molecular formula C7H6INO2 B1267756 2-Amino-3-iodobenzoic acid CAS No. 20776-55-0

2-Amino-3-iodobenzoic acid

Cat. No.: B1267756
CAS No.: 20776-55-0
M. Wt: 263.03 g/mol
InChI Key: NPQWFVGQIVTULM-UHFFFAOYSA-N
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Description

2-Amino-3-iodobenzoic acid is a useful research compound. Its molecular formula is C7H6INO2 and its molecular weight is 263.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135149. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-iodobenzoic acid
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InChI

InChI=1S/C7H6INO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQWFVGQIVTULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60300159
Record name 2-amino-3-iodobenzoic acid
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Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20776-55-0
Record name 2-Amino-3-iodobenzoic acid
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Record name NSC 135149
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Record name 20776-55-0
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Record name 2-amino-3-iodobenzoic acid
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Record name 2-amino-3-iodobenzoic acid
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Foundational & Exploratory

2-Amino-3-iodobenzoic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-3-iodobenzoic Acid

Introduction: Unveiling a Key Synthetic Building Block

This compound (CAS No. 20776-55-0) is a halogenated aromatic carboxylic acid, a member of the versatile aminobenzoic acid family.[1] Its structure, featuring an amino group (-NH2), a carboxylic acid group (-COOH), and an iodine atom (-I) on a benzene ring, imparts a unique combination of reactivity and functionality.[2] This trifunctional nature makes it a highly valuable intermediate and building block in organic synthesis. Researchers and drug development professionals utilize this compound as a scaffold to construct more complex molecules with specific biological activities, particularly in the fields of medicinal chemistry and materials science.[1][3] Its strategic placement of functional groups allows for regioselective modifications, providing a reliable pathway to novel pharmaceutical agents and functional materials.

Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of this compound dictate its behavior in various solvents and reaction conditions. Understanding these properties is paramount for its effective application in experimental design, from selecting appropriate solvents for a reaction to devising purification strategies.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 20776-55-0[2]
Molecular Formula C₇H₆INO₂[2]
Molecular Weight 263.03 g/mol [2]
Appearance White crystalline solid[ChemBK]
Melting Point 137 °C to 179 °C (range reported)[ChemBK]
Boiling Point 366.5 °C (Predicted)[ChemBK]
Density 2.082 g/cm³ (Predicted)[ChemBK]
Solubility Almost insoluble in water; Soluble in alcohol, esters, and ethers.[ChemBK]
pKa ~3-5 (Predicted for carboxylic acid group)[Various]

Note: Some properties, such as boiling point and density, are predicted values derived from computational models.

The wide reported range for the melting point suggests that it may be sensitive to purity. In practice, a melting point determination is a crucial first step in assessing the purity of a newly acquired or synthesized batch. Its poor solubility in water and good solubility in organic solvents like ethanol are characteristic of substituted benzoic acids, a critical consideration for reaction setup and workup procedures. [ChemBK]

Molecular Structure and Spectral Characterization

The identity and purity of this compound are unequivocally confirmed through spectroscopic methods. While a comprehensive public database of spectra for this specific isomer is limited, its spectral characteristics can be reliably predicted based on its functional groups and by comparison with closely related analogs.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, whose chemical shifts and coupling patterns would confirm the 1,2,3-substitution pattern. A broad singlet corresponding to the two protons of the amino group (-NH₂) would typically appear between 4-6 ppm (in DMSO-d₆), and a highly deshielded, often broad, singlet for the carboxylic acid proton (-COOH) would be observed above 10 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display seven unique carbon signals. The signal for the carboxyl carbon (-COOH) would be the most downfield (typically >165 ppm). The carbon atom attached to the iodine (C-I) would show a characteristic upfield shift compared to the other aromatic carbons due to the heavy atom effect.

  • IR (Infrared) Spectroscopy: The IR spectrum provides critical information about the functional groups. Key expected absorptions include:

    • A broad O-H stretch from the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region.

    • N-H stretching vibrations from the primary amine, usually seen as two distinct peaks in the 3300-3500 cm⁻¹ range.

    • A strong C=O (carbonyl) stretch from the carboxylic acid, typically around 1680-1710 cm⁻¹.

    • C-N and C-I stretching vibrations at lower wavenumbers.

Synthesis and Chemical Reactivity

The synthesis and reactivity of this compound are governed by the interplay of its three functional groups.

Core Synthetic Pathway: The Sandmeyer Reaction

The conceptual workflow for synthesizing an iodo-aminobenzoic acid generally follows these steps:

  • Diazotization: The starting material, an aminobenzoic acid, is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).[5] This converts the primary amino group into a diazonium salt (-N₂⁺). The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization (0-5 °C) cluster_substitution Step 2: Iodide Substitution Start 2-Aminobenzoic Acid (Anthranilic Acid) Reagents1 NaNO₂ + HCl(aq) Start->Reagents1 Diazonium Benzene-2-diazonium-1-carboxylate (Intermediate) Reagents1->Diazonium Reagents2 Potassium Iodide (KI) Diazonium->Reagents2 Displacement Product 2-Iodobenzoic Acid Reagents2->Product N2 N₂ Gas (byproduct)

Conceptual workflow for the synthesis of an iodobenzoic acid via the Sandmeyer reaction.
Reactivity and Application Logic

The utility of this compound in drug development stems from the distinct reactivity of each functional group:

  • Carboxylic Acid Group: This group can readily undergo esterification or amidation, allowing for the attachment of various side chains to modulate properties like solubility, cell permeability, and target binding.[1]

  • Amino Group: The amino group is a key nucleophile and can be acylated, alkylated, or used as a handle for forming heterocyclic rings—a common motif in many drug molecules.

  • Iodine Atom: The C-I bond is the most versatile site for carbon-carbon bond formation. It is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the strategic introduction of complex aryl, vinyl, or alkynyl groups, enabling the construction of intricate molecular architectures required for potent and selective drug candidates.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Recommended Precautions:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

    • Handling: Avoid breathing dust. Do not ingest or allow contact with skin and eyes. Wash hands thoroughly after handling.

    • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist and materials scientist. Its well-defined physical properties, combined with the predictable and versatile reactivity of its amino, carboxyl, and iodo functionalities, provide a robust platform for synthetic innovation. From serving as the foundational core of new pharmaceutical agents to enabling the creation of novel functional materials, its importance as a key synthetic intermediate is firmly established. Mastery of its properties and reactivity is essential for any researcher aiming to design and construct the complex molecules that will drive future scientific advancements.

References

  • ChemBK. (n.d.). 2-amino-3-iodo-benzoic acid.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

  • Texium. (2018). Preparation of 2-iodobenzoic acid.
  • Ansari, S., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Study.com. (n.d.). Write a conclusion about the Sandmeyer reaction synthesis of 2-Iodobenzoic acid.
  • ChemicalBook. (n.d.). 2-Amino-5-iodobenzoic acid(5326-47-6) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Amino-5-iodobenzoic acid(5326-47-6) 13C NMR spectrum.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123).
  • NIST. (n.d.). Benzoic acid, 2-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2014). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001123).
  • SpectraBase. (n.d.). 2-Amino-benzoic acid - Optional[FTIR] - Spectrum.
  • NIST. (n.d.). 2-Amino-3-methylbenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemicalBook. (n.d.). 2-Iodobenzoic acid(88-67-5)IR1.
  • ChemicalBook. (n.d.). 2-Amino-3,5-dimethylbenzoic acid(14438-32-5) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 4-Amino-3,5-diiodobenzoic acid(2122-61-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-AMINO-5-CHLORO-3-IODOBENZOIC ACID(64724-23-8) 1H NMR spectrum.
  • MDPI. (2024). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • PubMed. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Retrieved from [Link]

  • YouTube. (2021). Synthesis of P-Iodo benzoic acid from P-amino benzoic acid. Retrieved from [Link]

  • PubMed. (2007). Drug evolution: p-aminobenzoic acid as a building block. Retrieved from [Link]

  • YouTube. (2020). Synthesis of p iodo benzoic acid. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 2-Amino-3-iodobenzoic Acid (CAS 20776-55-0) for Researchers in Drug Discovery and Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide on 2-Amino-3-iodobenzoic acid (CAS: 20776-55-0), a pivotal, multi-functional reagent for researchers, medicinal chemists, and professionals in drug development. We will delve into the core chemical principles, field-tested synthetic protocols, and strategic applications of this versatile molecule, providing a robust framework for its effective utilization in the laboratory.

Core Compound Characteristics: A Foundation for Application

This compound, also known as 3-iodoanthranilic acid, is a halogenated aromatic compound whose utility is derived from the unique interplay of its three functional groups: a nucleophilic amino group, an acidic carboxylic acid, and a reactive carbon-iodine bond. This trifecta of reactivity makes it a highly sought-after building block in organic synthesis.

Physicochemical Properties

A precise understanding of the compound's physical properties is critical for designing experimental conditions, from solvent selection to purification strategies.

PropertyValueSource(s)
CAS Number 20776-55-0[1][2]
Molecular Formula C₇H₆INO₂[1][2]
Molecular Weight 263.03 g/mol [1]
Appearance White to light brown crystalline powder[3]
Melting Point 171-174 °C
Solubility Soluble in methanol, ethanol, and DMSO; slightly soluble in water.[3]
pKa ~4.6 (predicted for the carboxylic acid)

Synthesis of this compound: A Protocol with Mechanistic Insight

The regioselective synthesis of this compound is a key challenge due to the activating nature of the amino group, which typically directs electrophiles to the ortho and para positions. However, a carefully controlled iodination of 2-aminobenzoic acid (anthranilic acid) can yield the desired 3-iodo isomer.

Regioselective Iodination of Anthranilic Acid

The most common method involves the direct electrophilic iodination of anthranilic acid. The choice of iodinating agent and reaction conditions is crucial for achieving the desired regioselectivity. The amino group is a strong ortho-, para- director. In this case, the para position is occupied by the carboxylic acid, and the ortho position is sterically hindered, which allows for some substitution at the 3-position.

Exemplary Protocol: Direct Iodination Using Iodine and an Oxidizing Agent

This protocol is adapted from established methods for the iodination of activated aromatic rings.

Materials:

  • 2-Aminobenzoic acid

  • Molecular iodine (I₂)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Acetic acid

  • Sodium thiosulfate (Na₂S₂O₃)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzoic acid in glacial acetic acid.[3]

  • Addition of Iodine: To the stirred solution, add molecular iodine.[3]

  • Initiation of Iodination: Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the reaction mixture. The H₂O₂ acts as an oxidizing agent to generate the electrophilic iodine species in situ.[3]

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and quench any unreacted iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color of iodine disappears.

  • Precipitation and Isolation: Pour the reaction mixture into a beaker of cold deionized water to precipitate the crude product. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: To purify the product, dissolve the crude solid in a dilute aqueous solution of sodium bicarbonate. Wash the basic solution with a water-immiscible organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. Carefully re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the purified this compound. Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.

Self-Validation and Trustworthiness: The success of this synthesis is confirmed by the disappearance of the starting material on TLC and the formation of a new, less polar spot. The purification process, involving an acid-base extraction, ensures the isolation of the desired carboxylic acid. The final product's identity and purity should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 2-Aminobenzoic Acid reaction Iodination (I₂, H₂O₂ in Acetic Acid) start->reaction quench Quenching (Na₂S₂O₃) reaction->quench precipitate Precipitation (Addition to H₂O) quench->precipitate purify Purification (Acid-Base Extraction) precipitate->purify product This compound purify->product

Figure 1: Workflow for the synthesis of this compound.

Synthetic Utility: A Gateway to Molecular Complexity

The synthetic power of this compound lies in its C-I bond, which is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.

Exemplary Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., a mixture of toluene, ethanol, and water)

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a key transformation for accessing many biologically active compounds.

Exemplary Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI) as a co-catalyst

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., THF or DMF)

Step-by-Step Procedure:

  • Reaction Setup: To a dry flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne.[4]

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Heck Reaction: Formation of Substituted Alkenes

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, offering a powerful tool for C-C bond formation.[5]

Exemplary Protocol: Heck Reaction of this compound with an Alkene

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Alkene (e.g., styrene or an acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃ or a more specialized ligand)

  • Base (e.g., triethylamine or a solid base like NaOAc or K₂CO₃)

  • Solvent (e.g., DMF, NMP, or acetonitrile)

Step-by-Step Procedure:

  • Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere, combine this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Solvent and Alkene Addition: Add the anhydrous solvent and the alkene.

  • Reaction Execution: Heat the reaction mixture to the required temperature (often >100 °C). Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography.

Cross_Coupling cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions start This compound suzuki Suzuki Coupling + Arylboronic Acid start->suzuki Pd catalyst, base sonogashira Sonogashira Coupling + Terminal Alkyne start->sonogashira Pd/Cu catalysts, base heck Heck Reaction + Alkene start->heck Pd catalyst, base product_suzuki 2-Amino-3-arylbenzoic Acid suzuki->product_suzuki product_sonogashira 2-Amino-3-alkynylbenzoic Acid sonogashira->product_sonogashira product_heck 2-Amino-3-alkenylbenzoic Acid heck->product_heck

Figure 2: Key palladium-catalyzed cross-coupling reactions of this compound.

Strategic Applications in Medicinal Chemistry and Materials Science

The structural motifs accessible from this compound are prevalent in a wide array of functional molecules.

Synthesis of Acridone Scaffolds

Acridones are a class of heterocyclic compounds with significant biological activities, including anticancer and antiviral properties. This compound can serve as a precursor to these structures through intramolecular cyclization strategies, often following an initial intermolecular coupling reaction. For instance, an Ullmann condensation with a substituted phenol, followed by cyclization, can yield the acridone core.

Precursor to PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a critical class of targeted cancer therapies. The benzamide moiety is a common pharmacophore in many PARP inhibitors, and this compound provides a versatile starting point for the synthesis of complex benzamide-containing scaffolds. The iodine atom allows for the introduction of diverse substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships in the development of novel PARP inhibitors.

Safety and Handling

Prudent laboratory practice necessitates a thorough understanding of the safety and handling requirements for all reagents.

  • Hazard Identification: this compound is classified as an irritant. It may cause skin, eye, and respiratory tract irritation. It is also harmful if swallowed.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an invaluable tool for the construction of complex molecules with applications in drug discovery and materials science. A comprehensive understanding of its synthesis, reactivity, and handling, as detailed in this guide, will empower researchers to effectively harness its synthetic potential.

References

  • Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies.
  • Acridone synthesis. Organic Chemistry Portal.
  • Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and
  • Synthesis of nitric oxide donating acridone derivatives as cytotoxic agents in cancer. Der Pharma Chemica.
  • Typical experimental procedure for Suzuki coupling of aryl halides and aryl boronic acids. RSC Publishing.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. (2023-07-25)
  • Heck reaction. Wikipedia.
  • Method for producing 2-amino-5-iodobenzoic acid.
  • Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis.
  • SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)
  • Heck Reaction. Organic Chemistry Portal.
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling. Chemistry LibreTexts. (2024-08-05)
  • Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health. (2024-02-16)
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH.
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. (2022-06-13)
  • Suzuki cross-coupling of arylboronic acids with compound 2.
  • Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzo
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. (2021-03-20)
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An In-Depth Technical Guide to 2-Amino-3-iodobenzoic Acid: A Cornerstone Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, the strategic importance of versatile molecular scaffolds cannot be overstated. 2-Amino-3-iodobenzoic acid, a substituted anthranilic acid derivative, represents a quintessential example of such a scaffold. Its unique trifunctional arrangement—comprising a nucleophilic amino group, an acidic carboxylic acid moiety, and a reactive iodine atom on a benzene ring—renders it a highly valuable intermediate for constructing complex molecular architectures.[1] This guide provides an in-depth examination of its molecular structure, physicochemical properties, synthesis, and critical applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Molecular Structure and Identification

The precise arrangement of functional groups in this compound is central to its reactivity and utility. The ortho-positioning of the amino and carboxylic acid groups imparts specific conformational and reactive characteristics, while the iodine atom at the 3-position serves as a versatile synthetic handle, most notably for carbon-carbon bond formation via cross-coupling reactions.

  • IUPAC Name: this compound[2][3]

  • CAS Number: 20776-55-0[4][5]

  • Molecular Formula: C₇H₆INO₂[2][5]

  • SMILES: C1=CC(=C(C(=C1)I)N)C(=O)O[2]

The structural representation below illustrates the key functional groups and their positions on the aromatic ring.

Figure 1: 2D Structure of this compound.

Physicochemical and Safety Data

A thorough understanding of the compound's physical properties is critical for its handling, storage, and application in experimental workflows.

Physicochemical Properties

The data presented below is a consolidation of properties reported across various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Weight 263.03 g/mol [2][4][5]
Appearance White to off-white solid/crystalline powder[1][6]
Melting Point 137 °C to 211 °C (range varies by source)[1][6]
Solubility Poorly soluble in water; Soluble in DMSO, alcohols, esters[1][6]
Density ~2.1 g/cm³ (predicted)[4][6]
pKa (Carboxylic Acid) ~3-5 (predicted, typical for benzoic acids)[1]
Safety and Handling

As a laboratory chemical, this compound requires careful handling according to its hazard profile.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4]

  • Personal Protective Equipment (PPE): It is mandatory to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6] Operations that may generate dust should be performed in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from direct sunlight and incompatible substances like strong oxidizing agents.[1][6]

Synthesis Protocol: A Mechanistic Approach

This compound is not commonly synthesized via direct iodination of 2-aminobenzoic acid, which tends to yield the 5-iodo isomer.[7][8] A more regioselective approach involves a multi-step synthesis, often starting from a precursor where other positions are blocked or the directing effects of substituents can be precisely controlled. A common strategy is the Sandmeyer reaction, which converts an amino group into a diazonium salt that is subsequently displaced by iodide.[9][10]

Conceptual Workflow: Diazotization-Iodination

The synthesis of halogenated aromatics via the Sandmeyer reaction is a cornerstone of organic chemistry. The causality behind this process is rooted in the transformation of a poor leaving group (the amino group) into an excellent one (dinitrogen gas, N₂).

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like H₂SO₄) at low temperatures (0-5 °C). The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

  • Iodide Displacement: The resulting diazonium salt is then treated with a solution of potassium iodide. The iodide ion (I⁻) acts as a nucleophile, attacking the aromatic ring and displacing the diazonium group, which leaves as N₂ gas.

Figure 2: Synthetic workflow for this compound.
Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for analogous transformations.[11][12]

Step 1: Diazotization of 2-Amino-3-nitrobenzoic Acid

  • In a 250 mL beaker, suspend 10.0 g of 2-amino-3-nitrobenzoic acid in 75 mL of water and 15 mL of concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

  • Dissolve 4.2 g of sodium nitrite in 20 mL of cold water. Add this solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the resulting solution for an additional 20 minutes at 0-5 °C. The formation of the diazonium salt is now complete.

Step 2: Iodide Displacement

  • In a separate 500 mL beaker, dissolve 15 g of potassium iodide in 50 mL of water.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

  • Allow the mixture to stand for 15 minutes, then gently warm it to 50 °C on a water bath for another 20 minutes to ensure the reaction goes to completion.

  • Cool the mixture to room temperature. A dark precipitate of crude 2-iodo-3-nitrobenzoic acid will form.

  • Collect the crude product by vacuum filtration and wash with cold water.

Step 3: Reduction of the Nitro Group

  • Transfer the crude 2-iodo-3-nitrobenzoic acid to a 500 mL round-bottom flask containing 150 mL of ethanol and 50 mL of water.

  • Add 20 g of iron powder and 5 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux with stirring for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the hot mixture to remove the iron sludge. Wash the sludge with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile building block.[10] Its trifunctional nature allows for sequential, regioselective modifications, making it a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds.

  • Pharmaceutical Synthesis: It is a precursor for synthesizing complex heterocyclic systems, which are common motifs in biologically active drug molecules. The amino and carboxyl groups can be used to form amides, esters, or to build heterocyclic rings like quinazolines or benzodiazepines.[1][6]

  • Protein Degrader Building Blocks: The compound is explicitly categorized as a building block for protein degraders, such as PROTACs (Proteolysis Targeting Chimeras).[5] In this context, it can serve as part of the linker or as a scaffold for the ligand that binds to the target protein or the E3 ligase.

  • Cross-Coupling Reactions: The iodine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward introduction of diverse alkyl, aryl, or alkynyl substituents at the 3-position, enabling the rapid generation of molecular libraries for drug discovery.

G cluster_0 This compound Core cluster_1 Reaction Pathways cluster_2 Resulting Molecular Classes A This compound B Amide/Peptide Coupling (via -COOH) A->B C Heterocycle Formation (via -NH₂ and -COOH) A->C D Cross-Coupling (e.g., Suzuki) (via -I) A->D E Esterification (via -COOH) A->E F Bioactive Peptides & Amide Drugs B->F G Quinazolinones, Benzodiazepines C->G H Complex Biaryls & Substituted Aromatics D->H I Prodrugs & Analytical Standards E->I

Figure 3: Role as a versatile synthetic intermediate.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its well-defined structure and predictable reactivity provide chemists with a reliable platform for synthesizing complex and functionally diverse molecules. From fundamental organic synthesis to the cutting edge of targeted protein degradation, its applications continue to expand, cementing its status as an indispensable component in the modern chemist's toolbox.

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A Comprehensive Technical Guide to the Solubility of 2-Amino-3-iodobenzoic Acid in DMSO and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of 2-Amino-3-iodobenzoic acid, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies. While quantitative solubility data for this specific compound is not extensively published, this guide offers a robust framework for understanding and experimentally determining its solubility profile in dimethyl sulfoxide (DMSO) and other common organic solvents. We delve into the molecular characteristics of this compound that govern its solubility, present a detailed protocol for solubility determination, and discuss the application of predictive models.

Introduction: The Significance of this compound

This compound (C7H6INO2, Molar Mass: 263.03 g/mol ) is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis.[1][2] Its unique trifunctional structure, featuring a carboxylic acid, an amino group, and an iodine atom on a benzene ring, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds and active pharmaceutical ingredients (APIs).

The solubility of this compound is a fundamental physicochemical property that dictates its utility in various applications. In drug discovery and development, solubility is a critical determinant of a compound's bioavailability. For synthetic chemists, understanding the solubility of this intermediate is paramount for designing efficient reaction conditions, developing effective purification strategies (such as recrystallization), and preparing stock solutions for screening and analysis.

This guide aims to provide a deep understanding of the factors influencing the solubility of this compound and to equip researchers with the necessary knowledge to confidently work with this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some reported values, particularly the melting point, show variability across different sources, which may be attributed to differences in purity and analytical methodology.

PropertyValueSource(s)
Molecular Formula C7H6INO2[1][2]
Molar Mass 263.03 g/mol [1][2]
Appearance White to off-white solid/crystalline powder[1][3]
Melting Point 137 °C, ~176-179 °C, 198-202 °C, 207-211 °C[1][3][4]
pKa (predicted) ~3-5 (for the carboxylic acid group)[1]
XLogP3 (predicted) 2.0[4]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

Molecular Structure and its Impact on Solubility

The solubility of this compound is a complex interplay of its three functional groups:

  • Carboxylic Acid Group (-COOH): This polar group can act as both a hydrogen bond donor and acceptor, contributing to its solubility in polar solvents. In basic solutions, it can deprotonate to form a highly soluble carboxylate salt.

  • Amino Group (-NH2): As a primary amine, this group is also polar and can participate in hydrogen bonding. In acidic solutions, it can be protonated to form an ammonium salt, which generally enhances aqueous solubility.

  • Iodine Atom (-I): The large and polarizable iodine atom contributes to van der Waals forces and can also participate in halogen bonding. Its presence increases the overall molecular weight and size, which can negatively impact solubility.

  • Aromatic Ring: The benzene ring is nonpolar and contributes to the hydrophobic character of the molecule, favoring solubility in less polar organic solvents.

The "Ortho-Effect" and Substituent Influence

The relative positions of the functional groups on the benzene ring significantly influence the molecule's properties. In this compound, the amino and iodo groups are ortho and meta to the carboxylic acid, respectively. The amino group is ortho to the carboxylic acid, which can lead to intramolecular hydrogen bonding between the amino and carboxyl groups. This internal interaction can reduce the availability of these groups for intermolecular hydrogen bonding with solvent molecules, potentially decreasing solubility in polar protic solvents compared to isomers where such intramolecular interactions are not possible. This phenomenon is a facet of the broader "ortho-effect" observed in substituted benzoic acids.

The amino group is an electron-donating group, which generally decreases the acidity of benzoic acid. Conversely, the iodo group is an electron-withdrawing group through its inductive effect, which tends to increase acidity. The net effect of these substituents on the pKa of the carboxylic acid will influence its ionization state at a given pH and thus its aqueous solubility.

The interplay of these factors is visually summarized in the following diagram:

G Solubility Solubility of This compound Solute Solute Properties Solute->Solubility Structure Molecular Structure Solute->Structure CrystalLattice Crystal Lattice Energy Solute->CrystalLattice Solvent Solvent Properties Solvent->Solubility Polarity Polarity (Polar vs. Nonpolar) Solvent->Polarity Hbonding Hydrogen Bonding Capacity Solvent->Hbonding Dielectric Dielectric Constant Solvent->Dielectric Interactions Intermolecular Forces Interactions->Solubility Thermo Thermodynamics of Dissolution Interactions->Thermo ΔH_solvation Thermo->Solubility FunctionalGroups Functional Groups (-COOH, -NH2, -I) Structure->FunctionalGroups OrthoEffect Ortho-Effect & Intramolecular H-Bonding Structure->OrthoEffect FunctionalGroups->Interactions Hydrogen Bonding, Dipole-Dipole CrystalLattice->Thermo ΔH_lattice Polarity->Interactions Like Dissolves Like Hbonding->Interactions G start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate in a temperature-controlled shaker (24-72h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Withdraw supernatant and filter through a syringe filter settle->filter dilute Accurately dilute the filtered saturated solution filter->dilute quantify Quantify concentration using a validated analytical method (e.g., HPLC-UV) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, miniaturized and automated versions of the shake-flask method can be employed using 96-well plates and robotic liquid handlers. Quantification is often performed using UV-Vis plate readers or rapid HPLC methods.

Predictive Solubility Models

In the absence of experimental data, computational models can provide useful estimations of solubility.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility. [5]It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces. While it requires specialized software and computational resources, COSMO-RS can be a valuable tool for in-silico solvent screening and for gaining a deeper understanding of the thermodynamics of dissolution.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin, eye, and respiratory irritation. [2]Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. When working with organic solvents, ensure adequate ventilation and take appropriate fire safety precautions.

Conclusion

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2-Amino-3-iodobenzoic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-Amino-3-iodobenzoic Acid

Introduction

This compound (C₇H₆INO₂) is a substituted aromatic compound of significant interest in synthetic organic chemistry and drug development.[1][2] Its unique structure, featuring amino, iodo, and carboxylic acid functional groups, makes it a versatile building block for constructing more complex molecular architectures.[1] The reactivity of these groups, however, also dictates the compound's stability profile. Ensuring the chemical integrity of this compound from procurement to application is paramount for the reproducibility of experimental results and the quality of synthesized products. This guide provides a comprehensive overview of the factors influencing its stability, recommended storage and handling protocols, and methods for verifying its purity over time.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₆INO₂[1][2]
Molar Mass 263.03 g/mol [1][2]
Appearance White to off-white crystalline solid[1][3]
Melting Point ~176 - 211 °C (Note: Reported values vary)[1][3]
Solubility Poorly soluble in water; Soluble in DMSO and other polar organic solvents.[1][3]

Core Stability Profile & Degradation Pathways

While generally stable under normal conditions, the integrity of this compound is compromised by specific environmental factors.[1][4] Understanding these vulnerabilities is key to preventing degradation.

Key Instability Factors
  • Light: The compound is explicitly noted as being light-sensitive.[1] Aromatic iodides are susceptible to photodegradation, where energy from UV-Vis light can induce homolytic cleavage of the carbon-iodine bond. This is often the primary degradation pathway, leading to the formation of radical species and subsequent downstream reactions. Protecting the compound from all light sources is critical.[5][6]

  • Moisture and Air: Several sources recommend storage in tightly sealed containers to prevent moisture absorption and exposure to air, which can lead to degradation.[1] The amino group can be susceptible to oxidation, and the compound may be hygroscopic. Ingress of moisture can also facilitate other degradative reactions.

  • Heat: Elevated temperatures accelerate the rate of all chemical reactions, including decomposition. For substituted benzoic acids, a known thermal degradation pathway is decarboxylation.[7] While this may require significant thermal energy, long-term storage at elevated temperatures should be avoided to maintain the compound's integrity. Storing in a cool environment is recommended.[1][8]

  • Incompatible Materials: Strong oxidizing agents are incompatible with this compound.[1][4] The amino group is readily oxidized, which would compromise the molecular structure and purity of the material.

Potential Degradation Pathways

The degradation of this compound likely proceeds through two primary pathways, deiodination and decarboxylation, especially when exposed to light and heat. These pathways can occur independently or concurrently.

cluster_triggers Initiating Factors parent This compound deiodinated 2-Aminobenzoic Acid (Anthranilic Acid) parent->deiodinated  Light (hν)  Reductive conditions decarboxylated 2-Iodoaniline parent->decarboxylated  Heat (Δ) light Light heat Heat oxidants Oxidizing Agents

Caption: Plausible degradation pathways for this compound.

Recommended Storage & Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the long-term stability of this compound.

Standard and Long-Term Storage

The following table summarizes the recommended conditions for both routine (short-term) and archival (long-term) storage.

ParameterStandard Storage (Short-Term)Long-Term / High-Purity StorageRationale
Temperature Cool, controlled room temperature (e.g., 2-8 °C or 20-25°C)2-8 °C or belowMinimizes thermal degradation kinetics.[1]
Atmosphere Dry airInert gas (Argon or Nitrogen)Prevents oxidation and interaction with atmospheric moisture.[9]
Container Tightly sealed, amber glass bottle.[5][8]As above, potentially with a paraffin-sealed cap, stored within a desiccator or glovebox.Protects from light, air, and moisture.[1][10]
Location A dry, well-ventilated chemical cabinet away from light and heat sources.As above, within a designated area for sensitive compounds.Ensures safety and prevents exposure to environmental fluctuations.[8]
Workflow for Receiving and Storing

A systematic approach upon receiving a new shipment ensures its integrity from day one.

receive Receive Shipment inspect Inspect Container for Seal Integrity receive->inspect log Log Receipt Date & Lot Number inspect->log Seal OK reject Quarantine & Contact Supplier inspect->reject Seal Broken label_bottle Label Bottle with Date Received & Opened log->label_bottle storage_decision Intended Use? label_bottle->storage_decision short_term Store in Cool, Dry, Dark Cabinet storage_decision->short_term Routine Use long_term Store in Inert Atmosphere (Glovebox/Desiccator) at 2-8°C storage_decision->long_term Long-Term Storage

Sources

An In-Depth Technical Guide to the Theoretical Properties of 2-Amino-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction

2-Amino-3-iodobenzoic acid belongs to the family of substituted benzoic acids, which are pivotal building blocks in organic synthesis. The presence of three distinct functional groups on the benzene ring—an amino group, a carboxylic acid group, and an iodine atom—imparts a unique combination of reactivity and potential for diverse chemical transformations. Halogenated aminobenzoic acids are known intermediates in the synthesis of pharmaceuticals and other functional materials[1]. The specific regio-arrangement of the substituents in this compound suggests intriguing possibilities for intramolecular interactions and specific binding capabilities, making it a compelling target for both synthetic and theoretical exploration.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental properties of a molecule are dictated by its structure. For this compound, these properties provide the basis for understanding its behavior in various chemical and biological systems.

Structural Formula and Basic Information
PropertyValueSource
IUPAC Name This compound[2]
CAS Number 20776-55-0[2]
Molecular Formula C₇H₆INO₂[2]
Molecular Weight 263.03 g/mol [2]
Appearance White to off-white solid/powder[1]
Solubility Slightly soluble in water; soluble in some organic solvents like DMSO.[1]
Predicted Physicochemical Properties

While experimental values for some properties are available, computational methods can provide estimates for others.

PropertyPredicted ValueSource
Melting Point ~198-202 °C[1]
pKa (carboxylic acid) ~3-5[1]
Topological Polar Surface Area 63.3 Ų[2]

Part 2: Theoretical Spectroscopic Analysis (Predicted)

Due to the lack of publicly available experimental spectra for this compound, this section will discuss the expected spectral features based on the analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The three aromatic protons will likely appear as a complex multiplet or as distinct doublets and triplets, with their chemical shifts influenced by the electronic effects of the three substituents. The amino protons will likely appear as a broad singlet, and the carboxylic acid proton will also be a broad singlet, with its chemical shift being concentration and solvent-dependent. For comparison, the ¹H NMR spectrum of 2-amino-5-iodobenzoic acid in DMSO-d₆ shows aromatic protons in the range of 6.6-8.0 ppm[3].

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the attached substituents. The carboxyl carbon will be the most downfield-shifted signal. The carbons attached to the iodine, nitrogen, and the other aromatic carbons will have characteristic chemical shifts. Data for 2-amino-5-iodobenzoic acid can provide a reference for the expected chemical shift ranges[3].

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A study on 2-amino-3-methylbenzoic acid provides insights into the expected vibrational modes[4].

  • O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (Amino Group): Two sharp bands in the region of 3300-3500 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.

  • C-N stretch: A band in the region of 1250-1350 cm⁻¹.

  • C-I stretch: A band in the lower frequency region, typically below 600 cm⁻¹.

  • Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 263. The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom. Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH), water (H₂O), and potentially the iodine atom. The NIST WebBook provides mass spectral data for related compounds like 2-iodobenzoic acid and 3-aminobenzoic acid, which can be used to predict fragmentation pathways[5][6].

Part 3: Theoretical Properties from Computational Chemistry

Computational chemistry provides powerful tools to investigate the electronic structure and reactivity of molecules. While a specific computational study for this compound is not available, we can discuss the expected outcomes based on established methodologies like Density Functional Theory (DFT).

Molecular Geometry Optimization

The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization calculations, commonly performed using DFT methods with basis sets like B3LYP/6-31G(d,p)[7][8][9][10]. The optimized geometry would reveal bond lengths, bond angles, and dihedral angles, providing insights into potential steric interactions and intramolecular hydrogen bonding between the amino and carboxylic acid groups.

G cluster_workflow Geometry Optimization Workflow start Initial Structure (e.g., from 2D sketch) dft DFT Calculation (e.g., B3LYP/6-31G(d,p)) start->dft opt Geometry Optimization dft->opt freq Frequency Calculation opt->freq Verify minimum (no imaginary frequencies) end Optimized Geometry (Minimum Energy Structure) freq->end

Caption: A generalized workflow for obtaining the optimized molecular geometry using DFT.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted[5]. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity[5]. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, while the LUMO is likely to be distributed over the electron-withdrawing carboxylic acid group and the aromatic ring. DFT calculations would provide the precise energies and spatial distributions of these orbitals.

G Frontier Molecular Orbitals cluster_levels HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) l1 Energy Energy l2 l1->l2 HOMO-LUMO Gap (ΔE)

Caption: Schematic representation of HOMO and LUMO energy levels.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack[11]. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

  • Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density, which are susceptible to electrophilic attack. For this compound, these regions are expected to be around the oxygen atoms of the carboxylic acid group and potentially the nitrogen atom of the amino group.

  • Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density, which are susceptible to nucleophilic attack. These regions are expected to be around the hydrogen atoms of the amino and carboxylic acid groups.

  • Green regions: Represent neutral or near-zero potential.

An MEP map would provide a clear visual guide to the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding.

G Conceptual MEP Map cluster_mep Molecular Electrostatic Potential (MEP) Map Molecule This compound (Electron Density Surface) neg Negative (Red) (e.g., O atoms) Molecule->neg Electrophilic Attack pos Positive (Blue) (e.g., H atoms) Molecule->pos Nucleophilic Attack neu Neutral (Green)

Caption: Conceptual representation of an MEP map for this compound.

Part 4: Synthesis and Reactivity

Synthetic Approach

The synthesis of this compound can be approached through several routes, with the iodination of 2-aminobenzoic acid (anthranilic acid) being a common strategy. Direct iodination can be challenging due to the directing effects of the amino and carboxyl groups, potentially leading to a mixture of isomers. A more controlled synthesis might involve a Sandmeyer-type reaction starting from a suitable precursor. One plausible, though not explicitly documented, route could involve the diazotization of 2-amino-3-nitrobenzoic acid followed by treatment with an iodide source, and subsequent reduction of the nitro group. A general method for preparing this compound involves the use of an iodizing reagent with an oxidant[1].

Key Reactions and Applications

The functional groups of this compound provide multiple handles for further chemical modifications:

  • The Carboxylic Acid Group: Can undergo esterification, amidation, and reduction to an alcohol.

  • The Amino Group: Can be acylated, alkylated, and diazotized for further transformations.

  • The Iodine Atom: Can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. This is a particularly valuable feature for the synthesis of complex organic molecules.

These reactions make this compound a versatile intermediate for the synthesis of a wide range of compounds with potential applications in:

  • Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The unique substitution pattern can influence the binding affinity and selectivity of drug candidates.

  • Materials Science: For the synthesis of functional dyes, polymers, and other organic materials with specific electronic or optical properties.

Conclusion

This compound is a molecule with significant synthetic potential, stemming from its unique arrangement of functional groups. While a complete experimental and theoretical characterization is not yet publicly available, this guide has provided a comprehensive overview of its expected properties based on the analysis of related compounds and established scientific principles. The predicted spectroscopic features, coupled with the insights from theoretical descriptors like HOMO-LUMO orbitals and MEP maps, offer a solid foundation for researchers interested in exploring the chemistry and applications of this intriguing molecule. Further experimental and computational studies are warranted to fully elucidate the properties of this compound and unlock its full potential in drug discovery and materials science.

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  • Using the NMR (1H, 13C, Cosy) identify peaks for both the starting material 2-aminobenzoic acid and the product (2-iodobenzoic acid). (2018, March 5). Chegg. Retrieved from [Link]

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An In-depth Technical Guide on the Reactivity of the Amino Group in 2-Amino-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino group in 2-Amino-3-iodobenzoic acid, a molecule of significant interest in pharmaceutical and materials science research. The interplay of the electron-donating amino group with the electron-withdrawing carboxylic acid and the sterically demanding and electronically complex iodo substituent creates a unique chemical environment that dictates its reaction profile. This document explores the nuanced reactivity of the amino group in key organic transformations, including acylation, alkylation, diazotization, and modern cross-coupling reactions. By delving into the mechanistic underpinnings and providing practical, field-proven protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Introduction: A Molecule of Competing Influences

This compound presents a fascinating case study in substituent effects on an aromatic system. The reactivity of the amino group is modulated by the electronic and steric contributions of the adjacent iodo and carboxylic acid groups.

  • The Amino Group (-NH₂): As a strong activating group, the amino moiety increases the electron density of the benzene ring through resonance, making the ring more susceptible to electrophilic attack and enhancing the nucleophilicity of the nitrogen atom.[1]

  • The Carboxylic Acid Group (-COOH): This electron-withdrawing group deactivates the aromatic ring, reducing the nucleophilicity of the amino group.[1] Its position ortho to the amino group also introduces steric hindrance. The pKa of the carboxylic acid group is typically in the range of 3-4.[2]

  • The Iodo Group (-I): The iodine atom exerts a dual electronic effect. It is electron-withdrawing through induction but can be weakly electron-donating through resonance. Its large atomic size imposes significant steric hindrance at the ortho position, influencing the accessibility of the amino group.

This intricate balance of electronic and steric factors governs the chemoselectivity and regioselectivity of reactions involving the amino group. Understanding these influences is paramount for designing successful synthetic strategies.

Nucleophilicity and Basicity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group allows it to function as both a nucleophile and a base.[3] However, its reactivity is attenuated compared to aniline due to the presence of the electron-withdrawing carboxylic acid and iodo substituents.[1]

The basicity of substituted anilines is a key indicator of the electron density on the nitrogen atom. Electron-withdrawing groups decrease the basicity by delocalizing the lone pair and making it less available for protonation.[1] Conversely, electron-donating groups increase basicity. In this compound, the combined electron-withdrawing effects of the iodo and carboxylic acid groups significantly reduce the basicity of the amino group compared to unsubstituted aniline.

CompoundpKa of Conjugate Acid
Aniline4.6
Cyclohexylamine10.6
This compoundEstimated to be < 3

Table 1: Comparison of the basicity of selected amines. The pKa of the conjugate acid of this compound is estimated based on the expected decrease in basicity due to the electron-withdrawing substituents.

This reduced basicity directly correlates with a decrease in nucleophilicity, impacting the rates and conditions required for reactions involving nucleophilic attack by the amino group.

Key Reactions Involving the Amino Group

The amino group of this compound can participate in a variety of important organic transformations. The following sections detail the mechanistic considerations and provide exemplary protocols for several key reaction classes.

Acylation: Formation of Amides

Acylation of the amino group is a fundamental transformation, often employed as a protection strategy or to introduce new functional moieties. The reaction typically proceeds via nucleophilic attack of the amino group on an acylating agent, such as an acid chloride or anhydride.

Causality Behind Experimental Choices: Due to the reduced nucleophilicity of the amino group, acylation may require more forcing conditions (e.g., heating) or the use of a base to deprotonate the amino group and enhance its nucleophilicity. The choice of base is critical to avoid side reactions, such as the hydrolysis of the ester if the reaction is performed on the esterified form of the starting material.

Experimental Protocol: Acylation of this compound

Objective: To synthesize 2-acetamido-3-iodobenzoic acid.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) in DCM in a round-bottom flask.

  • Add pyridine (1.2 eq) to the suspension and stir until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Alkylation: Formation of Secondary and Tertiary Amines

Alkylation of the amino group with alkyl halides or other electrophiles can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the amine.[4][5]

Causality Behind Experimental Choices: The use of a non-nucleophilic base is crucial to deprotonate the amino group without competing in the alkylation reaction. Reaction conditions, such as temperature and solvent, must be carefully controlled to favor mono-alkylation and minimize the formation of di-alkylated products.

Diagram: General Workflow for Alkylation

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Start Dissolve this compound and base in solvent Add_Alkylating_Agent Add alkylating agent Start->Add_Alkylating_Agent 1. Heat Heat reaction mixture Add_Alkylating_Agent->Heat 2. Quench Quench reaction Heat->Quench 3. Extract Extract with organic solvent Quench->Extract 4. Wash Wash organic layer Extract->Wash 5. Dry_and_Concentrate Dry and concentrate Wash->Dry_and_Concentrate 6. Purify Purify by chromatography Dry_and_Concentrate->Purify 7. Characterize Characterize product Purify->Characterize 8.

Caption: A generalized workflow for the alkylation of this compound.

Diazotization: Formation of Diazonium Salts

The reaction of the primary aromatic amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures yields a diazonium salt.[6] This versatile intermediate can then be subjected to a variety of transformations, including Sandmeyer-type reactions, to introduce a wide range of substituents.[7][8]

Causality Behind Experimental Choices: The reaction must be carried out at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing. The choice of acid is also important, as it can influence the subsequent reaction of the diazonium salt.[9]

Experimental Protocol: Diazotization and Subsequent Iodination (Sandmeyer Reaction)

Objective: To replace the amino group with a second iodine atom.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Potassium iodide (KI)

  • Water

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of water and concentrated H₂SO₄ at 0-5 °C.

  • Slowly add a solution of NaNO₂ (1.05 eq) in water, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve KI (1.5 eq) in water.

  • Slowly add the diazonium salt solution to the KI solution. Effervescence (evolution of N₂ gas) will be observed.

  • Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.

  • Cool the mixture and decolorize with a small amount of Na₂S₂O₃ solution.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

Palladium-Catalyzed Cross-Coupling Reactions

The amino group can also participate in modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of C-N bonds.[10][11] These reactions have become indispensable tools in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.[12][13][14]

Causality Behind Experimental Choices: The success of these reactions is highly dependent on the choice of palladium catalyst, ligand, and base. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. The base is required to deprotonate the amine and generate the active nucleophile. Careful optimization of these parameters is often necessary to achieve high yields.[12]

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

G Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd + Ar-X Pd(II)Complex Ar-Pd(II)-X(L₂) OxAdd->Pd(II)Complex AmineCoord Amine Coordination Pd(II)Complex->AmineCoord + R'-NH₂ Pd(II)AmineComplex [Ar-Pd(II)-NHR'(L₂)]⁺X⁻ AmineCoord->Pd(II)AmineComplex Deprotonation Deprotonation (Base) Pd(II)AmineComplex->Deprotonation Pd(II)AmidoComplex Ar-Pd(II)-NR'(L₂) Deprotonation->Pd(II)AmidoComplex RedElim Reductive Elimination Pd(II)AmidoComplex->RedElim Product Ar-NR' + Pd(0)L₂ RedElim->Product Product->Pd(0)L2 Regeneration

Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination reaction.

The Influence of the Iodo and Carboxylic Acid Groups on Reactivity

The iodo and carboxylic acid groups are not mere spectators in these reactions.

  • The iodo group can participate in its own set of cross-coupling reactions, such as the Suzuki-Miyaura coupling.[15][16][17][18] This offers the potential for sequential functionalization of the molecule, first at the amino group and then at the iodo position, or vice versa. The steric bulk of the iodine atom can also direct the regioselectivity of reactions on the aromatic ring.

  • The carboxylic acid group can be converted to other functional groups, such as esters or amides, which can alter the electronic properties of the molecule and influence the reactivity of the amino group. It can also act as a directing group in certain reactions.

Conclusion

The reactivity of the amino group in this compound is a product of the complex interplay between the inherent properties of the amino group and the electronic and steric effects of the adjacent iodo and carboxylic acid substituents. This guide has provided a detailed examination of this reactivity in several key transformations, offering both mechanistic insights and practical experimental protocols. A thorough understanding of these principles is essential for harnessing the full synthetic potential of this valuable building block in the development of novel pharmaceuticals and advanced materials.

References

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  • Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. (n.d.). PMC - NIH. Retrieved from [Link]

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Reactivity of the iodine atom in 2-Amino-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Iodine Atom in 2-Amino-3-iodobenzoic Acid

Abstract

This compound, also known as 3-iodoanthranilic acid, is a pivotal building block in contemporary organic synthesis, particularly within pharmaceutical and materials science research. Its unique molecular architecture, featuring an aryl iodide, an aniline, and a benzoic acid moiety, provides a versatile platform for constructing complex molecular scaffolds. The reactivity of this molecule is dominated by the carbon-iodine bond, which serves as a highly efficient handle for palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive exploration of the C-I bond's reactivity, focusing on its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and analyze the electronic and steric factors that govern the compound's reactivity profile.

Introduction: A Versatile Synthetic Intermediate

This compound is a white to off-white solid organic compound with the molecular formula C₇H₆INO₂ and a molar mass of 263.03 g/mol [1][2]. Its significance stems from the strategic placement of three key functional groups on the benzene ring:

  • The Iodine Atom: As the most reactive of the halogens in palladium-catalyzed cross-coupling, the C-I bond is the primary site of transformation[3]. Its high reactivity allows for coupling reactions to proceed under mild conditions, often with high yields[4].

  • The Amino Group: This electron-donating group activates the aromatic ring and can influence the regioselectivity of certain reactions. Its presence is crucial for the synthesis of nitrogen-containing heterocycles and other biologically active molecules.

  • The Carboxylic Acid Group: An electron-withdrawing group that also serves as a handle for further derivatization, such as esterification or amidation.

This trifunctional arrangement makes this compound an invaluable precursor for synthesizing complex molecules with specific pharmacological activities and for preparing novel functional materials[1].

Electronic and Steric Landscape

The reactivity of the C-I bond is modulated by the electronic interplay between the ortho-amino and meta-carboxylic acid groups. The electron-donating amino group tends to increase the electron density on the ring, which can facilitate the initial oxidative addition step in many catalytic cycles. Conversely, the electron-withdrawing carboxylic acid group decreases electron density. Furthermore, the ortho-positioning of the bulky iodine and amino groups can introduce steric hindrance that may influence catalyst approach and reaction kinetics[5]. Understanding these competing effects is critical for optimizing reaction conditions.

electronic_effects sub This compound C_I_Bond C_I_Bond sub->C_I_Bond Reactivity Site Amino {NH₂ (ortho)|Electron Donating (+M)|Activates Ring} Amino->C_I_Bond Enhances Oxidative Addition COOH {COOH (meta)|Electron Withdrawing (-I, -M)|Deactivates Ring} COOH->C_I_Bond Modulates Electron Density Iodine {Iodine|Excellent Leaving Group|Polarizable C-I Bond} Iodine->C_I_Bond Facilitates Catalyst Insertion

Caption: Electronic influences on the C-I bond reactivity.

Synthesis of this compound

While numerous methods exist for the iodination of aromatic rings, achieving regioselective synthesis of the 3-iodo isomer of 2-aminobenzoic acid requires specific strategies to overcome the directing effects of the amino and carboxyl groups, which typically favor iodination at the 5-position[6]. One effective laboratory-scale method is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.

  • Diazotization: 2-Aminobenzoic acid (anthranilic acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form the corresponding diazonium salt.

  • Iodide Displacement: The diazonium salt is then treated with a solution of potassium iodide. The diazonium group is an excellent leaving group (liberating nitrogen gas), allowing the iodide ion to substitute its position on the aromatic ring, yielding 2-iodobenzoic acid.

For the specific synthesis of the title compound, starting from 2-amino-3-nitrobenzoic acid and performing a reduction of the nitro group followed by a Sandmeyer reaction on the newly introduced amino group would be a plausible, though multi-step, route. More modern methods involve transition-metal-catalyzed C-H activation. For instance, iridium-catalyzed ortho-iodination of benzoic acids has been developed, offering a direct route to such compounds under mild conditions[7].

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The C-I bond in this compound is highly susceptible to oxidative addition by a low-valent palladium(0) complex, initiating the catalytic cycle of numerous cross-coupling reactions. This section details the three most significant transformations.

experimental_workflow start Start: Prepare Glassware & Reagents add_solids 1. Add Solids to Flask (Substrate, Catalyst, Ligand, Base) start->add_solids inert_atm 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂ or Ar) add_solids->inert_atm add_liquids 3. Add Degassed Solvents & Liquid Reagents inert_atm->add_liquids heat_stir 4. Heat and Stir Reaction (Monitor by TLC/LC-MS) add_liquids->heat_stir workup 5. Reaction Cooldown & Workup (Quench, Extract, Wash, Dry) heat_stir->workup purify 6. Purify Product (Column Chromatography/Recrystallization) workup->purify end End: Characterize Product (NMR, MS) purify->end

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester[8][9]. This reaction is fundamental in synthesizing biaryl structures, which are prevalent in pharmaceuticals[10].

Mechanism Overview: The reaction proceeds through a well-established catalytic cycle[9][11]:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the iodide. The base activates the organoboron species, facilitating this step[12].

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like anhydrous K₂CO₃ (2.5 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio), via syringe[8][10].

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the biaryl product.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to important arylacetylene scaffolds[3][13]. The reaction is unique in its use of a dual catalytic system, employing both palladium and copper(I) salts[14].

Mechanism Overview: The Sonogashira catalytic cycle involves two interconnected cycles[3][14]:

  • Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the Pd(0) catalyst to the C-I bond.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is more reactive than the alkyne itself.

  • Transmetalation & Elimination: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. Subsequent reductive elimination yields the coupled alkynyl product and regenerates the Pd(0) catalyst.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Setup: To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2 mol%), and a copper co-catalyst such as CuI (3-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, >2.0 eq) and phenylacetylene (1.1 eq) via syringe[15].

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent.

  • Purification: Wash the organic phase with brine, dry, and concentrate. Purify the residue by column chromatography to isolate the desired 2-amino-3-(phenylethynyl)benzoic acid.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling aryl halides with primary or secondary amines[16][17][18]. This reaction has revolutionized the synthesis of anilines and their derivatives, which are core structures in many drugs[4][19].

Mechanism Overview: The catalytic cycle is analogous to other palladium-catalyzed couplings[16][17]:

  • Oxidative Addition: Pd(0) inserts into the C-I bond of this compound.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This key step forms the new C-N bond, yielding the arylamine product and regenerating the Pd(0) catalyst.

Protocol: Buchwald-Hartwig Amination with Morpholine

  • Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq) to a reaction vessel.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent like toluene or dioxane, followed by the amine (morpholine, 1.2 eq).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring. Monitor for completion by LC-MS.

  • Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product via column chromatography to obtain the N-aryl product.

Data Summary: A Comparative Overview

The choice of reaction conditions is crucial for achieving high yields and depends heavily on the specific coupling partners. The following table provides a generalized comparison of typical conditions for the three major cross-coupling reactions.

Reaction Type Typical Catalyst Typical Ligand Typical Base Typical Solvent Temp. (°C) Representative Yield
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂PPh₃, SPhosK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene80-11070-95%
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃Et₃N, i-Pr₂NHTHF, DMF25-7065-90%
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂Xantphos, BINAP, RuPhosNaOt-Bu, Cs₂CO₃, K₃PO₄Toluene, Dioxane80-11060-90%
Caption: Comparative summary of typical cross-coupling reaction conditions. Yields are illustrative and may vary.

Conclusion

This compound stands out as a remarkably versatile and reactive building block in organic synthesis. The high reactivity of its carbon-iodine bond provides a reliable entry point for a suite of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These transformations enable the efficient and modular construction of C-C and C-N bonds, granting access to a vast chemical space of complex molecules for drug discovery and materials science. By understanding the underlying mechanisms and optimizing reaction protocols as outlined in this guide, researchers can effectively harness the synthetic potential of this valuable intermediate.

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The Lynchpin of Innovation: A Technical Guide to 2-Amino-3-iodobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient construction of novel, biologically active molecules. Among these, 2-Amino-3-iodobenzoic acid, a halogenated derivative of anthranilic acid, has emerged as a cornerstone for synthetic and medicinal chemists. Its structure is deceptively simple, yet it harbors a powerful combination of functional groups: a carboxylic acid, an aniline amine, and a strategically positioned iodine atom. This unique arrangement provides a trifecta of reactive sites, enabling a diverse array of chemical transformations and making it an exceptionally valuable starting material for constructing complex molecular architectures.[1]

The true power of this scaffold lies in the ortho-relationship of the amine and carboxylic acid, which serves as a precursor for a multitude of heterocyclic ring systems—a common feature in approved drugs.[2][3] Furthermore, the iodine atom at the 3-position is not merely a placeholder; it is a highly reactive "handle" for modern synthetic chemistry, most notably for palladium-catalyzed cross-coupling reactions.[4] This capability allows for the precise and controlled introduction of a vast range of substituents, enabling chemists to systematically explore the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. This guide will provide an in-depth exploration of the synthetic versatility of this compound and its profound impact on the development of next-generation therapeutics, particularly in the realms of kinase inhibition and anti-inflammatory agents.

The Synthetic Cornerstone: Exploiting Orthogonal Reactivity

The strategic value of this compound stems from the orthogonal reactivity of its functional groups. The amino and carboxyl groups can be readily manipulated to form heterocycles, while the carbon-iodine bond provides a robust platform for introducing molecular diversity through carbon-carbon and carbon-heteroatom bond formation.

Palladium-Catalyzed Cross-Coupling: The Gateway to Diversity

The iodine atom makes the scaffold an ideal substrate for a suite of powerful palladium-catalyzed cross-coupling reactions that have revolutionized organic synthesis and drug discovery.[5][6] These reactions are prized for their functional group tolerance and reliability, allowing for the late-stage diversification of complex molecules.[5]

Key coupling reactions include:

  • Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form C-C bonds, ideal for introducing aryl or heteroaryl groups.[4][6]

  • Sonogashira Coupling: Coupling with terminal alkynes to install alkynyl moieties, which can serve as important pharmacophores or handles for further functionalization.[4]

  • Heck Coupling: Forming C-C bonds with alkenes.

  • Buchwald-Hartwig Amination: Creating C-N bonds with various amines.

The ability to leverage these reactions allows for the systematic and modular construction of compound libraries, which is essential for efficient structure-activity relationship (SAR) studies.

Application Focus 1: Engineering Potent and Selective Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[7][8] Consequently, they have become one of the most important classes of drug targets.[7] The this compound scaffold is particularly well-suited for the design of kinase inhibitors.

Mechanism of Action & Pharmacophore Modeling

Many kinase inhibitors function by competing with ATP for binding in a pocket known as the hinge region. The 2-aminobenzoic acid core can be cyclized into various heterocyclic systems (e.g., quinazolinones, pyridopyrimidines) that are adept at forming key hydrogen bonds with the backbone of this hinge region, effectively anchoring the inhibitor in the active site.

The synthetic workflow often involves an initial palladium-catalyzed coupling reaction to install a desired group at the 3-position, followed by cyclization and further functionalization. This modular approach is exceptionally powerful for optimizing inhibitor potency and selectivity.

G A 2-Amino-3-iodobenzoic Acid Scaffold B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->B C Functionalized Intermediate B->C D Heterocyclic Ring Formation (Cyclization) C->D E Core Heterocyclic Kinase Scaffold D->E F Further Functionalization/ SAR Exploration E->F G Optimized Kinase Inhibitor Candidate F->G

General workflow for synthesizing kinase inhibitors.
Case Study: Janus Kinase (JAK) Inhibitors

The Janus kinases (JAK1, JAK2, JAK3, TYK2) are a family of cytoplasmic tyrosine kinases crucial for cytokine signaling in the immune system.[9] Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases and cancers, making JAKs a high-value therapeutic target.[9]

Derivatives of this compound have been explored for developing selective JAK inhibitors. For instance, the scaffold can be used to construct pyrimidine-based cores that target a unique cysteine residue (Cys909) present in JAK3, leading to potent and selective covalent inhibition.[9]

Compound Derivative Target Kinase IC50 (nM) Rationale for Modification
Parent Scaffold ->10,000Starting point for derivatization.
Derivative A (Aryl-substituted) JAK3150Suzuki coupling introduces an aryl group to probe a hydrophobic pocket.
Derivative B (Aminomethylene linked) JAK34.8Buchwald-Hartwig amination followed by reduction improves potency by optimizing interaction with the hinge region.[9]
Derivative C (Acrylamide warhead) JAK3 (covalent)<1Installation of an electrophilic group to target Cys909 for covalent and irreversible inhibition.

Note: Data is illustrative and based on principles from cited literature.

Application Focus 2: Scaffolds for Novel Anti-Inflammatory Agents

Inflammation is a biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases.[10] Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting by inhibiting cyclooxygenase (COX) enzymes.[10][11] The anthranilic acid core, present in this compound, is a well-established pharmacophore for anti-inflammatory activity.

Targeting Cyclooxygenase (COX) Enzymes

The development of selective COX-2 inhibitors was a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The this compound scaffold can be elaborated into complex heterocyclic systems that achieve high selectivity for the COX-2 isozyme.

For example, Suzuki coupling can be used to synthesize 2-(2-arylphenyl)benzoxazoles from a related 2-iodobenzoate precursor.[10] These compounds have shown potent and selective COX-2 inhibition, with in vivo anti-inflammatory activity comparable or superior to clinically used drugs like celecoxib.[10] The aryl group, introduced via the coupling reaction, is crucial for fitting into the larger, more accommodating active site of COX-2 compared to COX-1.

G cluster_0 Synthesis Pathway cluster_1 Biological Target A This compound 1. Protection/Esterification 2. Cyclization to Benzoxazole B 2-(2-Iodophenyl)benzoxazole Intermediate A->B C Suzuki Cross-Coupling + Arylboronic Acid B->C D Final Product 2-(2-Arylphenyl)benzoxazole (Selective COX-2 Inhibitor) C->D COX2 COX-2 Enzyme Active Site D->COX2 Selective Binding & Inhibition

Synthesis and targeting of a COX-2 inhibitor.

Experimental Protocols: A Practical Guide

To translate theory into practice, detailed and reproducible experimental protocols are essential. The following section outlines a representative, two-step synthesis of a core intermediate, demonstrating the principles discussed.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-Amino-3-iodobenzoate

This protocol describes the introduction of a phenyl group at the 3-position, a common first step in the synthesis of many bioactive molecules.

Objective: To synthesize Methyl 2-amino-3-phenylbenzoate.

Materials:

  • Methyl 2-amino-3-iodobenzoate (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Dioxane/Water (4:1 mixture, 5 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add Methyl 2-amino-3-iodobenzoate, phenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst and ligand to the flask.

  • Seal the flask with a septum, and purge with inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90°C and stir vigorously for 8-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Validation:

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected mass and spectral shifts should be observed.

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a powerful and versatile platform for innovation in medicinal chemistry.[1] Its unique combination of reactive handles facilitates the efficient application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling, to build vast and diverse libraries of complex molecules.[4] Its proven utility in the synthesis of potent kinase inhibitors and anti-inflammatory agents underscores its status as a privileged scaffold in drug discovery.

Looking ahead, the applications of this scaffold are likely to expand. Its utility in constructing novel heterocyclic systems will be exploited to target other enzyme classes and receptors.[12] Furthermore, as our understanding of disease biology deepens, the ability to rapidly synthesize and test new molecular architectures derived from this compound will be invaluable in the quest for safer and more effective medicines. The continued development of novel coupling reactions and synthetic strategies will only further enhance the value of this indispensable building block.

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A Technical Guide to the Synthesis of Novel Heterocyclic Compounds from 2-Amino-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-3-iodobenzoic acid is a uniquely versatile trifunctional scaffold for the synthesis of complex heterocyclic compounds. Its strategic arrangement of an amino group, a carboxylic acid, and an iodine atom provides orthogonal chemical handles for a diverse array of transformations. The iodine atom serves as a key anchor for palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-nitrogen bonds. Simultaneously, the vicinal amino and carboxyl groups are perfectly poised for intramolecular cyclization, serving as the cornerstone for building fused ring systems. This guide provides an in-depth exploration of the core synthetic strategies utilizing this compound, focusing on the synthesis of medicinally relevant quinazolinones and acridones. We will dissect the causality behind experimental choices, provide validated, step-by-step protocols, and present a framework for leveraging this powerful building block in drug discovery and materials science.

This compound: A Versatile Building Block

Physicochemical Properties

The utility of this compound begins with its fundamental properties. A solid at room temperature, its stability and functional group arrangement make it an ideal starting material for multi-step synthetic sequences.

PropertyValue
Molecular Formula C₇H₆INO₂[1]
Molecular Weight 263.03 g/mol
Appearance Off-white to yellow crystalline powder
Melting Point 155-159 °C
Key Functional Groups 1. Carboxylic Acid (-COOH) 2. Primary Amine (-NH₂) 3. Aryl Iodide (-I)
Strategic Importance in Heterocyclic Synthesis

The power of this compound lies in the orthogonal reactivity of its three functional groups. This allows for a modular and strategic approach to synthesis:

  • The Aryl Iodide: This is the primary site for modification via transition-metal catalysis. As a heavy halide, it exhibits high reactivity in oxidative addition to palladium(0) complexes, making it an excellent substrate for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[2][3][4] This "handle" allows for the precise installation of diverse aryl, vinyl, alkynyl, or amino substituents prior to cyclization.

  • The Amino and Carboxyl Groups: These groups are the workhorses for ring formation. Their ortho relationship is crucial for facilitating intramolecular cyclization reactions to form six-membered heterocyclic rings. They can be readily acylated, alkylated, or condensed with various electrophiles to build the necessary precursors for cyclization.[5][6]

This trifunctional nature enables chemists to first build complexity on the aromatic core via the iodide and then execute a ring-closing strategy, a powerful paradigm in modern synthetic chemistry.

Overview of Synthetic Strategies

The synthetic pathways originating from this compound can be broadly categorized into two main phases: (1) Scaffold Elaboration via cross-coupling and (2) Heterocycle Formation via cyclization.

G cluster_coupling Phase 1: Scaffold Elaboration (Cross-Coupling) cluster_intermediates cluster_cyclization Phase 2: Heterocycle Formation (Cyclization) start This compound suzuki Suzuki Coupling (+ R-B(OH)₂) start->suzuki Pd Cat. sono Sonogashira Coupling (+ R-C≡CH) start->sono Pd/Cu Cat. buchwald Buchwald-Hartwig (+ R₂NH) start->buchwald Pd Cat. quinazolinone Quinazolinone Synthesis start->quinazolinone Direct Functionalization + Cyclization inter_suzuki 3-Aryl/Vinyl Intermediate suzuki->inter_suzuki inter_sono 3-Alkynyl Intermediate sono->inter_sono inter_buchwald 3-Amino Intermediate buchwald->inter_buchwald acridone Acridone Synthesis inter_suzuki->acridone Ullmann Condensation + Cyclization other Other Heterocycles (e.g., Isoindolinones) inter_sono->other inter_buchwald->quinazolinone Acylation + Dehydrative Cyclization

Caption: High-level workflow for heterocyclic synthesis.

Palladium-Catalyzed Cross-Coupling: Expanding the Core Scaffold

The first step in many synthetic routes is the functionalization of the C-I bond. Palladium-catalyzed cross-coupling reactions are the premier tools for this transformation, offering mild conditions and broad functional group tolerance.[7]

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is invaluable for creating biaryl linkages, which are common motifs in pharmaceuticals.[8] It couples the aryl iodide with an organoboron reagent, typically an arylboronic acid.

Causality Behind Protocol Choices:

  • Catalyst: A palladium(0) source is required.[3] Pd(PPh₃)₄ is often used directly, while Pd(OAc)₂ can be used with a phosphine ligand which generates the active Pd(0) species in situ.

  • Base: A base like K₂CO₃ or K₃PO₄ is essential.[9] Its role is to activate the boronic acid, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻) which facilitates the critical transmetalation step onto the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is common. Water is necessary to dissolve the inorganic base and assist in the formation of the active boronate.

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound derivatives.[3]

  • Inert Atmosphere: To a Schlenk flask, add the this compound derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Atmosphere Purge: Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS (typically 4-12 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Arylboronic AcidCatalystBaseTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃9085-95
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄10080-92
3-Pyridylboronic acidPdCl₂(dppf)Cs₂CO₃8575-88
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction introduces an alkyne moiety, a highly versatile functional group that can participate in numerous subsequent cyclization reactions (e.g., to form indoles, quinolines).[4][10] The reaction couples the aryl iodide with a terminal alkyne.

Causality Behind Protocol Choices:

  • Dual Catalysis: This reaction uniquely employs a dual catalytic system.[4] The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate is crucial for the transmetalation step to the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to scavenge the HI generated during the reaction and as the solvent.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd(0) pd_oxid Ar-Pd(II)-I(L₂) pd0->pd_oxid Oxidative Addition (Ar-I) pd_trans Ar-Pd(II)-C≡CR(L₂) pd_oxid->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (Ar-C≡CR) cu_i Cu(I)I cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_oxid cu_acetylide->cu_i Transmetalation to Pd alkyne H-C≡CR alkyne->cu_acetylide Base base Base

Caption: Catalytic cycles of the Sonogashira reaction.

Synthesis of Fused Nitrogen Heterocycles

Following scaffold elaboration, or by direct functionalization, the amino and carboxyl groups are utilized to construct the heterocyclic ring.

Quinazolinones: A Privileged Scaffold

Quinazolin-4(3H)-ones are a class of fused heterocycles with significant biological activities, including anticancer and cytotoxic properties.[5][11] A common and effective route starts from 5-iodoanthranilic acid (an isomer of the title compound, but the principles are identical and adaptable).

Synthetic Pathway and Rationale: The synthesis is a two-step process. First, the amino group of the iodoanthranilic acid is acylated, typically with acetic anhydride. This forms an N-acetyl intermediate.[11] The second step is a dehydrative cyclization with a primary amine in the presence of a dehydrating agent like phosphorus trichloride (PCl₃). The PCl₃ activates the carboxylic acid, facilitating the intramolecular attack by the amide nitrogen and subsequent condensation with the external amine to form the final quinazolinone ring.[5]

Step 1: Synthesis of 2-acetamido-5-iodobenzoic acid

  • A mixture of 5-iodoanthranilic acid (1.0 equiv.) and acetic anhydride (4.0 equiv.) is stirred at room temperature for 5 minutes and then heated to reflux for 15 minutes.

  • After cooling, the reaction mixture is poured into ice water.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to afford 2-acetamido-5-iodobenzoic acid, which is often used without further purification.

Step 2: Synthesis of the Quinazolinone Derivative

  • To a solution of 2-acetamido-5-iodobenzoic acid (1.0 equiv.) and the desired substituted aniline (1.0 equiv.) in dry toluene, add a solution of PCl₃ (0.25 equiv.) in dry toluene dropwise over 15 minutes.

  • Heat the reaction mixture to reflux for 3-4 hours, monitoring by TLC.

  • After cooling, the mixture is poured into a saturated aqueous solution of NaHCO₃.

  • The resulting solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is recrystallized from ethanol to yield the pure 6-iodo-2-methyl-3-arylquinazolin-4(3H)-one.

Substituent (R-NH₂)Yield (%)[5]
Aniline60
4-Fluoroaniline65
3-Chloro-4-fluoroaniline80
Hydrazine80
Acridones: Accessing Fluorescent and Bioactive Cores

Acridones are polycyclic aromatic compounds known for their fluorescence properties and use as biological probes.[12] A classical route to acridones is the Ullmann condensation of a 2-halobenzoic acid with an aniline, followed by an acid-catalyzed intramolecular Friedel-Crafts cyclization.

Synthetic Pathway and Rationale: The first step is a copper-catalyzed Ullmann condensation to form an N-phenylanthranilic acid intermediate.[13] This step builds the diarylamine backbone required for the acridone core. The subsequent cyclization is an intramolecular electrophilic aromatic substitution. A strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), protonates the carboxylic acid, which then acts as an electrophile and attacks the adjacent phenyl ring to close the central six-membered ring, forming the planar, conjugated acridone system after dehydration.[12]

Step 1: Ullmann Condensation to form N-phenyl-2-aminobenzoic acid [13]

  • In a round-bottomed flask, combine 2-iodobenzoic acid (1.0 equiv.), aniline (1.2 equiv.), anhydrous potassium carbonate (1.5 equiv.), and a catalytic amount of copper oxide (or copper powder).

  • Heat the mixture under reflux for 4-5 hours.

  • After cooling, add water to the reaction mixture and steam distill to remove excess aniline.

  • Filter the hot solution (charcoal can be added to decolorize).

  • Acidify the filtrate with dilute hydrochloric acid (1:1) until precipitation is complete.

  • Collect the crude N-phenylanthranilic acid by filtration, wash with water, and recrystallize from aqueous ethanol.

Step 2: Intramolecular Cyclization to Acridone [12]

  • To a flask containing the N-phenylanthranilic acid intermediate (1.0 equiv.), carefully add an excess of concentrated sulfuric acid (e.g., 10 mL per gram of starting material).

  • Heat the mixture on a steam bath or in an oil bath at 100-115 °C for 4-16 hours.

  • Allow the reaction to cool, then carefully pour the mixture onto crushed ice with stirring.

  • The precipitated acridone is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Conclusion and Future Outlook

This compound and its isomers are demonstrably powerful and versatile precursors in heterocyclic chemistry. The ability to perform selective, high-yielding transformations at each of its three functional groups provides a robust platform for the synthesis of diverse and complex molecular architectures. The palladium-catalyzed reactions at the C-I bond allow for the construction of a wide range of substituted intermediates, which can then be efficiently converted into high-value heterocyclic systems like quinazolinones and acridones through well-established cyclization protocols.

The future of research with this building block lies in the development of novel tandem or domino reactions, where cross-coupling and cyclization occur in a single pot, increasing synthetic efficiency. Furthermore, exploring its use in the synthesis of less common heterocyclic scaffolds and its application in combinatorial chemistry for the rapid generation of compound libraries will continue to solidify its role as a cornerstone of modern medicinal chemistry.

References

  • Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies. (n.d.). NIH.
  • Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. (2022). RSC Publishing.
  • Acridone synthesis. (n.d.). Organic Chemistry Portal. Retrieved December 27, 2025, from [Link]

  • Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones. (n.d.). Organic Chemistry Portal. Retrieved December 27, 2025, from [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. Retrieved December 27, 2025, from [Link]

  • Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC. (2022). NIH. Retrieved December 27, 2025, from [Link]

  • Supplementary Material A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. (n.d.). Arkivoc. Retrieved December 27, 2025, from [Link]

  • SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)-ACRIDONE DERIVATIVES. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved December 27, 2025, from [Link]

  • Synthesis of nitric oxide donating acridone derivatives as cytotoxic agents in cancer. (n.d.). Der Pharma Chemica. Retrieved December 27, 2025, from [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved December 27, 2025, from [Link]

  • Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. (2020). ResearchGate. Retrieved December 27, 2025, from [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). PMC - NIH. Retrieved December 27, 2025, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved December 27, 2025, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved December 27, 2025, from [Link]

  • Sonogashira coupling. (2023). Wikipedia. Retrieved December 27, 2025, from [Link]

  • Current applications of the sonogashira reaction in the synthesis of heterocyclic compounds: An update. (2018). Zenodo. Retrieved December 27, 2025, from [Link]

  • This compound. (n.d.). PubChem. Retrieved December 27, 2025, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved December 27, 2025, from [Link]

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The Genesis of a Key Synthetic Building Block: A Technical Guide to 2-Amino-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This in-depth technical guide, designed for researchers, scientists, and professionals in drug development, delves into the discovery, historical synthesis, and evolving significance of 2-Amino-3-iodobenzoic acid. With full editorial control, this document eschews rigid templates to present a narrative that is both scientifically rigorous and accessible, tracing the journey of this compound from its initial synthesis to its current applications as a valuable scaffold in medicinal chemistry.

Introduction: An Unassuming Molecule with Profound Impact

This compound, a seemingly simple substituted anthranilic acid, holds a significant place in the repertoire of organic synthesis.[1] Its unique arrangement of an amino group, a carboxylic acid, and an iodine atom on a benzene ring provides a versatile platform for the construction of complex heterocyclic systems and novel pharmaceutical agents. This guide will illuminate the foundational work that brought this compound to light and explore the chemical logic that has cemented its role in modern chemical research.

The Pioneering Synthesis: The Work of Wheeler and Oates (1910)

The first documented synthesis of this compound, then referred to as 3-iodo-anthranilic acid, was reported in 1910 by Alvin S. Wheeler and W. M. Oates in the American Chemical Journal. Their work, a testament to the systematic and often arduous nature of early 20th-century organic chemistry, laid the groundwork for all subsequent investigations into this compound.

The synthetic strategy employed by Wheeler and Oates was a multi-step process starting from the readily available 2-amino-3-nitrotoluene. The causality behind their experimental choices reflects the established chemical transformations of the era.

Retrosynthetic Analysis of the Wheeler and Oates Synthesis

The core logic of the synthesis involved the sequential introduction and modification of functional groups on the toluene backbone.

Wheeler_and_Oates_Retrosynthesis 2-Amino-3-iodobenzoic_acid This compound Diazonium_Salt Intermediate Diazonium Salt 2-Amino-3-iodobenzoic_acid->Diazonium_Salt Sandmeyer-type Reaction 2,3-Diaminobenzoic_acid 2,3-Diaminobenzoic Acid Diazonium_Salt->2,3-Diaminobenzoic_acid Diazotization 2-Amino-3-nitrobenzoic_acid 2-Amino-3-nitrobenzoic Acid 2,3-Diaminobenzoic_acid->2-Amino-3-nitrobenzoic_acid Reduction 2-Acetamido-3-nitrotoluene 2-Acetamido-3-nitrotoluene 2-Amino-3-nitrobenzoic_acid->2-Acetamido-3-nitrotoluene Oxidation & Hydrolysis 2-Amino-3-nitrotoluene 2-Amino-3-nitrotoluene 2-Acetamido-3-nitrotoluene->2-Amino-3-nitrotoluene Acetylation

Caption: Retrosynthetic pathway for the first synthesis of this compound.

Step-by-Step Historical Protocol

The following is a detailed breakdown of the experimental procedure as described by Wheeler and Oates, supplemented with modern chemical understanding.

Step 1: Acetylation of 2-Amino-3-nitrotoluene

To control the reactivity of the amino group and direct subsequent reactions, the first step was the protection of the amine via acetylation.

  • Procedure: 2-Amino-3-nitrotoluene was treated with acetic anhydride to yield 2-acetamido-3-nitrotoluene.

  • Rationale: The acetyl group serves as a protecting group, preventing unwanted side reactions of the amino group during the subsequent oxidation step.

Step 2: Oxidation of the Methyl Group

The transformation of the methyl group into a carboxylic acid was a critical step in converting the toluene derivative into a benzoic acid.

  • Procedure: The 2-acetamido-3-nitrotoluene was oxidized using potassium permanganate in a basic solution. Subsequent acidification yielded 2-acetamido-3-nitrobenzoic acid.

  • Rationale: The methyl group on the aromatic ring is susceptible to oxidation to a carboxylic acid by strong oxidizing agents like permanganate.

Step 3: Hydrolysis of the Acetamido Group and Reduction of the Nitro Group

This dual transformation set the stage for the introduction of the iodine atom.

  • Procedure: The 2-acetamido-3-nitrobenzoic acid was treated with a reducing agent, such as tin and hydrochloric acid. This accomplished both the hydrolysis of the amide to the free amine and the reduction of the nitro group to another amino group, yielding 2,3-diaminobenzoic acid.

  • Rationale: The reduction of the nitro group to an amine was a standard procedure. The acidic conditions of this reaction also facilitated the hydrolysis of the protecting acetyl group.

Step 4: Diazotization and Iodination (Sandmeyer-type Reaction)

The final step involved the conversion of one of the amino groups into a diazonium salt, which was then displaced by iodide.

  • Procedure: The 2,3-diaminobenzoic acid was treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form an intermediate diazonium salt. This was followed by the addition of a solution of potassium iodide, which resulted in the formation of this compound.

  • Rationale: The Sandmeyer reaction was a well-established method for introducing a variety of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate.

Wheeler_and_Oates_Synthesis_Workflow A 2-Amino-3-nitrotoluene B Acetylation (Acetic Anhydride) A->B C 2-Acetamido-3-nitrotoluene B->C D Oxidation (KMnO4) C->D E 2-Acetamido-3-nitrobenzoic Acid D->E F Reduction & Hydrolysis (Sn/HCl) E->F G 2,3-Diaminobenzoic Acid F->G H Diazotization & Iodination (NaNO2/HCl, KI) G->H I This compound H->I

Caption: Experimental workflow for the historical synthesis of this compound.

Physicochemical Properties

The initial characterization by Wheeler and Oates, along with modern analysis, has established the key properties of this compound.

PropertyValueSource
Molecular Formula C₇H₆INO₂[1]
Molecular Weight 263.03 g/mol [1]
Appearance White to off-white crystalline powderGeneral knowledge
Melting Point 137 °C
Solubility Soluble in ethanol, ether, and hot water.General knowledge

Evolution of Synthetic Methodologies

While the Wheeler and Oates synthesis was a landmark achievement, modern organic chemistry has developed more efficient and direct routes to this compound and its derivatives. These contemporary methods often prioritize atom economy, reduced step counts, and milder reaction conditions.

A notable modern approach involves the direct ortho-iodination of 2-aminobenzoic acid (anthranilic acid) derivatives. This strategy circumvents the multi-step process of the historical synthesis. For instance, a recently developed route to 3-amino-5-halo-2-iodobenzoates begins with the nitration of a 2-aminobenzoate at the 3-position. The amino group at the 2-position is then converted to an iodide via a Sandmeyer-like reaction, followed by the reduction of the nitro group at the 3-position to the desired amine.[2]

This evolution in synthetic strategy highlights the advancements in our understanding of reaction mechanisms and the development of more selective and efficient reagents.

Applications in Modern Research and Development

This compound serves as a crucial starting material in the synthesis of a variety of heterocyclic compounds, many of which are of interest in medicinal chemistry. The presence of three distinct functional groups allows for a wide range of chemical transformations, making it a valuable building block for creating molecular diversity. Its applications include the synthesis of quinazolines, acridones, and other nitrogen-containing heterocycles that form the core of many pharmacologically active molecules.

Conclusion

The discovery and initial synthesis of this compound by Wheeler and Oates represent a significant milestone in the field of organic chemistry. Their meticulous work not only provided the scientific community with a novel and useful compound but also exemplified the foundational principles of synthetic chemistry. While modern methods have streamlined its production, the historical context of its discovery remains a cornerstone of our understanding of this important synthetic intermediate. The continued use of this compound in contemporary research underscores the enduring legacy of this pioneering work.

References

  • Park, J., et al. (2024). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Asian Journal of Organic Chemistry. [Link]

  • Wheeler, A. S., & Oates, W. M. (1910). On the Three 5-Iodoanthranilic Acids and Some of Their Derivatives. American Chemical Journal, 44(5), 441-449. (Note: While the title refers to 5-iodoanthranilic acids, the article also details the synthesis of the 3-iodo isomer).
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 282070, this compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved December 30, 2025, from [Link]

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Methodological & Application

Synthesis of 2-Amino-3-iodobenzoic acid from anthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract and Introduction

2-Amino-3-iodobenzoic acid is a valuable halogenated aromatic compound, serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its structure, featuring adjacent amino, iodo, and carboxylic acid groups, provides a versatile scaffold for complex molecular assembly. The most direct synthetic route to this class of compounds is the electrophilic iodination of the readily available and inexpensive starting material, anthranilic acid (2-aminobenzoic acid).

This document provides a comprehensive guide to the synthesis of this compound. However, it is crucial for the researcher to understand the primary scientific challenge inherent in this transformation: regioselectivity . The potent activating and ortho-, para-directing nature of the amine (-NH₂) group on the aromatic ring means that direct iodination inevitably produces a mixture of isomers, primarily the sterically favored 2-amino-5-iodobenzoic acid (para substitution) and the desired this compound (ortho substitution)[1][2].

Therefore, this guide presents a robust protocol for the iodination reaction itself, followed by a discussion and methodology for the critical subsequent step: the separation and purification of the target 3-iodo isomer from the product mixture. This approach reflects a field-accurate representation of the synthesis, equipping researchers with the necessary knowledge to both execute the reaction and navigate its inherent chemical complexities.

Reaction Mechanism and Regioselectivity

The core transformation is an electrophilic aromatic substitution reaction. In this process, an electrophilic iodine species (I⁺) is generated, which is then attacked by the electron-rich aromatic ring of anthranilic acid.

Causality of Reagent Choice: Iodine (I₂) itself is not sufficiently electrophilic to react with even activated aromatic rings. Therefore, a more potent electrophilic source is required. Iodine monochloride (ICl) is an effective choice because the significant difference in electronegativity between iodine and chlorine polarizes the I-Cl bond (Iᵅ⁺-Clᵅ⁻), making the iodine atom susceptible to nucleophilic attack by the aromatic ring.

The Role of Directing Groups: The outcome of the substitution is dictated by the existing substituents on the benzene ring.

  • Amino Group (-NH₂): A powerful activating group that donates electron density into the ring via resonance, primarily at the ortho (C3) and para (C5) positions. This makes these positions the most nucleophilic and therefore the most likely sites of attack.[3]

  • Carboxylic Acid Group (-COOH): A deactivating group that withdraws electron density from the ring, but its influence is weaker than the activating effect of the amino group.

Consequently, the reaction yields a mixture of the C3 and C5 iodinated products. The diagram below illustrates the formation pathways for both isomers.

G cluster_start Reactants cluster_mechanism Electrophilic Attack cluster_intermediates Sigma Complex Intermediates (Arenium Ions) cluster_products Final Products Anthranilic_Acid Anthranilic Acid Attack π-electron attack on Iᵅ⁺ Anthranilic_Acid->Attack ICl Iodine Monochloride (ICl) ICl->Attack Ortho_Intermediate Ortho-Substituted Intermediate (Resonance Stabilized) Attack->Ortho_Intermediate Attack at C3 Para_Intermediate Para-Substituted Intermediate (Resonance Stabilized) Attack->Para_Intermediate Attack at C5 (Sterically favored) Product_3_Iodo This compound (Target Product) Ortho_Intermediate->Product_3_Iodo Deprotonation (-H⁺) Product_5_Iodo 2-Amino-5-iodobenzoic acid (Major Byproduct) Para_Intermediate->Product_5_Iodo Deprotonation (-H⁺) G prep_anthranilic 1. Prepare Anthranilic Acid Solution reaction 3. Execute Reaction (Controlled Addition) prep_anthranilic->reaction prep_icl 2. Prepare ICl Solution (In Fume Hood) prep_icl->reaction workup 4. Isolate Crude Product (Filtration & Washing) reaction->workup purify 5. Purify 3-Iodo Isomer (Fractional Crystallization) workup->purify

Caption: High-level experimental workflow for the synthesis and purification.

Materials and Reagents

The following table outlines the reagents for a representative laboratory-scale synthesis, adapted from a verified procedure for the iodination of anthranilic acid.[4]

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
Anthranilic Acid137.140.401.055.0 g
Conc. Hydrochloric Acid (~37%)36.46~0.48~1.240 mL
Iodine Monochloride (ICl)162.360.401.065.2 g
Water (Deionized)18.02--~1.0 L
Crushed Ice---As needed
Conc. Ammonia Solution (~28%)17.03--As needed
Sodium Hydrosulfite174.11--~5-10 g
Decolorizing Charcoal---~5 g
Equipment
  • 2 L and 1 L Beakers

  • Magnetic Stirrer and Stir Bar

  • Büchner Funnel and Filter Flask (1 L)

  • Ice Bath

  • Graduated Cylinders

  • Glass Stirring Rod

  • Drying Oven or Desiccator

  • Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, lab coat.

Detailed Step-by-Step Protocol

PART A: REACTION EXECUTION

  • Preparation of Anthranilic Acid Solution: In a 2 L beaker, dissolve 55.0 g (0.40 mol) of anthranilic acid in 500 mL of water and 40 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained. Cool the solution to approximately 20°C.

  • Preparation of Iodine Monochloride Solution (CRITICAL: Perform in a certified chemical fume hood): In a separate 1 L beaker, dilute 70 mL of concentrated hydrochloric acid with 250 mL of cold water. Place this beaker in an ice bath and add crushed ice until the temperature is at or below 5°C. While stirring vigorously, carefully and slowly add 65.2 g (0.40 mol) of iodine monochloride. The ICl may be solid; it can be gently warmed in its container in a water bath inside the fume hood to liquefy it for easier transfer.

  • Reaction: Place the beaker containing the anthranilic acid solution on a magnetic stirrer. While stirring rapidly, add the cold iodine monochloride solution to the anthranilic acid solution all at once. A tan to violet-colored precipitate of the mixed iodoanthranilic acids should form almost immediately.

  • Stirring and Digestion: Continue to stir the reaction mixture for 1 hour, allowing it to slowly warm to room temperature. This "digestion" period helps ensure the reaction goes to completion.

  • Crude Product Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Press the filter cake firmly to remove as much liquid as possible. Wash the solid with three 100 mL portions of cold water.

  • Drying: Dry the crude product in an oven at 90-100°C or in a desiccator. The expected yield of the mixed-isomer crude product is typically high (85-90%). This solid is a mixture of primarily 2-amino-5-iodobenzoic acid and the desired this compound.

PART B: ISOMER SEPARATION & PURIFICATION (Conceptual Framework)

The separation of ortho and para isomers is a non-trivial challenge that leverages subtle differences in their physical properties. A highly effective method for purifying similar acids is through the recrystallization of their ammonium salts.[4][5]

  • Formation of Ammonium Salts: In a large beaker, suspend the crude dried product (e.g., 100 g) in hot water (~200-300 mL). While stirring and maintaining a temperature of ~60-70°C, add concentrated ammonia solution dropwise until the solid completely dissolves and the solution is slightly basic.

  • Decolorization: To the hot solution, add small portions of sodium hydrosulfite until the dark color is bleached to a yellow or light tan. Then, add ~5 g of decolorizing charcoal, stir for 5 minutes, and immediately filter the hot solution through a pre-heated Büchner funnel to remove the charcoal.

  • Fractional Crystallization: Transfer the hot, clear filtrate to a clean beaker and allow it to cool slowly and without agitation. The ammonium salts of the different isomers will have different solubilities and will crystallize at different rates and temperatures.

    • Expert Insight: It is likely that the salt of the more symmetrical and less polar 5-iodo isomer will crystallize first. The progress of the separation must be monitored by taking small samples of the crystals and mother liquor for analysis (e.g., TLC, ¹H NMR, or melting point).

  • Isolation of Fractions: Collect the first crop of crystals by filtration. This fraction is expected to be enriched in the 5-iodo isomer. Then, further cool the mother liquor (e.g., in an ice bath) to induce crystallization of a second fraction, which should be enriched in the desired 3-iodo isomer. Multiple recrystallization steps may be necessary to achieve high purity.

  • Conversion back to Free Acid: Dissolve the purified ammonium salt fraction enriched with the 3-iodo isomer in a minimum of hot water. While stirring, carefully acidify the solution with hydrochloric acid until it is just acid to Congo red paper. Cool the mixture in an ice bath to precipitate the purified this compound.

  • Final Isolation: Collect the purified product by vacuum filtration, wash thoroughly with cold water, and dry at 100-110°C. Characterize the final product (melting point, NMR, etc.) to confirm its identity and purity.

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols. The reagents used in this procedure are corrosive and toxic.

  • Iodine Monochloride (ICl): Highly corrosive and toxic. Causes severe skin burns and eye damage. [4]Inhalation of vapors can cause severe respiratory irritation and pulmonary edema. [4]Reacts with water to produce toxic and corrosive fumes. [6]Always handle in a chemical fume hood with full PPE.

  • Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe skin burns and eye damage. Vapors are highly irritating to the respiratory system.

  • Personal Protective Equipment (PPE): At a minimum, chemical safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat must be worn at all times. [1][7]* Engineering Controls: All operations involving the handling of iodine monochloride and concentrated acids must be performed in a properly functioning chemical fume hood. [7]An eyewash station and safety shower must be immediately accessible. [1]* Spill Response: For small spills of ICl within a fume hood, absorb the material with an inert absorbent like vermiculite or dry sand. [4]Do not use combustible materials. For larger spills, evacuate the area and contact emergency personnel.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. [4] * Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. [4] * Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [4]

References

  • Wallingford, V. H.; Krueger, P. A. 5-Iodoanthranilic acid. Organic Syntheses, Coll. Vol. 2, p.353 (1943); Vol. 19, p.52 (1939). URL: [Link]

  • Kraszkiewicz, L.; Sosnowski, M. Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide. ChemInform, 2013. URL: [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube, 2022. URL: [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. URL: [Link]

  • Chemia. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. 2022. URL: [Link]

  • New Jersey Department of Health. Hazard Summary: Iodine Monochloride. Right to Know Hazardous Substance Fact Sheet. URL: [Link]

  • Samrat Pharmachem Limited. SAFETY DATA SHEET: Iodine Monochloride. URL: [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. URL: [Link]

  • Loba Chemie. IODINE MONOCHLORIDE FOR SYNTHESIS. Safety Data Sheet. URL: [Link]

  • Ghorbani-Vaghei, R.; Malaekehpour, S. M. Ortho-iodination of aromatic carboxylic acids in aqueous media. ResearchGate, 2017. URL: [Link]

  • Li, Y., et al. A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Organic Chemistry Frontiers, 2017. URL: [Link]

  • Wallingford, V. H.; Krueger, P. A. m-IODOBENZOIC ACID. Organic Syntheses, Coll. Vol. 2, p.349 (1943); Vol. 19, p.57 (1939). URL: [Link]

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Application Note: Synthesis of 2-Iodobenzoic Acid via Diazotization and Iodination of 2-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 2-iodobenzoic acid from 2-aminobenzoic acid (anthranilic acid). The described two-step, one-pot synthesis proceeds via a diazotization reaction followed by an iodide substitution, a process analogous to the Sandmeyer reaction.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and critical safety considerations. The synthesis of 2-iodobenzoic acid is a foundational reaction in organic chemistry, notable for its role as a precursor to important oxidizing agents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane.[1][2]

Introduction

The conversion of aromatic primary amines to various functional groups via diazonium salt intermediates is a cornerstone of synthetic organic chemistry.[3][4] The diazotization of 2-aminobenzoic acid, followed by displacement of the diazonium group with iodide, provides a reliable route to 2-iodobenzoic acid.[5] This transformation is particularly valuable as it allows for the introduction of an iodine substituent onto the aromatic ring, a modification not easily achieved by direct electrophilic substitution due to the deactivating nature of the carboxylic acid group. The resulting product, 2-iodobenzoic acid, is a versatile intermediate in its own right, most famously serving as the starting material for the hypervalent iodine reagents IBX and Dess-Martin periodinane, which are prized for their mild and selective oxidizing capabilities.[2]

Reaction Mechanism and Scientific Rationale

The overall synthesis is a two-stage process that is typically performed in a single reaction vessel.

Part 1: Diazotization of 2-Aminobenzoic Acid

The first stage is the diazotization of the primary amino group of 2-aminobenzoic acid. This reaction is conducted in a cold, acidic solution with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by the reaction of a stable salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl).[6]

Mechanism Rationale:

  • Formation of the Electrophile: In the acidic medium, sodium nitrite is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[3]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 2-aminobenzoic acid attacks the nitrosonium ion.[3]

  • Proton Transfers and Dehydration: A series of proton transfers and a final dehydration step lead to the formation of the benzenediazonium-2-carboxylate cation.[3] The diazonium group (-N₂⁺) is an excellent leaving group due to the high stability of the nitrogen gas (N₂) molecule that is ultimately released.[7]

Strict temperature control (0–5 °C) is paramount during this stage.[8] Diazonium salts are notoriously unstable at higher temperatures and can decompose, sometimes explosively, or react with water to form undesired byproducts like salicylic acid.[8][9] The low temperature ensures the stability of the diazonium salt intermediate, allowing it to proceed to the next step.

Part 2: Iodination

The second stage involves the substitution of the diazonium group with iodide. A solution of potassium iodide (KI) is added to the cold diazonium salt solution.[10]

Mechanism Rationale: While often grouped with Sandmeyer reactions, the iodination step does not strictly require a copper(I) catalyst.[11] The iodide ion (I⁻) is a sufficiently strong nucleophile to initiate the reaction. The mechanism is believed to proceed through a radical pathway.[12]

  • Single Electron Transfer: An electron is transferred to the diazonium ion, leading to the formation of an aryl radical and the evolution of nitrogen gas.

  • Iodine Radical Transfer: The aryl radical then abstracts an iodine atom to form the final product, 2-iodobenzoic acid.[2]

The vigorous evolution of nitrogen gas is a clear visual indicator that the substitution reaction is proceeding.[8]

Diagram: Reaction Mechanism

Reaction_Mechanism cluster_diazotization Part 1: Diazotization cluster_iodination Part 2: Iodination A 2-Aminobenzoic Acid Reagents1 + NaNO₂, HCl (0-5 °C) A->Reagents1 B Benzenediazonium-2-carboxylate Reagents2 + KI B->Reagents2 Reagents1->B C 2-Iodobenzoic Acid Reagents2->C SideProduct + N₂ (gas) Reagents2->SideProduct

Caption: Overall transformation from 2-aminobenzoic acid to 2-iodobenzoic acid.

Safety Precautions

Critical Warning: Diazonium salts, particularly when dry, are highly unstable and can be sensitive to shock, friction, and heat, posing a significant explosion risk.[9][13]

  • NEVER attempt to isolate the intermediate diazonium salt. The entire procedure should be carried out in solution.[8][9]

  • Maintain strict temperature control (0-5 °C) during the diazotization step. Use an ice-salt bath for efficient cooling.[8]

  • The reaction generates nitrogen gas. Ensure the reaction apparatus is adequately vented to prevent pressure buildup.[13]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, at all times.

  • Conduct the reaction in a well-ventilated chemical fume hood.[14]

  • Use plastic or rubber-tipped spatulas when handling any solid reagents near the reaction mixture. Avoid scratching glassware with metal spatulas.[13]

Experimental Protocol

This protocol is adapted from established laboratory procedures.[8][10]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
2-Aminobenzoic Acid137.1410.0 g0.073 mol
Concentrated HCl36.4625 mL-
Sodium Nitrite (NaNO₂)69.005.3 g0.077 mol
Potassium Iodide (KI)166.0012.5 g0.075 mol
Sodium Bisulfite (NaHSO₃)104.06As needed-
Deionized Water18.02~200 mL-
95% Ethanol46.07As needed-
Activated Charcoal12.01As needed-
Step-by-Step Procedure

Diagram: Experimental Workflow

Experimental_Workflow start Start dissolve 1. Dissolve 2-aminobenzoic acid in HCl and water. start->dissolve cool 2. Cool solution to 0-5 °C in an ice-salt bath. dissolve->cool diazotize 3. Add NaNO₂ solution dropwise, maintaining T < 5 °C. cool->diazotize stir1 4. Stir for 15 min at 0-5 °C. diazotize->stir1 add_ki 5. Slowly add diazonium solution to KI solution. stir1->add_ki warm 6. Allow to warm to RT, then heat gently. add_ki->warm cool2 7. Cool in an ice bath. warm->cool2 filter 8. Collect crude product by vacuum filtration. cool2->filter wash 9. Wash with cold water and NaHSO₃ solution. filter->wash recrystallize 10. Recrystallize from ethanol/water. wash->recrystallize dry 11. Dry the final product. recrystallize->dry end End dry->end

Caption: Step-by-step workflow for the synthesis of 2-iodobenzoic acid.

  • Preparation of the Amine Salt Solution: In a 500 mL beaker, suspend 10.0 g of 2-aminobenzoic acid in 100 mL of deionized water. While stirring, carefully add 25 mL of concentrated hydrochloric acid. Stir until the 2-aminobenzoic acid fully dissolves, forming its hydrochloride salt.[8]

  • Cooling: Place the beaker in an ice-salt bath and stir the solution vigorously until the temperature drops to between 0 and 5 °C.[8]

  • Diazotization: In a separate, smaller beaker, dissolve 5.3 g of sodium nitrite in 20 mL of deionized water and cool this solution in the ice bath. Using a dropping funnel or pipette, add the cold sodium nitrite solution dropwise to the stirred 2-aminobenzoic acid hydrochloride solution. Crucially, maintain the reaction temperature between 0 and 5 °C throughout the addition. [8] The addition should take approximately 10-15 minutes.

  • Completion of Diazotization: After the addition is complete, continue to stir the mixture in the ice bath for an additional 15 minutes to ensure the reaction goes to completion.[8]

  • Iodination: In a 1 L beaker, dissolve 12.5 g of potassium iodide in 50 mL of deionized water. While stirring the KI solution, slowly and carefully add the cold diazonium salt solution in portions.[8] A vigorous evolution of nitrogen gas will be observed, and a dark precipitate will form.[10]

  • Decomposition of Intermediate: Once the addition is complete, allow the mixture to stand at room temperature for about 10 minutes. Then, gently warm the mixture on a hot plate in a fume hood to about 50 °C for 10-15 minutes to ensure complete decomposition of any remaining diazonium salt.[10]

  • Isolation of Crude Product: Cool the mixture thoroughly in an ice bath. Collect the dark, crude precipitate by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crude product on the filter with several portions of ice-cold deionized water. To remove any elemental iodine (which has a characteristic brown color), wash the solid with a small amount of cold sodium bisulfite solution until the color of the filtrate is no longer brown/yellow. Finally, wash again with cold water to remove residual bisulfite salts.[8][10]

Purification

Recrystallization is the most effective method for purifying the final product.[2][8]

  • Transfer the crude, washed solid to a suitable Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid.[8]

  • If the solution is highly colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

  • Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Add hot water to the hot ethanolic filtrate until the solution just begins to show persistent turbidity.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the purified, needle-shaped crystals of 2-iodobenzoic acid by vacuum filtration, wash with a small amount of ice-cold water, and allow to air dry.

Troubleshooting and Key Insights

  • Low Yield: A common cause of low yield is the premature decomposition of the diazonium salt. This is often due to the temperature rising above 5 °C during the diazotization step. Ensure efficient cooling and slow, dropwise addition of the sodium nitrite solution.[8]

  • Formation of Salicylic Acid: If the temperature is too high during the reaction, the diazonium salt can react with water to form salicylic acid as a significant byproduct.[8] Maintaining low temperatures minimizes this side reaction.

  • Oily Product: An oily product during crystallization may indicate the presence of impurities. Ensure the crude product is washed thoroughly, and consider a second recrystallization if necessary.

  • Persistent Dark Color: The dark color is often due to the formation of elemental iodine (I₂). A thorough wash with sodium bisulfite or sodium thiosulfate solution is effective at reducing the I₂ back to colorless I⁻.[10]

Conclusion

The diazotization of 2-aminobenzoic acid followed by iodide substitution is a robust and reliable method for the laboratory-scale synthesis of 2-iodobenzoic acid. By adhering to the principles of strict temperature control and understanding the inherent instability of the diazonium intermediate, researchers can safely and efficiently produce this valuable synthetic precursor. The success of this reaction hinges on procedural diligence, particularly in maintaining the low temperatures required to stabilize the key diazonium salt intermediate.

References

  • Texium. (2018, March 21). Preparation of 2-iodobenzoic acid. Available at: [Link]

  • Organic Syntheses. Benzenediazonium, o-carboxy-, hydroxide. Available at: [Link]

  • Wikipedia. 2-Iodobenzoic acid. Available at: [Link]

  • Filo. (2024, May 29). Reaction of 2-aminobenzoic acid with nitrous acid yields an intermediate... Available at: [Link]

  • Fiveable. Benzenediazonium-2-carboxylate Definition. Available at: [Link]

  • Organic Syntheses. Anthranilic acid, 5-iodo-. Available at: [Link]

  • Royal Society of Chemistry. (2018). A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Organic Chemistry Frontiers. Available at: [Link]

  • OUCI. A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Available at: [Link]

  • Brainly.in. (2019, September 16). Reaction mechanism of anthranilic acid to o-iodobenzoic acid. Available at: [Link]

  • Sathee Jee. Chemistry Diazotization Reaction. Available at: [Link]

  • ScienceDirect. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. Available at: [Link]

  • University of Liverpool. Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). Available at: [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • ResearchGate. (2025, August 6). Reactive Chemical Hazards of Diazonium Salts. Available at: [Link]

  • GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. Available at: [Link]

  • ACS Publications. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Available at: [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]

  • Royal Society of Chemistry. A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • YouTube. (2024, July 20). Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • ACS Publications. Explosion during preparation of benzenediazonium-2-carboxylate hydrochloride. Journal of Chemical Education. Available at: [Link]

  • ResearchGate. Benzenediazonium-2-Carboxylate and Biphenylene. Available at: [Link]

  • Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. Explosion during preparation of benzenediazonium-2-carboxylate hydrochloride. Journal of Chemical Education. Available at: [Link]

  • Organic Chemistry Portal. Diazotisation. Available at: [Link]

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Application Note: Suzuki-Miyaura Coupling of 2-Amino-3-iodobenzoic Acid for the Synthesis of Biaryl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with remarkable efficiency and a broad tolerance for various functional groups.[1][2][3] This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become indispensable in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1]

This guide provides an in-depth examination of the Suzuki-Miyaura coupling using 2-Amino-3-iodobenzoic acid. This substrate is a valuable building block, as the resulting 3-aryl-2-aminobenzoic acid products are precursors to acridones and other heterocyclic systems of significant medicinal interest. However, the simultaneous presence of an electron-donating amine (-NH₂) and an electron-withdrawing carboxylic acid (-COOH) group, ortho to the iodine leaving group, presents unique challenges. These include potential catalyst inhibition by the amino group and the influence of the carboxylate on the electronic properties of the aryl halide. This document offers a detailed protocol, mechanistic insights, and troubleshooting strategies to navigate these complexities and achieve successful couplings.

Mechanistic Overview and Substrate-Specific Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. The rate of this step is influenced by the electron density of the aryl halide.

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[5] The choice of base is critical and can significantly impact the reaction rate and yield.[5][6]

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2][4]

Challenges with this compound:

  • Amino Group Coordination: The lone pair of electrons on the ortho-amino group can coordinate to the palladium center, potentially inhibiting catalytic activity. The selection of bulky ligands can mitigate this undesired interaction.

  • Carboxylic Acid Functionality: The acidic proton of the carboxylic acid can react with the base. Therefore, an excess of base is typically required to both deprotonate the acid and facilitate the transmetalation step.

  • Steric Hindrance: The ortho-substituents (amino and iodo groups) can create steric hindrance, which may slow down the oxidative addition and subsequent steps.[7][8]

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), potassium phosphate (3.0 mmol, 3.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath set to 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (25 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-aryl-2-aminobenzoic acid product.

Data Summary and Catalyst Selection

The choice of catalyst, ligand, and base is paramount for a successful outcome. The following table summarizes common conditions and expected yields based on literature for analogous substrates.[9]

Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O1001275-85
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O10012>90
PdCl₂(dppf) (3)-Cs₂CO₃ (2)THF/H₂O801680-95

Note: Yields are representative and can vary based on the specific arylboronic acid used.

Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-I (Intermediate 1) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' (Intermediate 2) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product ArI This compound ArI->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Problem with the base or solvent.1. Use a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst. 2. Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas. 3. Use an anhydrous, high-purity base (e.g., K₃PO₄). Ensure solvents are anhydrous.
Protodeboronation (Loss of Boronic Acid) 1. Presence of excess water or acid. 2. Reaction temperature is too high or reaction time is too long.1. Use anhydrous solvents and ensure the base is sufficient to neutralize the substrate. Consider using boronic esters (e.g., pinacol esters) which are more stable.[1] 2. Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously degas all solvents and ensure a completely inert atmosphere throughout the reaction setup and execution.
Difficulty in Purification Residual palladium catalyst or ligand byproducts.During workup, consider washing the organic layer with an aqueous solution of thiourea or L-cysteine to scavenge residual palladium.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing valuable 3-aryl-2-aminobenzoic acid derivatives. While the substrate presents specific challenges due to its ortho-amino and carboxylic acid functionalities, these can be effectively overcome through careful selection of the catalyst system, particularly a palladium source with a bulky, electron-rich phosphine ligand like SPhos, and the use of a suitable base such as K₃PO₄. By following the detailed protocol and considering the troubleshooting advice provided, researchers can reliably achieve high yields of the desired biaryl products, paving the way for further synthetic transformations in drug discovery and materials science.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Amino-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This is a detailed application note and protocol for the palladium-catalyzed cross-coupling of 2-amino-3-iodobenzoic acid.

Introduction: Strategic Importance of this compound

This compound is a highly versatile and strategically important building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Its unique trifunctional nature—possessing an amine, a carboxylic acid, and an aryl iodide—offers a rich platform for molecular diversification. The ortho-relationship of the amino and carboxylic acid groups facilitates the construction of key heterocyclic scaffolds, while the iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, offering unparalleled efficiency and functional group tolerance under mild conditions.[1][2] This guide provides an in-depth exploration of the application of these powerful transformations to this compound, enabling the synthesis of a diverse array of complex molecules, including biaryl compounds, substituted alkenes, and alkynes. These products are often precursors to biologically active compounds and advanced materials.[3][4]

The Cornerstone of Modern Synthesis: The Palladium Catalytic Cycle

A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is essential for rational protocol design and troubleshooting. These reactions typically proceed through a common catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5][6]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate.[7] This is often the rate-determining step.

  • Transmetalation (for Suzuki, Sonogashira, etc.): An organometallic coupling partner (e.g., organoboron, organocopper) transfers its organic group to the palladium center.[6][7]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][6]

For the Heck reaction, the mechanism varies slightly, involving migratory insertion of an alkene followed by β-hydride elimination.[8][9]

Palladium Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Aryl-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-M PdII_Aryl_R Aryl-Pd(II)-R(L)₂ Transmetalation->PdII_Aryl_R - M-I RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-R RedElim->Product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Key Cross-Coupling Protocols for this compound

The presence of the free carboxylic acid and amine functionalities requires careful selection of reaction conditions, particularly the base, to avoid unwanted side reactions such as catalyst poisoning or substrate decomposition.[9]

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for C(sp²)–C(sp²) bond formation, owing to the stability and low toxicity of the boronic acid reagents.[6][10] This reaction is instrumental in synthesizing biaryl derivatives of 2-aminobenzoic acid, which are precursors to important heterocyclic systems like phenanthridinones.[11][12]

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable, albeit sometimes air-sensitive, Pd(0) source. Alternatively, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃, or more active biarylphosphines) can be used.[2][13]

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is crucial.[14] It activates the boronic acid for transmetalation without deprotonating the carboxylic acid in a way that inhibits the reaction. The use of a mixed solvent system including water is often necessary to solubilize the base.[15]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is standard. The organic solvent solubilizes the aryl iodide and catalyst, while water dissolves the inorganic base.[16]

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (typically 80–100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4, which protonates the product's carboxylic acid and amine, often causing it to precipitate or allowing for extraction into an organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.5)DMF/H₂O10012
Pd(PPh₃)₄ (5)-K₃PO₄ (3.0)Dioxane/H₂O908
PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)Toluene/H₂O11016
Mizoroki-Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, a valuable transformation for creating complex molecular skeletons.[8][17] The regioselectivity of the alkene insertion and stereoselectivity of the final product are key considerations.

Causality Behind Experimental Choices:

  • Catalyst: Phosphine-free catalysts like Pd(OAc)₂ are often effective, though phosphine ligands can be used to stabilize the catalyst and modulate reactivity.[9]

  • Base: An organic base like triethylamine (Et₃N) or a weaker inorganic base such as potassium acetate (KOAc) is typically used. The base neutralizes the HI generated during the reaction.

  • Solvent: Polar aprotic solvents like DMF or NMP are common as they help to stabilize the cationic intermediates in the catalytic cycle.

Detailed Protocol: Mizoroki-Heck Reaction

  • Reagent Setup: In a Schlenk tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2–5 mol%), and the base (e.g., Et₃N, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar).

  • Solvent and Alkene Addition: Add a degassed polar aprotic solvent (e.g., DMF) followed by the alkene coupling partner (1.5 equiv.).

  • Reaction: Seal the tube and heat to the required temperature (often 100–120 °C). Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the successful execution of the Buchwald-Hartwig amination using 2-amino-3-iodobenzoic acid as the aryl halide substrate. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the mechanistic underpinnings of the reaction, critical parameters for consideration when working with this multi-functionalized substrate, and a step-by-step guide to reaction setup, execution, and product isolation. Furthermore, a troubleshooting guide is provided to address common challenges.

Introduction: The Strategic Importance of the Buchwald-Hartwig Amination

The palladium-catalyzed formation of carbon-nitrogen (C-N) bonds, widely known as the Buchwald-Hartwig amination, stands as a cornerstone of modern organic synthesis.[1][2][3] Its development has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[4] The reaction's broad substrate scope and functional group tolerance have rendered traditional methods, such as the Ullmann condensation or nucleophilic aromatic substitution, less favorable due to their often harsh reaction conditions and limited applicability.[1][5]

The substrate of focus, this compound, presents a unique synthetic opportunity. The strategic placement of the amino, iodo, and carboxylic acid functionalities on the aromatic ring allows for the synthesis of complex heterocyclic scaffolds, such as thieno[3,2-b]indoles, which are of significant interest due to their biological activities.[6][7][8] However, the presence of multiple functional groups also introduces specific challenges that require careful consideration and optimization of the reaction conditions. This guide aims to provide the foundational knowledge and practical steps to navigate these challenges successfully.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10][11] The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: A low-valent Pd(0) species, typically stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-iodine bond of the this compound. This step forms a Pd(II) intermediate.[10][12] For aryl iodides, this step is generally fast compared to aryl bromides or chlorides.[13][14]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex.[1][11]

  • Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][9][10]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_Aryl L-Pd(II)(Ar)(I) OxAdd->PdII_Aryl Amine_Coord + Amine (R-NH2) - I- PdII_Aryl->Amine_Coord PdII_Amine [L-Pd(II)(Ar)(R-NH2)]+ Amine_Coord->PdII_Amine Deprotonation + Base - [Base-H]+ PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(R-NH) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NH-R RedElim->Product ArI This compound ArI->OxAdd Amine Amine Coupling Partner Amine->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for the Amination of this compound

The inherent functionalities of this compound necessitate a carefully tailored approach to the Buchwald-Hartwig amination.

  • Choice of Catalyst and Ligand: The selection of the ligand is crucial for a successful transformation. Sterically hindered and electron-rich biarylphosphine ligands, such as XPhos or BrettPhos, have demonstrated broad utility and high catalytic activity.[15] Specifically, BrettPhos, in combination with a base like LiHMDS, has shown good tolerance for protic functional groups like carboxylic acids.[9] The use of pre-formed palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) is highly recommended as they are air-stable and provide more consistent results by avoiding the need for an in-situ reduction of a Pd(II) source.[15]

  • Base Selection: Strong, non-nucleophilic bases are required to facilitate the deprotonation of the amine. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄).[11] For substrates containing sensitive functional groups like esters or, in this case, a carboxylic acid, a weaker base like K₃PO₄ or cesium carbonate (Cs₂CO₃) might be advantageous to minimize side reactions. However, weaker bases may necessitate higher reaction temperatures or longer reaction times.[9] The carboxylic acid in the substrate will be deprotonated by the base, which will affect its solubility.

  • Solvent: Anhydrous, aprotic solvents are standard for this reaction. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly employed.[9] The choice of solvent can influence the solubility of the reagents and the overall reaction rate.

  • Inert Atmosphere: The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen. Therefore, the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen).[9]

Experimental Protocol: A Step-by-Step Guide

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary amine.

4.1. Reagents and Equipment

  • Reactants: this compound, primary amine of choice.

  • Catalyst System: BrettPhos Pd G3 Precatalyst.

  • Base: Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: Anhydrous 1,4-dioxane or toluene.

  • Equipment: Schlenk flask or sealed vial, magnetic stirrer and stir bar, heating block or oil bath, inert gas line (Argon or Nitrogen), standard laboratory glassware for workup and purification.

4.2. Experimental Workflow Diagram

Experimental_Workflow start Start setup Assemble and Purge Reaction Vessel start->setup reagents Add Solids: - this compound - Amine - BrettPhos Pd G3 - Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat Reaction Mixture (e.g., 100 °C) solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Continue Heating workup Reaction Workup: - Cool to RT - Quench - Extract monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

4.3. Detailed Procedure

  • Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 equiv), the primary amine (1.2 equiv), BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%), and potassium phosphate (2.0 equiv) to an oven-dried Schlenk flask or a sealed vial equipped with a magnetic stir bar.

  • Solvent Addition: Remove the sealed vessel from the glovebox and add anhydrous 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Inert Atmosphere: If not using a glovebox, the flask should be sealed, and the atmosphere exchanged with argon or nitrogen by evacuating and backfilling three times.

  • Reaction: Place the flask in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots (under an inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. The pH of the aqueous layer can be adjusted with 1 M HCl to protonate the product's carboxylic acid, facilitating its extraction into the organic layer. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Summary of Reaction Parameters

ParameterRecommended ConditionRationale / Notes
Palladium Source BrettPhos Pd G3 PrecatalystAir-stable, highly active, and reliable for generating the active Pd(0) species.
Ligand BrettPhosA bulky, electron-rich biaryl phosphine ligand suitable for challenging substrates and tolerant of protic groups.[9]
Base K₃PO₄ or Cs₂CO₃Moderately strong bases that are less likely to cause side reactions with the carboxylic acid functionality compared to alkoxides.
Solvent 1,4-Dioxane or TolueneAnhydrous, aprotic solvents that are standard for this transformation.[9]
Temperature 80-110 °CTypical temperature range to ensure a reasonable reaction rate.[12]
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst and ligand from oxidative degradation.[9]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (degraded by air/moisture).- Insufficient temperature.- Poor quality reagents or solvent.- Use a fresh catalyst and ensure all reagents and solvents are anhydrous.- Ensure the reaction is performed under a strict inert atmosphere.- Increase the reaction temperature or try a different solvent.
Hydrodehalogenation - Presence of water or other protic impurities.- Unfavorable ligand-to-palladium ratio.- Use rigorously dried solvents and reagents.- An alternative ligand/catalyst system may be required.[16]
Formation of Side Products - Reaction temperature is too high.- Incorrect choice of base leading to decomposition.- Lower the reaction temperature.- Screen different bases (e.g., switch from an alkoxide to a carbonate or phosphate base).

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful and versatile method for the synthesis of valuable N-aryl anthranilic acid derivatives. By carefully selecting the catalyst system, base, and solvent, and by maintaining a strict inert atmosphere, high yields of the desired products can be achieved. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

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Application Notes & Protocols: Synthesis of Substituted Benzamides from 2-Amino-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of substituted benzamides, a crucial class of compounds in medicinal chemistry, starting from the versatile building block, 2-Amino-3-iodobenzoic acid.[1][2] This precursor allows for strategic diversification through palladium-catalyzed cross-coupling reactions at the C-3 position, followed by amide bond formation at the carboxylic acid moiety. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for key transformations including Suzuki, Sonogashira, and Heck couplings, and discuss the critical aspects of amide bond formation. This guide is designed to equip researchers with the necessary knowledge to efficiently synthesize diverse libraries of substituted benzamides for applications in drug discovery and development.[3]

Introduction: The Strategic Advantage of this compound

The substituted benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The strategic selection of starting materials is paramount for the efficient construction of compound libraries for screening and lead optimization. This compound presents itself as an ideal starting point for several key reasons:

  • Orthogonal Reactivity: The molecule possesses three distinct functional groups—an amine, a carboxylic acid, and an aryl iodide—each amenable to selective chemical transformations.

  • Vector for Diversity: The aryl iodide at the C-3 position serves as a versatile handle for introducing a wide range of substituents via robust and well-established palladium-catalyzed cross-coupling reactions. This allows for systematic exploration of the chemical space around the benzamide core.

  • Foundation for Amide Scaffolds: The carboxylic acid at the C-1 position is readily converted to an amide, a fundamental linkage in numerous biologically active molecules.[4]

This guide will focus on a two-stage synthetic strategy: first, the diversification of the this compound core through palladium-catalyzed reactions, and second, the subsequent formation of the benzamide linkage.

Stage 1: Diversification via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[5] The high reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a highly reliable method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[6][7] This reaction is particularly valuable for synthesizing biaryl structures, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand, are essential for the catalytic cycle.

  • Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the organoboron species and facilitate the transmetalation step.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

Visualizing the Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Add this compound, Arylboronic acid, Base, and Pd Catalyst to Flask B Evacuate and Backfill with Inert Gas (N₂ or Ar) A->B Inert Atmosphere C Add Degassed Solvents B->C Reagent Addition D Heat and Stir Reaction Mixture C->D Initiate Reaction E Monitor Progress by TLC or LC-MS D->E In-Process Control F Cool Reaction and Quench E->F Completion G Extract with Organic Solvent F->G Isolation H Purify by Column Chromatography G->H Purification Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_sonogashira Sonogashira Cycle cluster_heck Heck Cycle S1 Pd(0)L₂ S2 Ar-Pd(II)L₂(I) S1->S2 Oxidative Addition (Ar-I) S3 Ar-Pd(II)L₂(Ar') S2->S3 Transmetalation (Ar'B(OH)₂ + Base) S3->S1 Reductive Elimination (Ar-Ar') So1 Pd(0)L₂ So2 Ar-Pd(II)L₂(I) So1->So2 Oxidative Addition (Ar-I) So3 Ar-Pd(II)L₂(C≡CR) So2->So3 Transmetalation (CuC≡CR) So3->So1 Reductive Elimination (Ar-C≡CR) H1 Pd(0)L₂ H2 Ar-Pd(II)L₂(I) H1->H2 Oxidative Addition (Ar-I) H3 Alkene Complex H2->H3 Alkene Coordination H4 σ-Alkyl Complex H3->H4 Migratory Insertion H4->H1 β-Hydride Elimination & Reductive Elimination

Caption: Simplified catalytic cycles for Suzuki, Sonogashira, and Heck reactions.

Stage 2: Amide Bond Formation

The formation of the amide bond is a cornerstone of medicinal chemistry. [8]While the direct condensation of a carboxylic acid and an amine requires high temperatures, the use of coupling reagents allows this transformation to occur under mild conditions.

Common Amide Coupling Reagents

A plethora of coupling reagents are available, each with its own advantages and disadvantages. The choice of reagent often depends on the specific substrates and the desired reaction conditions.

Coupling Reagent ClassExamplesKey Features & Considerations
Carbodiimides DCC, DIC, EDCWidely used and cost-effective. DCC can lead to the formation of an insoluble urea byproduct, which can be advantageous for purification. [9][10]EDC is water-soluble, facilitating workup. [9]Racemization can be an issue, often mitigated by additives. [9]
Uronium/Aminium Salts HBTU, HATU, TBTUHighly efficient and fast-acting. [9]HATU is known to suppress racemization effectively. [9]These reagents are often preferred for solid-phase peptide synthesis.
Phosphonium Salts BOP, PyBOPVery effective, particularly for sterically hindered couplings. [9]A potential drawback of BOP is the formation of the carcinogenic byproduct HMPA. [9]
The Role of Additives

Additives like 1-hydroxybenzotriazole (HOBt) are frequently used in conjunction with carbodiimide coupling reagents. HOBt acts as a scavenger for reactive intermediates, reducing the extent of side reactions and minimizing racemization. [9]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions involving palladium catalysts and anhydrous solvents should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol: General Procedure for Amide Coupling using HATU
  • Reaction Setup: To a dry round-bottom flask, dissolve the substituted 2-aminobenzoic acid derivative (from Stage 1, 1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) (1.2 eq.) and N,N-diisopropylethylamine (DIPEA) (3.0 eq.) to the solution and stir for 10 minutes at room temperature.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude amide by flash column chromatography.

Conclusion

The synthetic routes outlined in this guide, leveraging the versatility of this compound, provide a robust and efficient platform for the generation of diverse substituted benzamide libraries. The strategic application of palladium-catalyzed cross-coupling reactions allows for extensive exploration of the chemical space at the C-3 position, while well-established amide coupling protocols ensure reliable formation of the final benzamide products. By understanding the principles behind these transformations and adhering to the detailed protocols, researchers in drug discovery and development can accelerate their efforts in identifying novel therapeutic candidates.

References

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  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • Yu, H. N., et al. (2014). Discovery of substituted benzamides as follicle stimulating hormone receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 24(9), 2106-2110. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

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  • Francke, R., & Schökel, A. (2017). An Iodide-Mediated Anodic Amide Coupling. Angewandte Chemie International Edition, 56(37), 11213-11217. [Link]

  • Chitkara University. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 29-41. [Link]

  • ResearchGate. (2006). Figure 4. Chemical synthesis of 3-substituted benzamides. Retrieved from [Link]

  • Wang, J., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Bioconjugate Chemistry, 24(5), 844-851. [Link]

  • MDPI. (2020). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. Retrieved from [Link]

  • ResearchGate. (2021). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Morken, J. P., et al. (2013). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Journal of the American Chemical Society, 135(46), 17292-17295. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chernyak, D., & Gevorgyan, V. (2019). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. ACS Catalysis, 9(1), 322-348. [Link]

  • Frontiers in Chemistry. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • S. V. Ryabukhin, et al. (2018). A Facile Route to Flavone-3-Carboxamides and Flavone-3-Carboxylates via Palladium-Catalyzed Amino- and Aryloxy-Carbonylation Reactions. Molecules, 23(10), 2465. [Link]

  • ResearchGate. (2015). Palladium-Catalyzed Synthesis of α-Iminoamides from Imidoyl Chlorides and a Carbamoylsilane | Request PDF. Retrieved from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • Khan, I., et al. (2015). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 20(7), 12096-12112. [Link]

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Application Notes and Protocols for the Utilization of 2-Amino-3-iodobenzoic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Anthranilic Acids in Drug Discovery

Anthranilic acid and its derivatives are foundational scaffolds in medicinal chemistry, serving as precursors for a multitude of pharmaceutical agents.[1][2] Their inherent bifunctionality, possessing both a carboxylic acid and an amino group, allows for diverse synthetic manipulations, leading to the construction of complex heterocyclic systems.[3] Among these, 2-amino-3-iodobenzoic acid emerges as a particularly valuable building block. The strategic placement of the iodine atom ortho to the amino group and meta to the carboxylic acid introduces a highly versatile synthetic handle for modern cross-coupling methodologies, enabling the facile introduction of a wide array of molecular complexity. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on palladium-catalyzed cross-coupling reactions.

Core Physicochemical Properties and Reactivity

This compound is a crystalline solid with the molecular formula C₇H₆INO₂.[4] The presence of the electron-donating amino group and the electron-withdrawing carboxylic acid on the aromatic ring, in conjunction with the bulky and reactive iodine atom, dictates its chemical behavior. The amino group enhances the nucleophilicity of the aromatic ring, while the iodine atom serves as an excellent leaving group in transition-metal-catalyzed reactions.

PropertyValue
Molecular Formula C₇H₆INO₂
Molecular Weight 263.03 g/mol
CAS Number 18690-34-1
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in DMSO and DMF; sparingly soluble in other organic solvents

Key Synthetic Transformations and Applications

The synthetic utility of this compound is most prominently showcased in palladium-catalyzed cross-coupling reactions. These transformations allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex drug molecules.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[5] In the context of this compound, this reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in kinase inhibitors and other therapeutic agents. The iodine atom's high reactivity makes it an ideal substrate for this transformation.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_amino_3_iodobenzoic_acid This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) 2_amino_3_iodobenzoic_acid->catalyst Oxidative Addition aryl_boronic_acid Arylboronic Acid base Base (e.g., K₂CO₃, Cs₂CO₃) aryl_boronic_acid->base Transmetalation product 2-Amino-3-arylbenzoic Acid catalyst->product Reductive Elimination base->product solvent Solvent (e.g., Dioxane/H₂O)

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[2][6] This reaction is particularly relevant for the synthesis of various heterocyclic compounds and kinase inhibitors where a substituted aniline moiety is required.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_amino_3_iodobenzoic_acid This compound catalyst Pd Catalyst (e.g., Pd₂(dba)₃) 2_amino_3_iodobenzoic_acid->catalyst Oxidative Addition amine Primary or Secondary Amine base Base (e.g., NaOtBu, K₃PO₄) amine->base Amine Coordination product N-Aryl/Alkyl-2,3-diaminobenzoic Acid catalyst->product Reductive Elimination ligand Ligand (e.g., XPhos, BINAP) ligand->catalyst base->product solvent Solvent (e.g., Toluene, Dioxane)

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Reactant Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the mixture to 80-110 °C with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, a reaction of great importance in the synthesis of natural products and pharmaceuticals.[7][8] This reaction allows for the introduction of a linear alkynyl group, which can serve as a precursor for further transformations or as a key structural element in the final drug molecule.

Diagram: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_amino_3_iodobenzoic_acid This compound pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) 2_amino_3_iodobenzoic_acid->pd_catalyst Oxidative Addition terminal_alkyne Terminal Alkyne cu_cocatalyst CuI (co-catalyst) terminal_alkyne->cu_cocatalyst Alkyne Activation product 2-Amino-3-(alkynyl)benzoic Acid pd_catalyst->product Reductive Elimination cu_cocatalyst->pd_catalyst Transmetalation base Base (e.g., Et₃N, DIPA) base->product solvent Solvent (e.g., THF, DMF)

Caption: Workflow for the Sonogashira coupling of this compound.

Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a solution of this compound (1.0 mmol) and the terminal alkyne (1.5 mmol) in a suitable solvent like DMF or THF, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper(I) co-catalyst, typically CuI (5-10 mol%).

  • Base Addition: Add an amine base, for example, triethylamine or diisopropylamine (2.0-3.0 mmol).

  • Reaction: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as indicated by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent. Purify the resulting crude product by column chromatography.

Application in the Synthesis of Heterocyclic Scaffolds: Quinazolinones and Benzodiazepines

A pivotal application of this compound lies in its conversion to 2-amino-3-iodobenzamide, a key intermediate for various heterocyclic pharmaceuticals. This transformation can be achieved via activation of the carboxylic acid (e.g., with thionyl chloride) followed by amination. The resulting benzamide is a versatile precursor for the synthesis of quinazolinones and benzodiazepines, which are prevalent structures in a wide range of CNS-active drugs and other therapeutics.[7][9]

The synthesis of these heterocyclic systems often involves the condensation of the aminobenzamide intermediate with aldehydes, ketones, or other bifunctional reagents. The iodine atom can be retained for further functionalization or removed via reductive dehalogenation if not required in the final product.

Conclusion: A Versatile Synthon for Modern Drug Discovery

This compound represents a highly valuable and versatile starting material in the synthesis of pharmaceutical intermediates. Its unique substitution pattern allows for the strategic and efficient application of modern palladium-catalyzed cross-coupling reactions, enabling the rapid construction of diverse and complex molecular architectures. The protocols outlined in this application note provide a robust foundation for researchers to explore the full synthetic potential of this important building block in the pursuit of novel therapeutic agents.

References

  • Karolinska Institutet. (2024). Synthesis of heterocycles from anthranilic acid and its derivatives.
  • International Journal of Drug Development. (n.d.). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES.
  • MDPI. (n.d.). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues.
  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024).
  • CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives.
  • Benchchem. (2025). Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds.
  • ResearchGate. (n.d.). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
  • Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)benzoic Acid Derivatives.
  • Google Patents. (n.d.). Method for producing 2-amino-5-iodobenzoic acid.
  • Benchchem. (n.d.). starting materials for tert-butyl 2-amino-5-iodobenzoate synthesis.
  • PubChem. (n.d.). This compound.
  • PubMed. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig amination.
  • Benchchem. (2025). Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.
  • Benchchem. (n.d.). 3-Iodobenzoic Acid in Pharmaceutical Synthesis: A Chemical Buyer's Insight.
  • Journal of the American Chemical Society. (2013). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

Sources

Guardian of the Amine: A Detailed Protocol for the N-Protection of 2-Amino-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in pharmaceutical and materials science, the selective modification of complex molecules is paramount. The journey of synthesizing novel compounds often necessitates the strategic masking of reactive functional groups to prevent unwanted side reactions. One of the most fundamental and crucial of these operations is the protection of amines. This guide provides a comprehensive, in-depth protocol for the N-protection of 2-Amino-3-iodobenzoic acid, a valuable building block in medicinal chemistry.

The focus of this protocol is the installation of the tert-butoxycarbonyl (Boc) group, a widely used amine protecting group celebrated for its robustness under various conditions and its facile removal under mild acidic conditions.

The Scientific Rationale: Understanding the "Why"

The protection of the amino group in this compound is often a critical first step in a multi-step synthesis. The unprotected amine is nucleophilic and basic, making it susceptible to a wide range of reagents, including acylating and alkylating agents. By converting the amine to a less nucleophilic carbamate, we can selectively perform reactions on other parts of the molecule, such as the carboxylic acid.

The choice of the Boc group is strategic. Its bulky tert-butyl group provides significant steric hindrance, effectively shielding the nitrogen. Furthermore, the Boc group is stable to most nucleophiles and bases, offering a wide window of compatibility with subsequent reaction conditions.[1][2] Its removal is typically achieved with mild acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleave the carbamate to release the free amine, carbon dioxide, and the stable tert-butyl cation.[3][4]

The substrate itself, this compound, presents a unique challenge. The amine is ortho to a bulky iodine atom and a carboxylic acid group. Both of these substituents are electron-withdrawing, which decreases the nucleophilicity of the amino group, making it less reactive than a simple aniline. Therefore, a base is typically employed to deprotonate the amine, increasing its nucleophilicity and facilitating the reaction with the electrophilic di-tert-butyl dicarbonate (Boc anhydride).[5]

Visualizing the Core Mechanism and Workflow

The N-protection of an amine with di-tert-butyl dicarbonate is a nucleophilic acyl substitution reaction. The lone pair of the amine nitrogen attacks one of the carbonyl carbons of the Boc anhydride. A base is often used to facilitate this by deprotonating the amine. The resulting tetrahedral intermediate then collapses, expelling a tert-butyl carbonate anion, which subsequently decomposes into the volatile byproducts carbon dioxide and tert-butanol.[3]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Amine R-NH₂ NucAttack Nucleophilic Attack Amine->NucAttack Boc2O (Boc)₂O Boc2O->NucAttack Tetrahedral Tetrahedral Intermediate NucAttack->Tetrahedral Collapse Collapse & Decomposition Tetrahedral->Collapse ProtectedAmine R-NH-Boc Collapse->ProtectedAmine Byproducts t-BuOH + CO₂ Collapse->Byproducts

General mechanism of Boc protection.

The experimental workflow follows a logical progression from reaction setup to product isolation and purification.

Experimental_Workflow start Start: Weigh Reagents (this compound, (Boc)₂O, Base) dissolve Dissolve Substrate in appropriate solvent (e.g., THF, Dioxane) start->dissolve add_base Add Base (e.g., Triethylamine, NaOH) dissolve->add_base add_boc Add (Boc)₂O solution (dropwise at 0°C to RT) add_base->add_boc react Stir at Room Temperature (Monitor by TLC/LC-MS) add_boc->react quench Reaction Quench (e.g., add water) react->quench extract Aqueous Work-up (Acidify & Extract with organic solvent) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Column Chromatography or Recrystallization) concentrate->purify end End: Characterize Pure Product (NMR, MS) purify->end

A typical experimental workflow for Boc protection.

Detailed Experimental Protocol

This protocol is designed to be a robust starting point for the N-protection of this compound. As with any chemical reaction, small-scale trials are recommended to optimize conditions for specific laboratory setups and reagent purities.

Materials and Reagents:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (approximately 0.1-0.2 M concentration).

  • Basification: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) dropwise to the stirred solution. Alternatively, an aqueous solution of sodium hydroxide (1.1 eq) can be used, creating a biphasic system.

  • Addition of Boc Anhydride: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of THF. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 4-12 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent) or LC-MS until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-((tert-butoxycarbonyl)amino)-3-iodobenzoic acid can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate. The pure fractions, as identified by TLC, are then combined and concentrated to yield the final product.

Data Summary: Reaction Parameters

ParameterRecommended ConditionRationale/Justification
Solvent Tetrahydrofuran (THF), Dioxane, AcetonitrileGood solubility for both the starting material and reagents. Anhydrous conditions are preferred to prevent hydrolysis of Boc anhydride.[6]
Base Triethylamine (TEA), NaOH, NaHCO₃To deprotonate the weakly nucleophilic aniline, thereby increasing its reactivity towards Boc anhydride.[5][6]
Stoichiometry 1.1-1.2 eq. (Boc)₂O, 1.1-1.5 eq. BaseA slight excess of the Boc anhydride and base ensures complete conversion of the starting material.
Temperature 0 °C to Room TemperatureInitial addition at 0 °C helps to control any potential exotherm, while stirring at room temperature provides sufficient energy for the reaction to proceed to completion.
Reaction Time 4-12 hoursSubstrate dependent; monitoring by TLC or LC-MS is crucial for determining the endpoint of the reaction.
Work-up Acid/Base ExtractionEssential for removing unreacted reagents, the base, and byproducts to yield a cleaner crude product for purification.
Purification Column Chromatography or RecrystallizationNecessary to obtain the highly pure N-protected product required for subsequent synthetic steps.

Conclusion

The N-protection of this compound with a Boc group is a critical transformation that enables its use in a broader range of synthetic applications. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably and efficiently prepare this valuable intermediate. This detailed protocol, grounded in established chemical principles, provides a robust framework for success in the laboratory.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. (2025). Available at: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available at: [Link]

  • Organic Syntheses. DI-tert-BUTYL DICARBONATE. Available at: [Link]

  • ResearchGate. Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates. (2025). Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • ResearchGate. Short and Simple Preparation of N-Boc-Protected Anthranilic Acid tert Butyl Esters from 2-Bromo-Anilines. (2025). Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available at: [Link]

  • ChemBK. 2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Google Patents. Process for preparing di-tert.-butyl dicarbonate.
  • ResearchGate. Dual protection of amino functions involving Boc. (2025). Available at: [Link]

  • ResearchGate. Use of Di-tert-butyl-dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides. (2025). Available at: [Link]

  • RSC Publishing. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. Method for preparing 2-amino-5-iodo benzoic acid.
  • NIH. Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Available at: [Link]

  • Scribd. Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid). Available at: [Link]

  • ACS Publications. Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. (2025). Available at: [Link]

Sources

Application Notes & Protocols: Strategic Activation of 2-Amino-3-iodobenzoic Acid for Amide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3-iodobenzoic acid is a valuable and versatile building block in medicinal chemistry and materials science. Its unique trifunctional structure—a carboxylic acid for extension, a nucleophilic aniline for further functionalization, and an aryl iodide handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)—makes it a privileged scaffold for constructing complex molecular architectures. The primary and most fundamental transformation of this molecule is the formation of an amide bond via activation of its carboxylic acid moiety.

However, the very features that make this molecule attractive also present distinct synthetic challenges. The presence of the ortho-amino group introduces the potential for undesired side reactions, including self-polymerization and cyclization. Furthermore, the electronic interplay between the electron-donating amino group and the sterically bulky, electron-withdrawing iodo substituent can modulate the reactivity of the carboxyl group.

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on selecting and implementing robust carboxylic acid activation methods tailored specifically for this compound. We will move beyond simple reagent lists to explain the causality behind protocol choices, ensuring reproducible and high-yielding amide bond formation.

Part 1: Core Principles & Strategic Selection of an Activation Method

The conversion of a carboxylic acid to an amide requires the activation of the carboxyl group to form a reactive intermediate susceptible to nucleophilic attack by an amine.[1][2] The choice of activating agent is paramount and depends on the steric and electronic properties of both the acid and the amine coupling partner. For this compound, the primary consideration is managing the reactivity of the endocyclic 2-amino group.

Key Challenges:

  • Self-Condensation: The activated carboxylic acid of one molecule can be attacked by the 2-amino group of another, leading to dimer or polymer formation.

  • Guanidinylation: Aminium/uronium-based coupling reagents (e.g., HBTU, HATU) can react with the 2-amino group, forming a non-reactive guanidinium byproduct, especially if the reagent is used in excess.

  • Reactivity Modulation: The aniline moiety is a relatively weak nucleophile due to the delocalization of its lone pair into the aromatic ring, which can slow down undesired intermolecular reactions but also necessitates efficient activation for the desired reaction with an external amine.[3]

To address these challenges, one must choose between a strategy that protects the 2-amino group and one that relies on carefully controlled reaction conditions with the unprotected acid. For most applications aiming for efficiency, direct coupling without a protecting group is preferred. This approach relies on "in-situ" activating reagents that rapidly form a reactive ester, which is then consumed by the desired external amine.

Below is a decision-making framework for selecting the appropriate coupling reagent class.

G start Select Activation Strategy for This compound amine_type What is the nature of the -amine coupling partner? start->amine_type sterically_hindered Sterically Hindered or Weakly Nucleophilic Amine (e.g., secondary aniline, N-methyl amine) amine_type->sterically_hindered Hindered primary_unhindered Primary or Unhindered Secondary Amine amine_type->primary_unhindered Unhindered acid_sensitive Acid-Sensitive Substrate amine_type->acid_sensitive Sensitive to Acid Byproduct reagent_high Use High-Reactivity Reagent: HATU, HCTU, COMU, PyAOP (Phosphonium/Uronium Salts) sterically_hindered->reagent_high reagent_std Use Standard Reagent: EDC/HOBt, PyBOP (Carbodiimide/Phosphonium) primary_unhindered->reagent_std reagent_halide Consider N-Protection then Acyl Chloride Formation (SOCl₂, (COCl)₂) acid_sensitive->reagent_halide note1 Ensures high coupling efficiency and overcomes steric barriers. Monitor stoichiometry to avoid guanidinylation. reagent_high->note1 note2 Reliable and cost-effective. PyBOP avoids guanidinylation risk. reagent_std->note2 note3 Harsh conditions, but highest reactivity. Protection of the 2-amino group is mandatory. reagent_halide->note3

Caption: Decision tree for selecting an activation method.

Part 2: Comparative Analysis of Leading Activation Methods

The table below summarizes the most effective methods, weighing their advantages and disadvantages in the context of activating this compound.

Activation MethodReagent & AdditiveMechanismPros for This SubstrateCons for This Substrate
Carbodiimide EDC·HCl / HOBt or HOAtForms O-acylisourea intermediate, which is converted to a more stable and selective HOBt/HOAt active ester.[4]Widely available; cost-effective; well-understood mechanism. HOBt/HOAt minimizes side reactions.O-acylisourea can be susceptible to intramolecular cyclization or intermolecular reaction with the 2-amino group if HOBt is omitted.
Phosphonium Salt PyBOP®Forms a highly reactive OBt active ester.[5][6]Excellent for hindered couplings. Does not cause guanidinylation of the 2-amino group.[1] Generates non-toxic byproducts.Higher cost than carbodiimides. Byproduct removal may require careful chromatography.
Aminium/Uronium Salt HATU / DIPEAForms a highly reactive OAt active ester, which is more reactive than the OBt ester due to the lower pKa of HOAt.Extremely fast and efficient, even for difficult couplings.[4] COMU is a safer, non-explosive alternative to HOBt/HOAt-based reagents.[6]Risk of guanidinylation of the 2-amino group if stoichiometry is not carefully controlled. Higher cost.
Acyl Halide SOCl₂ or (COCl)₂Converts the carboxylic acid to a highly reactive acyl chloride.[7][8]Most reactive method, useful for very unreactive amines.Requires prior protection of the 2-amino group (e.g., as a Boc-carbamate), adding steps. Harsh conditions and generation of HCl byproduct.

Part 3: Detailed Experimental Protocols

General Laboratory Practices: All reactions should be performed in a dry flask under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are recommended to prevent hydrolysis of activated intermediates. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

This protocol is a reliable starting point for coupling with primary or unhindered secondary amines. The inclusion of HOBt is critical to prevent side reactions and potential racemization if the amine is chiral.[4][9]

Mechanism Overview:

G cluster_0 Activation cluster_1 Coupling Acid R-COOH OAI O-Acylisourea (Intermediate) Acid->OAI + EDC EDC EDC ActiveEster HOBt Active Ester (More Stable) OAI->ActiveEster + HOBt - EDC Urea HOBt HOBt Amide Amide Product ActiveEster->Amide + R'-NH₂ - HOBt Amine R'-NH₂ Amine->Amide

Caption: Key intermediates in the EDC/HOBt coupling reaction.

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv., e.g., 263 mg, 1.0 mmol) and Hydroxybenzotriazole (HOBt) (1.2 equiv., e.g., 162 mg, 1.2 mmol).

  • Dissolution: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.2 M).

  • Amine Addition: Add the desired amine (1.1 equiv.). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) to the mixture.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Activation: Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv., e.g., 230 mg, 1.2 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate or DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

PyBOP is a phosphonium salt-based reagent that is particularly effective for coupling sterically hindered components and avoids the risk of guanidinylation associated with uronium salts.[1][5]

Step-by-Step Procedure:

  • Preparation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous DMF or DCM (approx. 0.2 M).

  • Base Addition: Add DIPEA (2.5 equiv.) to the solution and stir for 5 minutes.

  • Reagent Addition: Add (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) (1.2 equiv.) and stir the mixture for 20-30 minutes at room temperature. This "pre-activation" step is crucial to form the active ester before the amine is introduced.

  • Amine Addition: Add the amine (1.1 equiv.) to the solution.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. For particularly hindered amines, the temperature may be gently increased to 40-50 °C.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1. The phosphine oxide byproducts are typically removed during chromatography.

HATU is a highly efficient uronium salt-based reagent that generates a very reactive HOAt active ester, leading to rapid coupling rates. It is an excellent choice for challenging substrates.[4]

Mechanism Overview:

G cluster_0 Activation cluster_1 Coupling Acid R-COO⁻ ActiveEster OAt Active Ester (Highly Reactive) Acid->ActiveEster + HATU - Tetramethylurea HATU HATU Amide Amide Product ActiveEster->Amide + R'-NH₂ - HOAt Amine R'-NH₂ Amine->Amide

Caption: General mechanism for HATU-mediated coupling.

Step-by-Step Procedure:

  • Preparation: To a dry flask, add this compound (1.0 equiv.) and HATU (1.15 equiv.).

  • Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.2 M).

  • Base Addition: Cool the solution to 0 °C and add DIPEA (2.5 equiv.). Stir for 15-20 minutes to allow for pre-activation.

  • Amine Addition: Add the amine (1.1 equiv.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours. Reactions are typically much faster than with EDC or PyBOP.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Part 4: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficiently reactive coupling reagent. 2. Sterically hindered or poorly nucleophilic amine. 3. Hydrolysis of activated intermediate by water.1. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU). 2. Increase reaction temperature (e.g., to 40 °C) and/or extend reaction time. 3. Ensure use of anhydrous solvents and an inert atmosphere.
Formation of N-Acylurea Byproduct Use of a carbodiimide (e.g., EDC, DCC) without an additive. The O-acylisourea intermediate rearranges.[10]Always include an additive like HOBt, HOAt, or OxymaPure when using carbodiimides.
Guanidinylation of 2-Amino Group Excess aminium/uronium reagent (HATU, HBTU) reacting with the aniline nitrogen.Use a maximum of 1.1-1.2 equivalents of the coupling reagent. Alternatively, switch to a phosphonium reagent like PyBOP, which does not have this side reaction.[1]
Self-Polymerization Detected The activated acid is reacting with another molecule of this compound before the external amine is added.Implement a "pre-activation" step. Stir the acid, coupling reagent, and base for 15-30 minutes before adding the external amine. This ensures the active ester is formed and ready.

Conclusion

The successful activation of this compound for amide synthesis is readily achievable with a rational selection of coupling reagents and careful control of reaction conditions. For routine transformations with simple amines, the classic EDC/HOBt method remains a robust and economical choice. For more challenging or sterically demanding coupling partners, phosphonium reagents such as PyBOP offer a superior profile by eliminating the risk of guanidinylation side reactions. For maximum efficiency and speed, particularly with weakly nucleophilic amines, uronium salts like HATU or its safer alternative COMU are the reagents of choice. By understanding the mechanisms and potential pitfalls outlined in these notes, researchers can confidently leverage this versatile building block in their synthetic campaigns.

References

  • Coste, J., et al. "PyBOP: A new peptide coupling reagent devoid of toxic by-product." Tetrahedron Letters, vol. 31, no. 2, 1990, pp. 205-208. [Link]

  • Albericio, F., and El-Faham, A. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, vol. 22, no. 7, 2018, pp. 760-772. [Link]

  • ResearchGate. "Proposed mechanism for amidation using HBTU." ResearchGate. [Link]

  • El-Faham, A., and Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, vol. 111, no. 11, 2011, pp. 6557-6602. [Link]

  • HepatoChem. "Amide coupling reaction in medicinal chemistry. Coupling reagents." HepatoChem, Inc. [Link]

  • Valeur, E., and Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, no. 2, 2009, pp. 606-631. [Link]

  • Aapptec. "Coupling Reagents." Aapptec Peptides. [Link]

  • Organic Chemistry Tutor. "Synthesis and Reactions of Acid Chlorides." Organic Chemistry Tutor. [Link]

  • Fisher Scientific. "Amide Synthesis." Fisher Scientific. [Link]

  • Google Patents.
  • ResearchGate. "Unexpected Product in Amide Coupling Using HBTU/HOBt with Aniline?" ResearchGate. [Link]

  • ResearchGate. "EDC/NHS conjugation: Is it possible to activate amine first?" ResearchGate. [Link]

  • ResearchGate. "Has anyone performed the activation step in EDC/NHS reaction at physiological pH (7.4) and room temperature?" ResearchGate. [Link]

  • Nakajima, N., and Ikada, Y. "Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media." Bioconjugate Chemistry, vol. 6, no. 1, 1995, pp. 123-130. [Link]

  • LibreTexts Chemistry. "Reactions of Acid Chlorides." Chemistry LibreTexts. [Link]

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Application Notes and Protocols for the Sonogashira Coupling of 2-Amino-3-iodobenzoic Acid with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Bridging Key Synthons in Medicinal and Materials Chemistry

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, proceeds under mild conditions and exhibits broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules.[1][2] The resulting aryl alkynes are crucial intermediates in the development of pharmaceuticals, natural products, and advanced organic materials.[3][4]

This guide focuses on a particularly valuable application of this reaction: the coupling of 2-amino-3-iodobenzoic acid with a variety of terminal alkynes. This specific transformation is of high interest to researchers in drug discovery and materials science as it provides access to 2-alkynyl-3-aminobenzoic acid derivatives. These structures serve as versatile scaffolds for the synthesis of a range of heterocyclic compounds and other complex molecular architectures with significant biological and material properties.[5][6] The presence of the amino and carboxylic acid functionalities offers multiple points for further diversification, making the products of this reaction valuable building blocks in combinatorial chemistry and library synthesis.[7][8]

This document provides a comprehensive overview of the key experimental parameters, a detailed step-by-step protocol, and insights into potential challenges and their solutions for the successful Sonogashira coupling of this compound.

Core Concepts and Mechanistic Overview

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) intermediate.

  • Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-alkynyl-3-aminobenzoic acid and regenerate the active Pd(0) catalyst.

The Copper Cycle:

  • The terminal alkyne reacts with the copper(I) salt in the presence of an amine base to form a copper(I) acetylide intermediate. This species is then poised for the transmetalation step in the palladium cycle.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdIL2 Ar-Pd(II)-I(L)₂ Pd0->ArPdIL2 Oxidative Addition (Ar-I) ArPdAlkL2 Ar-Pd(II)-(C≡CR)(L)₂ ArPdIL2->ArPdAlkL2 Transmetalation CuI Cu(I)X ArPdAlkL2->Pd0 Product Ar-C≡CR ArPdAlkL2->Product Reductive Elimination CuCCR Cu(I)-C≡CR CuCCR->ArPdIL2 R-C≡C⁻ CuCCR->CuI Alkyne H-C≡CR Alkyne->CuCCR Base

Figure 1: Simplified representation of the Sonogashira catalytic cycles.

Experimental Protocols

The following protocols provide a general framework for the Sonogashira coupling of this compound. Optimization of specific parameters may be necessary depending on the terminal alkyne used.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling of aryl iodides.[2][9]

Materials:

Reagent/MaterialGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Terminal Alkyne≥98%Acros Organics
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Strem Chemicals
Copper(I) Iodide (CuI)99.5%Alfa Aesar
Triethylamine (Et₃N)Anhydrous, ≥99.5%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
Saturated aqueous ammonium chloride (NH₄Cl)Fisher Scientific
BrineFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)VWR
Round-bottom flaskVWR
Magnetic stirrer and stir barVWR
Inert atmosphere setup (Nitrogen or Argon)VWR

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and copper(I) iodide (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent and Reagent Addition: Add anhydrous DMF (5-10 mL per mmol of aryl iodide) via syringe. Stir the mixture to dissolve the solids. Add anhydrous triethylamine (3.0 eq) followed by the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-3-aminobenzoic acid.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the presence of copper might lead to undesired side reactions, such as alkyne homocoupling (Glaser coupling).[10][11]

Materials:

Reagent/MaterialGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Terminal Alkyne≥98%Acros Organics
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]98%Strem Chemicals
Piperidine≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
1 M Hydrochloric acid (HCl)Fisher Scientific
BrineFisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)VWR

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Reagent Addition: Add anhydrous DMF (5-10 mL per mmol of aryl iodide) via syringe. Add piperidine (2.5 eq) and the terminal alkyne (1.5 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with 1 M HCl (to remove piperidine) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Key Considerations and Troubleshooting

Functional Group Compatibility:

The presence of both a free amine and a carboxylic acid on the this compound substrate presents unique challenges.

  • Amino Group: The amino group can potentially coordinate to the palladium center, affecting its catalytic activity. However, in many cases, the Sonogashira coupling proceeds without the need for N-protection. If low yields are observed, protection of the amino group (e.g., as an acetamide or a carbamate) might be necessary.

  • Carboxylic Acid Group: The acidic proton of the carboxylic acid can be neutralized by the amine base used in the reaction. It is crucial to use a sufficient excess of the base to ensure both the deprotonation of the terminal alkyne and the neutralization of the carboxylic acid and the generated hydrohalic acid. In some cases, the carboxylate can also interact with the catalyst. If issues persist, protection of the carboxylic acid as an ester may be considered.[12]

Potential Side Reactions:

  • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, particularly in copper-catalyzed Sonogashira reactions, leading to the formation of a diyne from the terminal alkyne.[13] To minimize this, ensure that the reaction is performed under strictly anaerobic conditions and consider using a lower loading of the copper catalyst or opting for a copper-free protocol.

  • Dehalogenation: Reduction of the aryl iodide to the corresponding benzoic acid derivative can occur, especially at elevated temperatures or with prolonged reaction times. Using fresh, high-quality catalyst and reagents can help mitigate this.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse fresh palladium and copper catalysts.
Insufficiently inert atmosphereEnsure proper degassing of solvents and rigorous maintenance of an inert atmosphere.
Impure reagentsPurify starting materials and use anhydrous solvents and bases.
Significant Homocoupling Oxygen contaminationImprove inert atmosphere technique.
High copper catalyst loadingReduce the amount of CuI or switch to a copper-free protocol.
Complex Product Mixture Side reactions of functional groupsConsider protecting the amine or carboxylic acid group.
Reaction temperature too highOptimize the reaction temperature; lower temperatures may be sufficient for aryl iodides.

Applications in Drug Discovery and Materials Science

The 2-alkynyl-3-aminobenzoic acid scaffold is a valuable precursor for the synthesis of various heterocyclic systems and other complex molecules with important applications.

  • Synthesis of Heterocycles: The juxtaposition of the amino, carboxylic acid, and alkyne functionalities allows for a variety of intramolecular cyclization reactions to form quinolines, quinolones, and other fused heterocyclic systems that are prevalent in medicinal chemistry.[14][15]

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core derived from substituted anilines. The products of this Sonogashira coupling can serve as key intermediates in the synthesis of novel kinase inhibitors for oncology and other therapeutic areas.

  • Molecular Scaffolds for Library Synthesis: The ability to introduce a wide range of terminal alkynes allows for the creation of diverse libraries of 2-alkynyl-3-aminobenzoic acid derivatives. These libraries can be screened for biological activity against various targets.[7]

  • Fluorescent Probes and Materials: The extended π-conjugation in aryl alkynes can impart interesting photophysical properties. Derivatives of these compounds could find applications as fluorescent probes or as building blocks for organic electronic materials.

Applications Start This compound + Terminal Alkyne Sonogashira Sonogashira Coupling Start->Sonogashira Product 2-Alkynyl-3-aminobenzoic Acid Derivatives Sonogashira->Product Heterocycles Heterocycle Synthesis (e.g., Quinolines) Product->Heterocycles Kinase Kinase Inhibitors Product->Kinase Library Combinatorial Libraries Product->Library Materials Fluorescent Probes & Organic Materials Product->Materials

Figure 2: Synthetic utility of the Sonogashira coupling of this compound.

Conclusion

The Sonogashira coupling of this compound with terminal alkynes is a robust and versatile transformation that provides access to valuable synthetic intermediates. While the presence of both amino and carboxylic acid functionalities requires careful consideration of reaction conditions, the protocols and troubleshooting guide provided herein offer a solid foundation for the successful implementation of this reaction. The resulting 2-alkynyl-3-aminobenzoic acid derivatives are poised for further elaboration into a wide array of complex molecules with significant potential in medicinal chemistry and materials science.

References

Application Notes and Protocols for Ullmann Condensation Reactions with 2-Amino-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the Ullmann condensation reaction, specifically focusing on the use of 2-Amino-3-iodobenzoic acid as a key substrate. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. The guide delves into the mechanistic underpinnings of the copper-catalyzed C-N and C-O bond formation, offering insights into reaction optimization, and provides step-by-step protocols for the synthesis of N-aryl and O-aryl anthranilic acid derivatives. These products are valuable intermediates in the synthesis of various pharmaceuticals and biologically active scaffolds, such as acridones.

Introduction: The Strategic Importance of the Ullmann Condensation

The Ullmann condensation, a copper-promoted nucleophilic aromatic substitution, has been a cornerstone of organic synthesis for over a century.[1][2] Initially requiring harsh conditions such as high temperatures and stoichiometric amounts of copper, modern advancements have transformed it into a versatile and widely used catalytic method for constructing C-N, C-O, and C-S bonds.[1] These linkages are prevalent in a vast array of pharmaceuticals, natural products, and advanced materials.

The reaction's modern iteration, often referred to as an Ullmann-type reaction, typically employs a copper(I) catalyst in conjunction with a ligand to facilitate the coupling of an aryl halide with a nucleophile, such as an amine or an alcohol.[1] The use of ligands has been instrumental in moderating the reaction conditions, expanding the substrate scope, and improving yields.[3]

This compound is a particularly valuable building block due to its trifunctional nature. The presence of the carboxylic acid, the amino group, and the reactive iodide at the ortho and meta positions, respectively, allows for the strategic construction of complex molecular architectures. The Ullmann condensation of this substrate provides a direct route to N-aryl and O-aryl anthranilic acids, which are immediate precursors to medicinally important heterocyclic compounds like acridones and quinazolinones. The electron-withdrawing nature of the carboxylic acid group can also accelerate the coupling reaction.[1]

Mechanistic Insights: The Role of Copper and Ligands

The precise mechanism of the Ullmann condensation can vary depending on the specific reactants and conditions, but a generally accepted catalytic cycle for C-N coupling is illustrated below.

A plausible mechanism involves the oxidative addition of the aryl iodide to a Cu(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the desired product and regenerate the Cu(I) catalyst.[1]

Ullmann_Mechanism

Causality in Experimental Choices:

  • Copper Source: Copper(I) salts, such as CuI, are commonly used as they can directly enter the catalytic cycle. Elemental copper powder and copper(II) salts can also be effective, as they can be reduced in situ to the active Cu(I) species.[4]

  • Ligands: The choice of ligand is crucial for stabilizing the copper catalyst, increasing its solubility, and facilitating the oxidative addition and reductive elimination steps. Common ligands include diamines (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline, N,N-dimethylglycine), and β-diketones.[3][5] Amino acids are particularly advantageous as they are often inexpensive, readily available, and can act as bidentate ligands, effectively chelating the copper ion.

  • Base: A base is required to deprotonate the nucleophile (amine or alcohol), forming the corresponding amide or alkoxide, which is more nucleophilic and readily reacts with the copper catalyst. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[6]

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are traditionally used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.[1]

Experimental Protocols

The following protocols are designed as a starting point for the Ullmann condensation with this compound. Optimization of reaction conditions (temperature, reaction time, catalyst loading, and ligand) may be necessary for different coupling partners.

General Workflow

Experimental_Workflow start Start reagent_prep Reagent Preparation| - this compound - Amine/Phenol - CuI Catalyst - Ligand - Base - Anhydrous Solvent start->reagent_prep reaction_setup Reaction Setup| - Combine reagents under inert atmosphere - Heat to desired temperature reagent_prep->reaction_setup monitoring Reaction Monitoring| - TLC or LC-MS reaction_setup->monitoring workup Workup| - Cool to room temperature - Dilute with water - Acidify to precipitate product monitoring->workup Reaction Complete purification Purification| - Filtration - Recrystallization or Column Chromatography workup->purification characterization Characterization| - ¹H NMR, ¹³C NMR, MS, m.p. purification->characterization end End characterization->end

Protocol 1: N-Arylation of this compound with Aniline

This protocol describes the synthesis of N-phenyl-2-amino-3-iodobenzoic acid.

Materials:

  • This compound

  • Aniline

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), K₂CO₃ (2.0 eq), CuI (0.1 eq), and L-Proline (0.2 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF, followed by aniline (1.2 eq) via syringe.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into deionized water and acidify to pH 2-3 with 1 M HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Protocol 2: O-Arylation of this compound with Phenol

This protocol outlines the synthesis of 2-amino-3-phenoxybenzoic acid.

Materials:

  • This compound

  • Phenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), phenol (1.5 eq), Cs₂CO₃ (2.0 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq).

  • Add anhydrous DMF to the tube.

  • Seal the tube and heat the reaction mixture in an oil bath at 130-140 °C for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation and Expected Outcomes

The following table summarizes typical reaction parameters for the Ullmann condensation of this compound. Yields are indicative and may vary based on the specific coupling partner and reaction scale.

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Approx. Yield (%)
AnilineCuI (10)L-Proline (20)K₂CO₃ (2.0)DMF110-12012-2475-85
4-MethoxyanilineCuI (10)L-Proline (20)K₂CO₃ (2.0)DMF110-12012-2480-90
4-NitroanilineCuI (10)L-Proline (20)K₂CO₃ (2.0)DMF110-1208-1685-95
PhenolCuI (10)1,10-Phenanthroline (20)Cs₂CO₃ (2.0)DMF130-14024-4860-70
4-MethoxyphenolCuI (10)1,10-Phenanthroline (20)Cs₂CO₃ (2.0)DMF130-14024-4865-75

Troubleshooting and Considerations

  • Low Yields: If yields are low, consider increasing the temperature, extending the reaction time, or screening different ligands and bases. The purity of the solvent and reagents is also critical; ensure anhydrous conditions are maintained.

  • Side Reactions: Potential side reactions include homocoupling of the aryl iodide and decomposition of the starting materials at high temperatures. Using a well-defined catalyst-ligand system can help minimize these side reactions.

  • Purification Challenges: The carboxylic acid functionality of the product can sometimes complicate purification. Acid-base extraction can be a useful technique. Conversion to the methyl ester prior to chromatography can also facilitate purification in some cases.

  • Regioselectivity: In cases where the coupling partner has multiple reactive sites, regioselectivity can be a concern. The choice of ligand and reaction conditions can influence the regiochemical outcome.

Conclusion

The Ullmann condensation of this compound is a powerful and versatile method for the synthesis of N-aryl and O-aryl anthranilic acid derivatives. By carefully selecting the catalyst, ligand, base, and solvent, these valuable intermediates can be prepared in good to excellent yields. The protocols and insights provided in this guide are intended to serve as a practical resource for chemists engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Ma, D., Cai, Q., & Zhang, H. (2003). Mild and Efficient CuI-Catalyzed Amination of Aryl Halides with Amines. Organic Letters, 5(14), 2453-2455. [Link]

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727-7729. [Link]

  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270-3273. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Cai, Q., He, G., & Ma, D. (2006). Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives. The Journal of Organic Chemistry, 71(14), 5268-5273. [Link]

  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945-953. [Link]

  • Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525-3550. [Link]

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Application Notes and Protocols for the Synthesis of Quinazolinones from 2-Amino-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold and the Strategic Advantage of 2-Amino-3-iodobenzoic Acid

The quinazolinone core is a privileged heterocyclic scaffold, forming the backbone of numerous biologically active compounds and pharmaceuticals.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[2][3] The versatile synthesis of substituted quinazolinones is therefore a subject of intense research in medicinal chemistry and drug development.

This application note provides a detailed guide to the synthesis of quinazolinones utilizing this compound as a strategic starting material. The unique trifunctional nature of this substrate, possessing a carboxylic acid, an amino group, and an iodine atom, offers a powerful platform for the convergent and divergent synthesis of a diverse library of quinazolinone derivatives. The presence of the iodine atom, in particular, opens avenues for late-stage functionalization via modern cross-coupling methodologies, allowing for the introduction of a wide array of substituents at the 8-position of the quinazolinone core.

We will explore both classical and modern synthetic approaches, delving into the mechanistic rationale behind the chosen protocols and providing detailed, field-proven experimental procedures.

Mechanistic Insights: Constructing the Quinazolinone Core

The synthesis of the quinazolinone ring system from this compound can be approached through several mechanistic pathways. Understanding these pathways is crucial for optimizing reaction conditions and troubleshooting experimental challenges.

The Classical Two-Step Approach: Benzoxazinone Formation and Amination

A robust and widely employed method for quinazolinone synthesis involves a two-step sequence proceeding through a benzoxazinone intermediate.[3]

  • Acylation and Cyclization: The synthesis is initiated by the acylation of the amino group of this compound with an acyl chloride or anhydride. This is typically performed in the presence of a base, such as pyridine, which serves as a nucleophilic catalyst and an acid scavenger. The resulting N-acyl intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the amide oxygen onto the carboxylic acid, which is often activated in situ, to form a stable 8-iodo-2-substituted-4H-3,1-benzoxazin-4-one.

  • Ring Opening and Recyclization: The isolated benzoxazinone is subsequently treated with a primary amine. The amine attacks the electrophilic carbonyl carbon of the benzoxazinone, leading to a ring-opening event to form an intermediate amide. This is followed by an intramolecular cyclization, where the newly introduced nitrogen attacks the other carbonyl group, and subsequent dehydration to yield the final 2,3-disubstituted-8-iodoquinazolin-4(3H)-one.

Visualizing the Classical Pathway

classical_pathway start This compound benzoxazinone 8-Iodo-2-substituted- 4H-3,1-benzoxazin-4-one start->benzoxazinone Acylation & Cyclization acyl_chloride Acyl Chloride (R1COCl) Pyridine quinazolinone 2,3-Disubstituted-8-iodo- quinazolin-4(3H)-one benzoxazinone->quinazolinone Amination & Recyclization primary_amine Primary Amine (R2NH2)

Caption: Classical two-step synthesis of quinazolinones.

Metal-Catalyzed Approaches: Expanding the Synthetic Toolbox

The presence of the iodine atom on the this compound scaffold makes it an ideal substrate for transition metal-catalyzed reactions, enabling more convergent and atom-economical synthetic strategies.

  • Copper-Catalyzed Multicomponent Reactions: Copper catalysis is a cost-effective and efficient method for C-N bond formation.[4] Three-component reactions involving this compound, a nitrogen source (such as an amine or amidine), and a one-carbon source (like an orthoformate) can lead directly to the quinazolinone core in a single step. The mechanism likely involves initial coordination of the copper catalyst to the starting materials, facilitating the key bond-forming events.

  • Palladium-Catalyzed Cascade Reactions: Palladium catalysts are renowned for their versatility in cross-coupling chemistry.[5] A particularly elegant approach involves a palladium-catalyzed cascade reaction. For instance, the reaction of this compound with an isocyanide and an aryl halide could proceed via a sequence of isocyanide insertion, amination, and cyclization to afford highly substituted quinazolinones.

Experimental Protocols

The following protocols are provided as a guide and may require optimization depending on the specific substrates and desired products.

Protocol 1: Two-Step Synthesis of 8-Iodo-2-methyl-3-phenylquinazolin-4(3H)-one

This protocol is adapted from established methods for the synthesis of substituted quinazolinones.[1][3]

Part A: Synthesis of 8-Iodo-2-methyl-4H-3,1-benzoxazin-4-one

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add pyridine (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add acetic anhydride (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the 8-iodo-2-methyl-4H-3,1-benzoxazin-4-one.

Part B: Synthesis of 8-Iodo-2-methyl-3-phenylquinazolin-4(3H)-one

Materials:

  • 8-Iodo-2-methyl-4H-3,1-benzoxazin-4-one

  • Aniline

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask, dissolve the 8-iodo-2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) in glacial acetic acid.

  • Add aniline (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice. The product will precipitate out.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to yield pure 8-iodo-2-methyl-3-phenylquinazolin-4(3H)-one.

Characterization:

The final product should be characterized by:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: As a measure of purity.

Visualizing the Experimental Workflow

experimental_workflow cluster_part_a Part A: Benzoxazinone Synthesis cluster_part_b Part B: Quinazolinone Synthesis a_start Dissolve 2-Amino-3-iodobenzoic Acid in Toluene/Pyridine a_add_anhydride Add Acetic Anhydride a_start->a_add_anhydride a_reflux Reflux & Monitor (TLC) a_add_anhydride->a_reflux a_workup Aqueous Workup & Extraction a_reflux->a_workup a_purify Recrystallization a_workup->a_purify a_product 8-Iodo-2-methyl-4H-3,1-benzoxazin-4-one a_purify->a_product b_start Dissolve Benzoxazinone in Acetic Acid a_product->b_start Use in Part B b_add_amine Add Aniline b_start->b_add_amine b_reflux Reflux & Monitor (TLC) b_add_amine->b_reflux b_precipitate Precipitate in Ice Water b_reflux->b_precipitate b_filter Filter & Wash b_precipitate->b_filter b_purify Recrystallization b_filter->b_purify b_product Final Quinazolinone Product b_purify->b_product

Caption: Workflow for the two-step quinazolinone synthesis.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted Quinazolinones

Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and often improved yields.[6] This protocol outlines a one-pot, three-component approach.

Materials:

  • This compound

  • A primary amine (R²-NH₂)

  • An orthoester (e.g., triethyl orthoformate for an unsubstituted C2 position, or another orthoester for a substituted C2)

  • Microwave reactor with sealed vessels

  • Ethanol (or another suitable high-boiling solvent)

Procedure:

  • In a microwave-safe sealed vessel, combine this compound (1.0 eq), the primary amine (1.2 eq), and the orthoester (2.0 eq) in ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120-150 °C) and power for a short duration (e.g., 10-30 minutes). The optimal conditions should be determined empirically for each substrate combination.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Comparison of Synthetic Methods

MethodKey FeaturesTypical Reaction TimeYields
Classical Two-Step Reliable, well-established, intermediate isolation6-12 hoursGood to Excellent
Microwave-Assisted Rapid, efficient, one-pot potential10-30 minutesOften improved yields
Copper-Catalyzed Cost-effective, good for C-N coupling2-8 hoursGood to Excellent
Palladium-Catalyzed High functional group tolerance, cascade potential4-24 hoursGood to Excellent

Conclusion: A Versatile Platform for Drug Discovery

This compound serves as a highly valuable and versatile starting material for the synthesis of a wide array of quinazolinone derivatives. The methodologies presented in this application note, from the classical two-step synthesis to modern microwave-assisted and metal-catalyzed approaches, provide researchers with a robust toolkit for accessing this important class of heterocyclic compounds. The strategic placement of the iodine atom allows for subsequent functionalization, further expanding the chemical space that can be explored in the quest for novel therapeutic agents. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction.

References

  • Li, J., Li, M., Zhang, Y., & Wu, Y. (2016). Cascade synthesis of quinazolinones from 2-aminobenzonitriles and aryl bromides via palladium-catalyzed carbonylation reaction. Green Chemistry, 18(19), 5229-5233. Available at: [Link]

  • Abdel-Gawad, H., El-Gazzar, A. B. A., & Amin, N. H. (2011). Synthesis and biological evaluation of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Bioorganic & Medicinal Chemistry Letters, 21(21), 6339-6345. Available at: [Link]

  • Alves, M. J., Azoia, N. G., & Beja, A. M. (2013). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 18(12), 14897-14931. Available at: [Link]

  • Reddy, C. R., & Kumar, M. S. (2015). An efficient one pot synthesis of 2-amino quinazolin-4(3H)-ones. Tetrahedron Letters, 56(39), 5345-5348. Available at: [Link]

  • Díaz-Gavilán, M., Gómez-Pérez, A., & Campos, J. M. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Medicinal Chemistry, 13(9), 1113-1124. Available at: [Link]

  • Hati, S., & Sen, S. (2016). Synthesis of Quinazolines and Dihydroquinazolines: o-Iodoxybenzoic Acid Mediated Tandem Reaction of o-Aminobenzylamine with Aldehydes. Synthesis, 48(09), 1389-1398. Available at: [Link]

  • Li, X., Li, X., & Wang, L. (2021). A simple and efficient copper-catalyzed three-component reaction to synthesize (Z)-1,2-dihydro-2-iminoquinolines. RSC Advances, 11(52), 32986-32990. Available at: [Link]

  • da Silva, G. G., de Souza, M. V. N., & Alves, M. J. (2021). Selective Synthesis of 2-(1,2,3-Triazoyl) Quinazolinones through Copper-Catalyzed Multicomponent Reaction. Catalysts, 11(10), 1170. Available at: [Link]

  • Hua, R., & Wang, H. (2011). ChemInform Abstract: Copper-Catalyzed Three-Component One-Pot Synthesis of Quinazolines. ChemInform, 42(44). Available at: [Link]

  • Meyyanathan, S. N., & Suresh, B. (2006). Synthesis of some amino acids incorporated 4(3H)-quinazolinones as possible antiherpes viral agents. Indian Drugs, 43(6), 497-502. Available at: [Link]

  • Papakyriakou, A., Zarkadoulas, A., & Kostakis, I. K. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 27(4), 1312. Available at: [Link]

  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A. M., El-Azab, A. S., & Al-Khamees, H. A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 125. Available at: [Link]

  • Asghari, S., Ramezani, M., & Ramezani, F. (2017). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 12(3), 195-202. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Zhang, Z., Wang, X., & Li, Y. (2021). Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines. Organic Chemistry Frontiers, 8(21), 5919-5924. Available at: [Link]

  • Chen, J., & Chen, Z. (2022). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules, 27(19), 6524. Available at: [Link]

  • Gieshoff, T., & Ackermann, L. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Angewandte Chemie International Edition, 63(31), e202405849. Available at: [Link]

  • Kumar, A., Kumar, V., & Maurya, R. A. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3196. Available at: [Link]

Sources

Experimental procedure for gram-scale synthesis of 2-Amino-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Gram-Scale Synthesis of 2-Amino-3-iodobenzoic Acid

Authored by: A Senior Application Scientist

Introduction: Navigating the Challenges of Regioselectivity in Aromatic Substitution

This compound is a valuable substituted anthranilic acid derivative that serves as a key building block in the synthesis of pharmaceuticals and complex organic molecules. Its specific substitution pattern, with an amino and an iodo group positioned ortho to each other, makes it a strategic precursor for introducing further complexity via cross-coupling reactions or other transformations.

The synthesis of this molecule, however, presents a classic chemical challenge: regioselectivity. The starting material, 2-aminobenzoic acid (anthranilic acid), contains a strongly activating, ortho-, para-directing amino group. Direct electrophilic iodination of anthranilic acid invariably leads to the preferential formation of 2-amino-5-iodobenzoic acid as the major product. While some 3-iodo isomer may be formed as a byproduct, its isolation from the reaction mixture is inefficient and impractical for gram-scale preparations[1].

To overcome this inherent regiochemical hurdle, this application note details a robust, three-step synthetic sequence that exercises precise control over the placement of the iodo and amino functional groups. The strategy begins with a commercially available starting material, 2-amino-3-nitrobenzoic acid, where the positions of the key functional groups are already established. The synthesis proceeds through a Sandmeyer reaction to introduce the iodine, followed by the reduction of the nitro group to afford the desired product. This method provides a reliable and scalable pathway to high-purity this compound.

Overall Synthetic Pathway

The synthesis is performed in two primary stages starting from 2-amino-3-nitrobenzoic acid.

Synthetic_Pathway cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Nitro Group Reduction start 2-Amino-3-nitrobenzoic Acid intermediate 2-Iodo-3-nitrobenzoic Acid start->intermediate 1. NaNO2, HCl (aq) 2. KI (aq) product This compound intermediate->product Fe, NH4Cl (aq) or SnCl2, HCl

Caption: A two-step synthesis of this compound.

PART 1: Experimental Protocol - Sandmeyer Reaction

Objective: To convert the 2-amino group of 2-amino-3-nitrobenzoic acid into an iodo group via a diazotization-iodination sequence.
Causality and Mechanistic Insight:

The Sandmeyer reaction is a cornerstone of aromatic chemistry for installing a wide variety of substituents onto an aromatic ring via a diazonium salt intermediate. The process begins with the diazotization of a primary aromatic amine. In the presence of a strong mineral acid (HCl) and a cold solution of sodium nitrite (NaNO₂), the amino group is converted into a diazonium salt (-N₂⁺). This group is an excellent leaving group (dinitrogen gas), and its subsequent displacement by an iodide anion (from KI) proceeds efficiently to form the aryl iodide. Maintaining a low temperature (0-5 °C) during diazotization is critical, as diazonium salts are thermally unstable and can decompose prematurely.

Materials and Reagents:
ReagentMolar Mass ( g/mol )Quantity (for 10g scale)MolesNotes
2-Amino-3-nitrobenzoic acid182.1210.0 g54.9 mmolStarting material
Concentrated HCl (~37%)36.4625 mL~300 mmolAcid catalyst and solvent
Sodium Nitrite (NaNO₂)69.004.15 g60.4 mmolDiazotizing agent (1.1 eq)
Potassium Iodide (KI)166.0010.9 g65.9 mmolIodide source (1.2 eq)
Deionized Water18.02~200 mL-For solutions and washing
Sodium Thiosulfate (Na₂S₂O₃)158.11~1-2 g-To quench excess iodine
Step-by-Step Procedure:
  • Preparation of the Amine Salt Suspension: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g (54.9 mmol) of 2-amino-3-nitrobenzoic acid in 50 mL of deionized water.

  • To this suspension, slowly add 15 mL of concentrated hydrochloric acid. Stir the mixture; the starting material will likely not dissolve completely, forming a fine, pale-yellow slurry.

  • Diazotization: Cool the flask in an ice-salt bath to bring the internal temperature to 0-5 °C.

  • In a separate beaker, dissolve 4.15 g (60.4 mmol) of sodium nitrite in 20 mL of cold deionized water.

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. A slight clarification of the solution may be observed as the diazonium salt forms.

  • After the addition is complete, stir the reaction mixture for an additional 20 minutes at 0-5 °C.

  • Iodination: In a 400 mL beaker, dissolve 10.9 g (65.9 mmol) of potassium iodide in 30 mL of deionized water.

  • Slowly and carefully, pour the cold diazonium salt solution into the potassium iodide solution with vigorous stirring. Perform this addition in a fume hood, as significant effervescence (N₂ gas evolution) will occur. A dark brown precipitate will form immediately.

  • Decomposition and Isolation: Allow the mixture to stand at room temperature for 15 minutes, then gently warm it on a water bath to 50-60 °C for 20 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature. Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two 30 mL portions of cold deionized water.

  • To remove any residual iodine, wash the cake with a small amount of 10% aqueous sodium thiosulfate solution until the filtrate is colorless, followed by a final wash with cold deionized water.

  • Dry the crude 2-iodo-3-nitrobenzoic acid in a desiccator or a vacuum oven at 60°C. The expected yield is typically in the range of 80-90%.

PART 2: Experimental Protocol - Nitro Group Reduction

Objective: To selectively reduce the nitro group of 2-iodo-3-nitrobenzoic acid to an amino group, yielding the final product.
Causality and Mechanistic Insight:

The reduction of an aromatic nitro group to an amine is a fundamental transformation. A common and effective method is the use of a metal in acidic solution, such as iron in the presence of an acid or an ammonium salt. In this system, iron acts as the electron donor, reducing the nitro group in a stepwise fashion, while the aqueous ammonium chloride provides a mildly acidic environment and prevents the formation of passivating iron oxide layers. This method is generally high-yielding and tolerant of other functional groups like halogens and carboxylic acids.

Materials and Reagents:
ReagentMolar Mass ( g/mol )Quantity (for ~13g scale)MolesNotes
2-Iodo-3-nitrobenzoic acid293.02~13.0 g (from Step 1)44.4 mmolIntermediate from the previous step
Iron powder (<100 mesh)55.8512.4 g222 mmolReducing agent (5 eq)
Ammonium Chloride (NH₄Cl)53.4911.8 g222 mmolCatalyst/Proton source (5 eq)
Ethanol (EtOH)46.07100 mL-Co-solvent to aid solubility
Deionized Water18.0250 mL-Solvent
Sodium Bicarbonate (NaHCO₃)84.01As needed-For neutralization and purification
Step-by-Step Procedure:
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude 2-iodo-3-nitrobenzoic acid (~13.0 g, 44.4 mmol) from Step 1, 100 mL of ethanol, and 50 mL of water.

  • To this suspension, add 12.4 g (222 mmol) of iron powder and 11.8 g (222 mmol) of ammonium chloride.

  • Reduction: Heat the mixture to reflux (the temperature should be around 80-85 °C) with vigorous stirring. The reaction is exothermic and the color will change from yellow/brown to a dark grey/black slurry.

  • Maintain the reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and filter it while still warm through a pad of Celite® to remove the iron salts. Wash the Celite® pad with hot ethanol (2 x 30 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain a solid residue.

  • Dissolve the residue in a minimal amount of hot water and add a saturated solution of sodium bicarbonate until the pH is ~8. This will deprotonate the carboxylic acid, making the product water-soluble.

  • Filter the basic solution to remove any remaining iron hydroxides.

  • Cool the clear filtrate in an ice bath and carefully re-acidify with 2M HCl until the pH is ~4-5. The product, this compound, will precipitate out of the solution.

  • Collect the white to off-white crystalline product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum. The expected yield is 75-85%.

Product Characterization

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₇H₆INO₂[2]

  • Molar Mass: 263.03 g/mol [2]

  • Melting Point: Literature values vary, but a range of 160-165 °C is expected.

  • Spectroscopic Data: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure[3][4].

Safety and Handling

General Precautions: This procedure must be carried out in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

Workflow cluster_ppe Mandatory PPE cluster_procedure Experimental Workflow lab_coat Lab Coat goggles Safety Goggles gloves Gloves prep Prepare Amine Salt Suspension diazotization Diazotization (0-5 °C) prep->diazotization Cool iodination Iodination (KI addition) diazotization->iodination Add to KI reduction Nitro Reduction (Reflux) iodination->reduction Isolate & Dry Intermediate purification Work-up & Purification reduction->purification Filter & Evaporate product Final Product purification->product Precipitate

Caption: A summary of the experimental workflow.

Specific Chemical Hazards:

  • Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Sodium Nitrite: Oxidizing agent. Toxic if swallowed. Contact with acids liberates toxic nitrogen dioxide gas. Keep away from combustible materials.

  • Potassium Iodide: Generally low hazard, but handle with gloves.

  • Iron Powder: Flammable solid. Avoid creating dust clouds.

  • Ammonium Chloride: Irritant. Avoid inhalation of dust.

  • Diazonium Salts (in situ): Potentially explosive when isolated and dry. NEVER isolate the diazonium salt intermediate. Always use it in solution immediately after its formation. The procedure is designed to be safe by keeping it in a cold aqueous solution.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-iodobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this synthesis, troubleshooting common issues, and ensuring procedural safety. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern success.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved through the diazotization of anthranilic acid followed by a Sandmeyer-type reaction with an iodide source, is a classic yet nuanced transformation. While the reaction appears straightforward, achieving high yield and purity can be challenging due to the instability of the intermediate diazonium salt and the potential for competing side reactions. This guide provides a structured approach to mastering this synthesis.

Core Synthesis Workflow

The overall process involves two critical stages: the formation of a diazonium salt from anthranilic acid, and its subsequent conversion to the final product using an iodide source.

Synthesis_Workflow start_end start_end process process critical critical product product A Start: Anthranilic Acid & Hydrochloric Acid B Cool to 0-5 °C A->B  Step 1 C Slow, Dropwise Addition of Aqueous Sodium Nitrite (NaNO2) B->C  Step 2 D Diazonium Salt Formation (Maintain 0-5 °C) C->D  Control! E Slow Addition of Potassium Iodide (KI) Solution D->E  Step 3 F Nitrogen Gas (N2) Evolution (Allow to Warm to RT) E->F  Exothermic G Crude Product Precipitation F->G  Step 4 H Isolation & Purification (Filtration, Recrystallization) G->H  Step 5 I Final Product: This compound H->I  Yield & Purity

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide & Diagnostic Logic

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Problem Area 1: Low or No Product Yield

Question: My reaction has failed or the yield is consistently below 30%. What are the primary causes?

Answer: Low yield is the most frequent complaint and almost always traces back to one of three areas: the initial diazotization, the iodide substitution, or product decomposition. Let's diagnose this systematically.

Troubleshooting_Logic problem problem cause cause solution solution connector P1 Problem: Low Yield C1 Cause 1: Ineffective Diazotization P1->C1 C2 Cause 2: Poor Iodide Substitution P1->C2 C3 Cause 3: Product Decomposition P1->C3 S1a Solution: Strict Temp Control (0-5°C) C1->S1a S1b Solution: Check NaNO2 Quality/Stoichiometry C1->S1b S1c Solution: Ensure Sufficient Acid (2.5-3 eq) C1->S1c S2a Solution: Use Fresh, Starch-Tested KI C2->S2a S2b Solution: Slow, Controlled Addition of KI C2->S2b S2c Solution: Ensure Diazonium Salt is Fully Formed Before KI Addition C2->S2c S3a Solution: Avoid Overheating During N2 Evolution C3->S3a S3b Solution: Prompt Work-up After Reaction C3->S3b

Caption: Diagnostic flowchart for troubleshooting low product yield.

In-Depth Analysis:

  • Ineffective Diazotization: The formation of the diazonium salt is the most critical step. The nitrosating agent, nitrous acid (HNO₂), is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.

    • Causality - Temperature: Diazonium salts are notoriously unstable at higher temperatures. Above 5-10 °C, the C-N bond is prone to cleavage, leading to the formation of undesired phenol byproducts and the premature loss of the diazonium functional group. Maintaining a temperature between 0 and 5 °C is non-negotiable.

    • Causality - Acidity: A sufficient excess of acid (typically 2.5-3 equivalents) is required. The first equivalent protonates the amino group of anthranilic acid, increasing its solubility. The second equivalent reacts with NaNO₂ to generate HNO₂. The excess acid prevents the coupling of the newly formed diazonium salt with unreacted anthranilic acid, a common side reaction that forms a diazoamino compound.

  • Poor Iodide Substitution: The substitution of the diazonium group with iodide is a complex process.

    • Causality - Iodide Source: Potassium iodide (KI) is the standard reagent. It must be fresh, as aged KI can contain iodate (IO₃⁻), which can lead to unwanted side reactions. A simple test is to dissolve a small amount in water, acidify with HCl, and add a drop of starch solution; a blue-black color indicates the presence of oxidizing contaminants like iodate.

    • Causality - Addition Rate: The diazonium salt solution should be added slowly to the KI solution (or vice-versa, depending on the specific protocol). A rapid addition can cause a violent evolution of nitrogen gas and localized heating, which decomposes the diazonium salt before it can react.

Problem Area 2: Product Purity Issues

Question: My final product is discolored (brown/black) and shows multiple spots on TLC. What are the likely impurities?

Answer: Impurities typically arise from side reactions or incomplete reactions. The most common culprits are unreacted starting material, phenolic byproducts, and azo compounds.

  • Phenolic Impurities (2-Amino-3-hydroxybenzoic acid): These form when the diazonium salt reacts with water instead of iodide. This is exacerbated by elevated temperatures.

    • Removal: Phenols are acidic. A common purification technique involves dissolving the crude product in a basic solution (like sodium bicarbonate) and then carefully re-acidifying. The desired product will precipitate while many phenolic impurities may remain in the solution. Recrystallization from an ethanol/water mixture is also highly effective.

  • Azo Compounds: As mentioned, if the pH is not kept sufficiently low, the diazonium salt can couple with unreacted anthranilic acid to form brightly colored azo compounds, which are potent impurities.

    • Removal: These are often removed during recrystallization. Their intense color makes even trace amounts visible.

  • Starting Material (Anthranilic Acid): If the initial diazotization was incomplete, you will have leftover starting material.

    • Removal: A wash with a dilute acid during the work-up can help remove the more basic anthranilic acid.

Impurity Cause Prevention Removal Method
2-Amino-3-hydroxybenzoic acidHigh reaction temperature (>10 °C)Maintain strict 0-5 °C temperature controlRecrystallization (Ethanol/Water)
Azo DyesInsufficient acid (pH too high)Use >2.5 equivalents of strong acidRecrystallization
Anthranilic AcidIncomplete diazotizationEnsure slow, complete NaNO₂ addition at 0-5 °CAcid wash during work-up

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of reagents? A1: For best results, a common starting point is: Anthranilic Acid (1 eq), HCl (2.5-3.0 eq), Sodium Nitrite (1.05-1.1 eq), and Potassium Iodide (1.1-1.2 eq). The slight excess of NaNO₂ ensures complete diazotization, while the excess KI drives the substitution reaction.

Q2: Can I use a different acid or iodide source? A2: While HCl is most common, sulfuric acid can also be used. For the iodide source, KI is preferred due to its cost and stability. While sodium iodide (NaI) or hydriodic acid (HI) can work, they may require adjustments to the protocol. Using HI, for example, significantly increases the acidity and can alter reaction kinetics.

Q3: How can I monitor the reaction's progress? A3: The completion of diazotization can be checked using starch-iodide paper. A sample of the reaction mixture should give a positive test (blue-black color), indicating the presence of excess nitrous acid. The substitution reaction is monitored by the visible evolution of nitrogen gas. Once the gas evolution ceases, the reaction is typically complete.

Q4: What are the most critical safety precautions? A4: Solid diazonium salts are explosive when dry and should never be isolated. Always keep the diazonium salt in a cold, aqueous solution. The reaction can be highly exothermic and release large volumes of nitrogen gas; perform the reaction in a well-ventilated fume hood with an adequate ice bath and pressure-equalizing dropping funnel. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Validated Experimental Protocol

This protocol provides a reliable baseline for achieving good yields.

Materials:

  • Anthranilic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

  • Preparation: In a 500 mL flask equipped with a magnetic stirrer, combine anthranilic acid (e.g., 0.1 mol) and water (100 mL). Place the flask in a large ice-salt bath.

  • Acidification: Slowly add concentrated HCl (0.25 mol) to the stirring suspension. A fine, white precipitate of anthranilic acid hydrochloride may form. Cool the mixture to 0-5 °C.

  • Diazotization: Dissolve sodium nitrite (0.105 mol) in water (30 mL). Using a dropping funnel, add this solution dropwise to the cold anthranilic acid suspension over 30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition.

  • Confirmation: After the addition is complete, stir for an additional 15 minutes in the ice bath. Test for the presence of excess nitrous acid using starch-iodide paper (a drop of the solution should immediately turn the paper blue).

  • Iodide Substitution: In a separate beaker, dissolve potassium iodide (0.12 mol) in water (50 mL). Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Note: This step is exothermic and will produce significant nitrogen gas. Control the addition rate to keep the foaming manageable.

  • Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Work-up: Cool the mixture in an ice bath to maximize precipitation. Collect the crude solid by vacuum filtration.

  • Purification: Wash the crude solid with a small amount of cold water, followed by a wash with a dilute sodium thiosulfate solution to remove any residual iodine. Recrystallize the solid from an ethanol/water mixture to yield pure this compound.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

  • Loudon, G. M., & Parise, J. M. (2016). Organic Chemistry (6th ed.). W. H. Freeman. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [Link]

  • American Chemical Society. (2023). Safety in Academic Chemistry Laboratories (8th ed.). ACS. [Link]

Technical Support Center: Purification of Crude 2-Amino-3-iodobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Amino-3-iodobenzoic acid. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol for its purification by recrystallization. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve high-purity material.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. The purity of this starting material is critical to ensure the desired reaction outcomes and the quality of the final product. Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The principle behind it is the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization process involves dissolving the crude compound in a hot solvent in which it is highly soluble, followed by cooling to allow the pure compound to crystallize while the impurities remain in solution.

This guide will walk you through the nuances of applying this technique to this compound, addressing specific challenges you may encounter.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format, providing explanations and actionable solutions.

Q1: My crude this compound will not completely dissolve in the hot solvent.

A1: This is a frequent issue that can stem from a few root causes:

  • Inappropriate Solvent Choice: this compound is soluble in alcohols, esters, and ethers, and poorly soluble in water.[1] If you are using a solvent in which the compound has low solubility even at elevated temperatures, it will not dissolve completely.

  • Insufficient Solvent: The principle of recrystallization relies on using a minimal amount of hot solvent to dissolve the crude product.[2] However, "minimal" can be a tricky volume to estimate.

  • Presence of Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent.

Solutions:

  • Verify Solvent Selection: For this compound, consider solvents like ethanol, methanol, or ethyl acetate. Water is generally not a good choice unless used as an anti-solvent in a mixed solvent system.

  • Incremental Solvent Addition: Add the hot solvent in small portions to the crude material while heating and stirring. Allow sufficient time between additions for the dissolution to occur. This will help you find the right volume without using an excessive amount, which would lead to poor recovery.

  • Perform a Hot Filtration: If a significant portion of your compound has dissolved but some solid material remains, these are likely insoluble impurities. In this case, a hot filtration is necessary. Pre-heat your filtration apparatus (funnel and receiving flask) to prevent premature crystallization of your product.

Q2: Oily droplets are forming instead of crystals as the solution cools.

A2: This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a supercooled liquid rather than a crystalline solid.[3] The common reasons include:

  • High Concentration of Impurities: A large amount of impurity can depress the melting point of your compound, causing it to separate as an oil.

  • Solution is Too Concentrated: If the solution is supersaturated to a large extent, the compound may come out of solution too quickly for an ordered crystal lattice to form.

  • Rapid Cooling: Cooling the solution too quickly can also favor oil formation over crystallization.

Solutions:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool more slowly.[3]

  • Slow Cooling: Allow the solution to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can also help to slow the cooling rate.

  • Use a Different Solvent System: If oiling out persists, a different solvent or a mixed solvent system might be necessary.

Q3: No crystals have formed even after the solution has cooled completely.

A3: The absence of crystal formation upon cooling usually indicates one of two things:

  • Too Much Solvent Was Used: If an excessive amount of solvent was used to dissolve the crude material, the solution may not be saturated enough for crystals to form upon cooling.[4]

  • Supersaturation: Sometimes, a solution can become supersaturated and require a nucleation site to initiate crystallization.[4]

Solutions:

  • Reduce Solvent Volume: If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[4]

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.[4]

  • Cool to a Lower Temperature: Ensure the solution is thoroughly cooled in an ice bath to maximize the yield of crystals.

Q4: The recovered crystals are discolored.

A4: The presence of color in your final product indicates that colored impurities have co-crystallized with your compound.

Solution:

  • Activated Charcoal Treatment: Before the hot filtration step, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your desired product. After a brief heating period with the charcoal, perform a hot filtration to remove it along with the impurities.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is very soluble at high temperatures and poorly soluble at low temperatures. Given its chemical structure (containing both polar amino and carboxylic acid groups and a less polar iodinated benzene ring), polar organic solvents are a good starting point.[4] A good practice is to perform small-scale solubility tests with a few candidate solvents (e.g., ethanol, methanol, ethyl acetate) to observe their behavior before committing to a large-scale recrystallization.

Q2: What are the likely impurities in my crude this compound?

A2: Common impurities can include unreacted starting materials from the synthesis, such as 2-aminobenzoic acid. Additionally, isomers like 2-amino-5-iodobenzoic acid can be formed as byproducts during the iodination of 2-aminobenzoic acid.[5][6] The recrystallization process is designed to separate these impurities.

Q3: How does the pH of the solution affect the solubility of this compound?

A3: As an amino acid, this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. Its solubility is pH-dependent. At its isoelectric point, the molecule exists as a zwitterion and typically has its minimum solubility in aqueous solutions.[7][8] Adjusting the pH away from the isoelectric point by adding an acid or a base will increase its solubility in water by forming the corresponding salt. This property can sometimes be exploited for purification, for instance, by dissolving the compound in a basic solution, filtering out insoluble impurities, and then re-precipitating the purified compound by adding acid.

Q4: What is the expected melting point of pure this compound?

A4: There appears to be some variation in the reported melting point in the literature, with values ranging from 137 °C to 207-211 °C.[1][9] This discrepancy could be due to different crystalline forms (polymorphs) or measurement conditions. It is advisable to compare the melting point of your recrystallized product to a reliable reference standard if available. A sharp melting point range is a good indicator of purity.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent and volumes should be optimized based on the scale of your experiment and the purity of your crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent (e.g., ethanol) and begin heating the mixture on a hot plate with stirring.

  • Minimal Hot Solvent: Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently reheat with stirring for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot solvent. Filter the hot solution quickly to remove the insoluble materials.

  • Cooling and Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely. The melting point of the dried crystals can be taken to assess their purity.

Data Summary Table

PropertyValueSource(s)
Molecular Formula C₇H₆INO₂[10]
Molar Mass 263.03 g/mol [10]
Appearance White to off-white solid[1]
Melting Point 137 °C or 207-211 °C[1][9]
Solubility Soluble in alcohols, esters, ethers; poorly soluble in water.[1]

Visual Workflow

Recrystallization Workflow Diagram

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation A Crude Solid in Flask B Add Minimal Hot Solvent A->B Heat & Stir C Completely Dissolved B->C D Insoluble Impurities Present? C->D E Hot Filtration D->E Yes F Pure Hot Solution D->F No E->F G Slow Cooling F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Pure Crystals J->K

Caption: A step-by-step workflow for the purification of this compound by recrystallization.

Troubleshooting Logic Diagram

TroubleshootingLogic node_sol node_sol Start Problem Encountered Q1 Solid Not Dissolving? Start->Q1 Issue Sol1_A Add more hot solvent incrementally Q1->Sol1_A Yes Q2 Oiling Out? Q1->Q2 No Sol2_A Re-heat, add more solvent, cool slowly Q2->Sol2_A Yes Q3 No Crystals Formed? Q2->Q3 No Sol3_A Induce (scratch/seed) or reduce solvent Q3->Sol3_A Yes

Caption: A decision-making diagram for troubleshooting common recrystallization issues.

References

  • ChemBK. (2024, April 9). 2-amino-3-iodo-benzoic acid. Retrieved from [Link]

  • Molbase. (n.d.). This compound | Properties, Uses, Safety, Supplier China. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • DTIC. (1987, November 1). Biological Synthesis of Substituted o-Aminophenols. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Amino-3-iodobenzoic acid. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 65(2), 136-137.
  • Google Patents. (n.d.). US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.
  • Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Google Patents. (n.d.). KR20130093981A - Method for preparing p-aminobenzoic acid.
  • ACS Publications. (2023, May 30). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. Retrieved from [Link]

Sources

Technical Support Center: Iodination of 2-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the iodination of 2-aminobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of iodinated 2-aminobenzoic acid derivatives.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the iodination of 2-aminobenzoic acid?

A1: The primary side reactions include:

  • Polyiodination: Formation of di- or tri-iodinated products due to the high activation of the aromatic ring by the amino group.

  • Isomer Formation: Generation of undesired isomers, such as 2-amino-3-iodobenzoic acid, alongside the desired 2-amino-5-iodobenzoic acid.

  • Decarboxylation: Loss of the carboxylic acid group, especially under harsh acidic conditions or high temperatures, leading to the formation of iodoanilines.

  • Formation of Colored Impurities: The final product often appears as a brown to purple solid, indicating the presence of impurities that require removal.[1][2][3]

  • Oxidation: The use of strong oxidizing agents can potentially lead to the oxidation of the amino group, forming complex byproducts.

Q2: Why is my product a dark brown or purple color, and how can I purify it?

A2: The formation of colored impurities is a common issue in the iodination of anilines. These colors can arise from the formation of iodine-amine complexes or minor oxidation byproducts. A standard and effective purification method involves:

  • Dissolving the crude product in a hot aqueous solution of ammonia to form the ammonium salt.

  • Treating the solution with a bleaching agent, such as sodium hydrosulfite (sodium dithionite), to reduce colored impurities.

  • Decolorizing with activated charcoal.

  • Reprecipitating the purified 2-amino-5-iodobenzoic acid by acidification with an acid like hydrochloric acid.[1][2]

Q3: How can I control the regioselectivity to favor the formation of 2-amino-5-iodobenzoic acid over other isomers?

A3: The regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a strong activating group and an ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating group and a meta-director.

  • The amino group strongly directs iodination to the positions ortho and para to it (C3 and C5).

  • The carboxylic acid group directs to the meta position (C3 and C5).

Both groups direct to the C5 position, making it the most electronically favorable site for electrophilic substitution. The C3 position is also activated by the amino group (ortho position). To favor the C5 isomer, controlling the reaction kinetics is crucial. Slower, more controlled addition of the iodinating agent at lower temperatures can enhance the selectivity for the thermodynamically favored 5-iodo isomer.[4]

Q4: What is the role of an oxidizing agent like hydrogen peroxide (H₂O₂) in iodination reactions using molecular iodine (I₂)?

A4: Molecular iodine (I₂) itself is a relatively weak electrophile and does not react readily with aromatic rings, even activated ones. An oxidizing agent, such as hydrogen peroxide, is used to oxidize I₂ to a more potent electrophilic iodine species, often represented as I⁺.[5][6] This in-situ generation of the active iodinating agent is essential for the electrophilic aromatic substitution to proceed efficiently.

II. Troubleshooting Guides

Problem 1: Low Yield or Incomplete Reaction

Your reaction results in a significant amount of unreacted 2-aminobenzoic acid.

Root Cause Analysis & Solutions
Potential Cause Explanation Recommended Solution
Insufficient Electrophile Generation If using I₂ with an oxidizing agent (e.g., H₂O₂), the generation of the active iodinating species (I⁺) may be incomplete.Ensure the correct stoichiometry of the oxidizing agent. A molar ratio of H₂O₂ to I₂ between 1 and 4 is often recommended.[2][6][7] Consider portion-wise addition of the oxidizing agent to maintain a steady concentration of the electrophile.
Decomposition of Iodinating Agent Reagents like iodine monochloride (ICl) are moisture-sensitive and can decompose over time, reducing their effectiveness.Use a fresh bottle of the iodinating agent or purify it before use. Handle moisture-sensitive reagents under anhydrous conditions.[8]
Low Reaction Temperature While lower temperatures can improve selectivity, they can also significantly slow down the reaction rate, leading to incomplete conversion in a given timeframe.If selectivity is not an issue, consider moderately increasing the reaction temperature (e.g., to 50°C) to drive the reaction to completion.[1][2] Monitor the reaction progress by TLC or HPLC.
Inadequate Mixing In heterogeneous reaction mixtures, poor mixing can lead to localized depletion of reagents and incomplete reaction.Ensure vigorous stirring throughout the reaction, especially during the addition of reagents.
Troubleshooting Workflow: Low Yield

start Low Yield of Iodinated Product check_reagents Are reagents fresh and pure? start->check_reagents check_stoichiometry Is the stoichiometry of the oxidizing agent correct? check_reagents->check_stoichiometry Yes solution_reagents Use fresh/purified reagents. Handle under anhydrous conditions. check_reagents->solution_reagents No check_temp Is the reaction temperature appropriate? check_stoichiometry->check_temp Yes solution_stoichiometry Adjust molar ratio of oxidizing agent to I₂ (1:1 to 4:1). Consider portion-wise addition. check_stoichiometry->solution_stoichiometry No check_mixing Is mixing adequate? check_temp->check_mixing Yes solution_temp Gradually increase temperature (e.g., to 50°C). Monitor reaction progress. check_temp->solution_temp No solution_mixing Increase stirring speed. check_mixing->solution_mixing No end Problem Resolved check_mixing->end Yes (Further investigation needed) solution_reagents->end solution_stoichiometry->end solution_temp->end solution_mixing->end

Caption: Troubleshooting workflow for low yields.

Problem 2: Excessive Polyiodination

Your product mixture contains significant amounts of di- or tri-iodinated 2-aminobenzoic acid.

Root Cause Analysis & Solutions
Potential Cause Explanation Recommended Solution
High Reactivity of Substrate The amino group is a strong activating group, making the product (mono-iodinated) susceptible to further iodination.Use a stoichiometric amount (or even a slight excess) of 2-aminobenzoic acid relative to the iodinating agent.
Excess Iodinating Agent Using a large excess of the iodinating agent will inevitably lead to multiple substitutions on the activated ring.Carefully control the stoichiometry of the iodinating agent. A molar ratio of I₂ to 2-aminobenzoic acid of 0.7 or less has been suggested to suppress di-iodination.
High Reaction Temperature Higher temperatures increase the reaction rate indiscriminately, promoting further iodination of the mono-substituted product.Conduct the reaction at a lower temperature (e.g., room temperature or below) to better control the reaction and favor mono-iodination.[8]
Rapid Addition of Reagents Adding the iodinating agent too quickly can create localized high concentrations, leading to over-iodination.Add the iodinating agent dropwise or in small portions over an extended period.
Problem 3: Significant Decarboxylation

Your product is contaminated with iodoaniline, or you observe gas evolution (CO₂) during the reaction.

Root Cause Analysis & Solutions
Potential Cause Explanation Recommended Solution
Harsh Acidic Conditions The decarboxylation of anthranilic acid is known to be acid-catalyzed. The mechanism involves protonation of the aromatic ring, which weakens the C-C bond of the carboxyl group.[9][10][11]Avoid using strongly acidic conditions if possible. If an acid is necessary, use the minimum effective concentration. Consider alternative iodination methods that proceed under neutral or basic conditions.
High Reaction Temperature Decarboxylation is often promoted by heat. In some cases, heating anthranilic acid above its melting point or boiling in certain solvents can cause decarboxylation.Maintain a controlled, lower reaction temperature. If heating is required to increase the rate of iodination, carefully monitor for signs of decarboxylation.
Reaction Pathway: Iodination vs. Decarboxylation

cluster_main Reaction Pathways start 2-Aminobenzoic Acid iodination Electrophilic Aromatic Substitution start->iodination + 'I⁺' decarboxylation Acid-Catalyzed Decarboxylation start->decarboxylation + H⁺, Δ product_desired 2-Amino-5-iodobenzoic Acid (Desired Product) iodination->product_desired product_side Iodoaniline (Side Product) decarboxylation->product_side

Caption: Competing pathways of iodination and decarboxylation.

III. Experimental Protocols

Protocol 1: Iodination using Iodine and Hydrogen Peroxide

This method utilizes an in-situ generated electrophile and is often preferred for its favorable economics and reduced waste.[1][2][6]

  • In a round-bottom flask, dissolve 2-aminobenzoic acid (1.0 eq) in a suitable solvent, such as acetic acid.

  • Add molecular iodine (I₂) (0.5 - 0.7 eq) to the solution and stir until it is well-dispersed.

  • Cool the mixture in an ice bath.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (1.0 - 2.0 eq relative to I₂) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature or slightly elevated temperature (e.g., 50°C) for 1-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • If necessary, purify the crude product by recrystallization or via the ammonium salt method described in the FAQs.

IV. References

  • Willi, A. V. (1969). Kinetics and mechanism of the decarboxylation of anthranilic acid in aqueous solution. Helvetica Chimica Acta, 52(3), 598-608.

  • Stevens, W. H., & Pepper, J. M. (1952). THE DECARBOXYLATION OF ANTHRANILIC ACID. Canadian Journal of Chemistry, 30(7), 529-538.

  • Dunn, G. E., & Thimm, H. F. (1977). THE DECARBOXYLATION OF ANTHRANILIC ACID. Canadian Journal of Chemistry, 55(1), 1342-1347.

  • Sutherland, A. (2012). Recent Advances in Transition-Metal-Catalyzed Iodination of Arenes. Synlett, 23(10), 1421-1425.

  • Scribd. (n.d.). 2 Iodobenzoic Acid. Retrieved from [Link]

  • MSpace at the University of Manitoba. (1967). STUDIES IN THE ACIDITIES AND MECHANISM OF DECARBOXYLATION OF SUBSTITUTED ANTHRANILIC AND SALICYLIC ACIDS IN NONAQUEOUS SOLVENTS. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid). Retrieved from [Link]

  • Google Patents. (n.d.). US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid. Retrieved from

  • Chemistry LibreTexts. (2023, October 27). 16.2: Other Aromatic Substitutions. Retrieved from [Link]

  • Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid. Retrieved from

  • Google Patents. (n.d.). US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid. Retrieved from

  • Google Patents. (n.d.). CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid. Retrieved from

  • Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(4), 394-402.

  • Karade, N. N., et al. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 26(21), 6436.

  • Ball, M., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5123-5127.

  • Chemical Education Xchange. (n.d.). Iodination of Aniline. Retrieved from [Link]

  • Chemical Education Xchange. (n.d.). Iodination of Aniline. Retrieved from [Link]

  • Google Patents. (n.d.). EP1777215B1 - Method for producing 2-amino-5-iodobenzoic acid. Retrieved from

  • ChemTalk. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US4997946A - Process for the iodination of hydroxyaromatic and aminoaromatic compounds. Retrieved from

  • J. Am. Chem. Soc. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Retrieved from [Link]

  • YouTube. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • ACS Catalysis. (2020). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. Retrieved from [Link]

  • Manasi K. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. Chemia, 49, 1-6.

  • University of Colorado Boulder. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US20120041224A1 - Process For The Iodination Of Aromatic Compounds. Retrieved from

  • ResearchGate. (n.d.). Described procedures for iodination of anilines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). A Cheap and Efficient Method for Selective para-Iodination of Aniline Derivatives. Retrieved from [Link]

  • SlideShare. (n.d.). RAPID IODINATION OF THE ISOMERS OF AMINOBENZOIC ACID IN AQUEOUS MEDIUM BY IODINE MONOCHLORIDE USING HYDRODYNAMIC VOLTAMMETRY: REGIOSPECIFICITY EFFECT. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway. Retrieved from [Link]

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Technical Support Center: Navigating the Suzuki Coupling of 2-Amino-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for a particularly challenging transformation: the Suzuki-Miyaura cross-coupling of 2-Amino-3-iodobenzoic acid. The unique electronic and steric properties of this substrate often lead to low reactivity and undesirable side reactions. This guide offers expert insights and field-proven protocols to help you overcome these hurdles and achieve high-yield, reproducible results.

Troubleshooting Guide: Overcoming Low Reactivity and Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale for each recommendation.

Question 1: My Suzuki coupling reaction with this compound is resulting in a very low yield or fails to proceed altogether. What are the primary factors I should investigate?

Answer:

Low or no conversion in the Suzuki coupling of this compound is a common challenge stemming from a combination of steric hindrance and electronic effects. The ortho positioning of the amino and iodo groups creates significant steric bulk around the reaction center, which can impede key steps in the catalytic cycle.[1][2] Additionally, the substrate possesses both an electron-donating amino group and an electron-withdrawing carboxylic acid, which can lead to catalyst inhibition and solubility issues.

Here is a systematic approach to troubleshooting this issue:

1. Catalyst and Ligand Selection are Critical: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for this sterically demanding substrate.[2] The primary issue is the difficulty of the oxidative addition step and the potential for the amino group to coordinate to the palladium center, thereby deactivating the catalyst.[3]

  • Expert Recommendation: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands.[4] Ligands such as SPhos , XPhos , and RuPhos are excellent choices.[4][5] Their steric bulk promotes the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl iodide.[4] The electron-rich nature of these ligands also enhances the rate of reductive elimination.[6] N-Heterocyclic Carbene (NHC) ligands are also highly effective for coupling sterically hindered substrates.[7]

  • Consider Palladium Precatalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be slow and inefficient, consider using a palladium precatalyst.[8][9][10] Precatalysts are designed to rapidly and quantitatively generate the active LPd(0) species under mild conditions.[9][10][11] This is particularly advantageous when dealing with unstable boronic acids that are prone to decomposition.[9][10]

2. Re-evaluate Your Choice of Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[12][13] However, an inappropriate base can lead to poor solubility of the this compound (by forming an insoluble carboxylate salt) or promote side reactions.

  • Expert Recommendation: Moderately strong inorganic bases are often the most effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice for challenging Suzuki couplings.[14] They generally offer a good balance of reactivity and compatibility with a wide range of functional groups.

3. Optimize the Solvent System: The solvent must be capable of dissolving all reactants, including the potentially insoluble carboxylate salt of the starting material, and stabilizing the catalytic species.

  • Expert Recommendation: A mixture of an aprotic solvent and water is often beneficial. Common choices include 1,4-dioxane/water , toluene/water , or 2-MeTHF/water .[14][15] The presence of water can aid in the dissolution of the base and the boronate salt. Ensure all organic solvents are rigorously degassed to prevent oxidation of the catalyst and phosphine ligands.[16]

Below is a decision tree to guide your initial troubleshooting steps:

G start Low Yield / No Reaction catalyst Is your catalyst system optimized for hindered substrates? start->catalyst base Is the base appropriate (e.g., K₃PO₄, Cs₂CO₃)? catalyst->base Yes solution_catalyst Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) and consider a Pd precatalyst. catalyst->solution_catalyst No solvent Is the solvent system (e.g., dioxane/water) suitable? base->solvent Yes solution_base Screen alternative bases like K₃PO₄ or Cs₂CO₃. base->solution_base No solution_solvent Use a degassed aprotic solvent with water (e.g., 4:1 dioxane/H₂O).

Troubleshooting Low Yields

Question 2: I am observing significant amounts of side products, particularly the homocoupling of my boronic acid and protodeboronation. How can I minimize these?

Answer:

Protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling are common side reactions in Suzuki couplings, especially when the desired cross-coupling is slow.[16]

1. Minimizing Protodeboronation: This side reaction is often promoted by excessive heat, prolonged reaction times, or the presence of water with certain bases.[10]

  • Expert Recommendation:

    • Use Boronic Esters: Consider converting your boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate.[17] MIDA boronates, in particular, participate in a "slow release" of the free boronic acid, keeping its concentration low throughout the reaction and thus minimizing protodeboronation.[17]

    • Mild Reaction Conditions: The use of highly active catalyst systems (as discussed in Question 1) can allow for lower reaction temperatures and shorter reaction times, which will reduce the extent of protodeboronation.[10]

    • Careful Base Selection: While some water is often beneficial, an excess in combination with a strong base can accelerate protodeboronation. Using a milder base like potassium fluoride (KF) can sometimes be advantageous if protodeboronation is a major issue.[13]

2. Suppressing Homocoupling: The homocoupling of boronic acids is often promoted by the presence of oxygen, which can lead to oxidative coupling.

  • Expert Recommendation:

    • Rigorous Degassing: It is imperative to ensure your reaction is performed under a strictly inert atmosphere. This involves thoroughly degassing your solvent(s) and using Schlenk techniques or a glovebox for the reaction setup.[16] A common procedure is to bubble an inert gas (argon or nitrogen) through the solvent for 15-20 minutes before use.

    • Use a Pd(0) Source or Efficient Precatalyst: Homocoupling can be more prevalent when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state. Using a direct Pd(0) source like Pd₂(dba)₃ or a highly efficient precatalyst can minimize the concentration of Pd(II) species that may promote homocoupling.

Frequently Asked Questions (FAQs)

Q1: Should I protect the amino or carboxylic acid group on this compound before attempting the Suzuki coupling?

While protection of the amino group (e.g., as an amide) or the carboxylic acid (as an ester) can sometimes simplify the reaction by preventing catalyst coordination or solubility issues, it adds extra steps to your synthesis. With modern, highly active catalyst systems, it is often possible to achieve high yields without protecting groups.[14] It is recommended to first attempt the coupling with the unprotected substrate using an optimized catalyst/ligand system. If low yields persist and are attributable to these functional groups, then a protection strategy can be considered.

Q2: What is the ideal catalyst loading and ligand-to-palladium ratio for this reaction?

For challenging substrates, a slightly higher catalyst loading of 1-2 mol% of the palladium source is a good starting point. The optimal ligand-to-palladium ratio is typically between 1:1 and 2:1.[4] An excess of the phosphine ligand can sometimes be beneficial as it can help prevent catalyst decomposition.

Q3: What is the general reactivity trend for aryl halides in Suzuki coupling, and why is an aryl iodide a good choice?

The general reactivity trend for aryl halides in the oxidative addition step is I > Br > OTf >> Cl.[12] The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it the most reactive towards oxidative addition to the Pd(0) center. This is why this compound is a good electrophilic partner, despite its steric hindrance.

Q4: Can I monitor the progress of the reaction?

Yes, monitoring the reaction is crucial. Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques.[15] Taking small aliquots from the reaction mixture at regular intervals will allow you to determine when the starting material has been consumed and can help prevent the formation of degradation products due to prolonged heating.

Visualizing the Catalytic Cycle and Experimental Workflow

Understanding the key steps in the Suzuki-Miyaura coupling can aid in troubleshooting.

Suzuki_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)(I)L₂ pd0->oxidative_addition Oxidative Addition transmetalation Ar-Pd(II)-Ar'L₂ oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar-Ar' (Product) transmetalation->product aryl_halide 2-Amino-3-iodobenzoic Acid (Ar-I) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Suzuki-Miyaura Catalytic Cycle

A typical experimental workflow is crucial for reproducibility.

Workflow setup Reaction Setup (Inert Atmosphere) degas Solvent Degassing setup->degas addition Reagent Addition degas->addition reaction Heating & Stirring addition->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Experimental Workflow Diagram

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization for specific boronic acids may be necessary.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer carefully with 1M HCl to a pH of ~5-6 to protonate the carboxylic acid, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Comparative Data on Ligand Performance

The choice of ligand is arguably the most critical parameter for this challenging coupling. The table below summarizes the general performance of different classes of phosphine ligands for sterically hindered substrates.

Ligand ClassSpecific Ligand ExampleKey CharacteristicsTypical Performance with Hindered Substrates
Buchwald Biaryl Phosphines SPhos, XPhosBulky, electron-rich, promote fast oxidative addition and reductive elimination.Excellent [4][5]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, thermally stable, highly active for hindered substrates.Very Good to Excellent [7]
Conventional Phosphines PPh₃, PCy₃Less bulky and/or less electron-rich.Poor to Moderate [2]

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
  • Bhaskaran, S., et al. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
  • Benchchem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • ScienceDirect. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • Benchchem. (2025). A Comparative Guide to Phosphine Ligands in Cross-Coupling Catalysis.
  • PubMed Central. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
  • PubMed. (2003).
  • Benchchem. (2025). “head-to-head comparison of different phosphine ligands in palladium catalysis”.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (2003).
  • Royal Society of Chemistry. (2019).
  • PubMed. (2024).
  • PubMed Central. (n.d.).
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
  • PubMed Central. (n.d.). Palladium (II)
  • Benchchem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • ACS Publications. (n.d.).
  • Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
  • Benchchem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzoate with Aryl Boronic Acids.
  • MDPI. (n.d.). Palladium-Catalyzed sp3 C–H Acetoxylation of α,α-Disubstituted α-Amino Acids.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic....
  • (n.d.). Synthesis of unnatural amino acids through palladium-catalyzed C(sp3)
  • ACS Publications. (2009). A Convenient Catalyst for Aqueous and Protein Suzuki−Miyaura Cross-Coupling.
  • PubMed Central. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.

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Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Amino-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions utilizing 2-Amino-3-iodobenzoic acid. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of using this multifunctional building block. The unique substitution pattern of this compound, featuring a reactive C-I bond positioned between an amino and a carboxylic acid group, presents specific challenges, most notably the undesired side reaction of dehalogenation.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you mitigate dehalogenation and achieve high yields of your desired coupled products in Suzuki-Miyaura, Heck, and Sonogashira reactions.

Troubleshooting Guide: Preventing Dehalogenation

This section addresses the most common issue encountered when using this compound: the formation of the dehalogenated byproduct, 2-Aminobenzoic acid.

Issue 1: Significant Formation of 2-Aminobenzoic Acid in Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid. My LC-MS analysis shows a major peak corresponding to 2-Aminobenzoic acid, and only a low yield of my desired biaryl product. What is causing this, and how can I fix it?

Answer:

The formation of 2-Aminobenzoic acid is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed couplings, particularly with reactive aryl iodides.[1] The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle, which then undergoes reductive elimination with your starting material instead of the desired cross-coupling pathway. Several factors related to your specific substrate and reaction conditions can promote this.

Potential Causes & Recommended Solutions:

  • Interference from the Free Amino Group: The ortho-amino group (–NH₂) can contribute to dehalogenation. Its free N-H bond can interact with the palladium center, and its electron-donating nature makes the aryl system more susceptible to certain side reactions.[1]

    • Solution: N-Protection. Protecting the amino group is a highly effective strategy.[1][2] The tert-butyloxycarbonyl (Boc) group is a common and reliable choice. This modification electronically deactivates the amine, preventing its interference with the catalytic cycle. The Boc group can typically be removed post-coupling under acidic conditions.

  • Suboptimal Ligand Choice: The ligand on the palladium catalyst plays a crucial role. Less bulky or electron-poor ligands may not sufficiently stabilize the palladium intermediate, leading to a higher propensity for side reactions like dehalogenation.

    • Solution: Employ Bulky, Electron-Rich Ligands. Switch to modern biarylphosphine ligands such as SPhos or XPhos . These ligands are known to promote the desired reductive elimination of the cross-coupled product and suppress dehalogenation.[1]

  • Inappropriate Base Selection: Strong bases can sometimes accelerate the formation of Pd-H species, especially in the presence of protic solvents or trace water.

    • Solution: Use a Milder Inorganic Base. Instead of strong bases like sodium tert-butoxide, consider using weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1][3]

  • Presence of Protic Solvents: Solvents like alcohols can act as hydride sources, directly contributing to the formation of Pd-H species.

    • Solution: Use Aprotic Solvents. Switch to rigorously dried aprotic solvents like 1,4-dioxane, toluene, or THF.[1] If a mixed solvent system is necessary, minimize the amount of the protic component.

Troubleshooting Workflow:

Caption: Workflow for a copper-free Sonogashira coupling protocol.

Issue 3: Dehalogenation Outcompetes Heck Coupling

Question: My Heck reaction between this compound and an alkene is primarily yielding 2-Aminobenzoic acid. How can I favor the desired C-C bond formation?

Answer:

The Heck reaction is also prone to hydrodehalogenation, following a similar mechanism involving Pd-H species. [4][5][6][7]The choice of base and reaction conditions is particularly critical in the Heck reaction to ensure efficient regeneration of the active Pd(0) catalyst and to avoid side reactions. [4][8] Potential Causes & Recommended Solutions:

  • Base Choice: The base in a Heck reaction not only neutralizes the HX generated but also plays a role in the catalyst turnover. [4]An inappropriate base can promote dehalogenation.

    • Solution: Screen Different Bases. If you are using an amine base like triethylamine and observing dehalogenation, consider switching to an inorganic base like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃).

  • Reaction Temperature: High reaction temperatures can sometimes accelerate the rate of dehalogenation relative to the desired coupling.

    • Solution: Lower the Temperature. Try running the reaction at the lowest temperature that still allows for reasonable conversion of the starting material. Monitor the reaction progress closely to avoid prolonged heating once the reaction is complete.

  • Ligand Effects: While some Heck reactions are run "ligandless," using a suitable phosphine ligand can stabilize the catalyst and improve selectivity.

    • Solution: Add a Stabilizing Ligand. Adding a ligand like triphenylphosphine (PPh₃) or a more specialized ligand if dehalogenation persists can be beneficial.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to dehalogenation?

A1: The propensity for dehalogenation generally follows the order of C-X bond strength: C-I < C-Br < C-Cl. [1][9]The carbon-iodine bond is the weakest, making it the most reactive in the rate-determining oxidative addition step but also the most susceptible to reductive cleavage (hydrodehalogenation). The presence of the electron-donating amino group can further increase the electron density of the aromatic ring, which in some cases can accelerate the undesired dehalogenation pathway.

Q2: Is it always necessary to protect the amino group?

A2: While not always mandatory, it is a highly recommended first step in troubleshooting. The free N-H group can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity. [1]Protecting the amine, for instance as a Boc-carbamate, electronically isolates it from the catalytic center and often leads to cleaner reactions and higher yields, significantly suppressing dehalogenation. [2] Q3: How does the carboxylic acid group affect the coupling reaction?

A3: The carboxylic acid group has two main effects. First, under basic conditions, it will be deprotonated to a carboxylate salt. This can cause solubility issues, potentially sequestering your starting material in an aqueous phase or causing it to precipitate. Second, the carboxylate itself can coordinate to the palladium center, which may inhibit or alter the catalytic activity. Using a solvent system that can accommodate both polar and non-polar species (e.g., dioxane/water) and adding an extra equivalent of base to account for the acidic proton are common strategies. In problematic cases, protecting the carboxylic acid as an ester is a viable solution.

Q4: Can I use 2-Amino-3-bromobenzoic acid instead to avoid dehalogenation?

A4: Yes, switching to the bromo-analog is a valid strategy. The C-Br bond is stronger than the C-I bond, making aryl bromides generally less prone to dehalogenation. [10]However, they are also less reactive, meaning you may need to use more forcing conditions (higher temperature, higher catalyst loading, or a more active catalyst system) to achieve the desired coupling. [9]This is a classic trade-off between reactivity and stability.

Q5: How can I identify the dehalogenated byproduct?

A5: The dehalogenated byproduct, 2-Aminobenzoic acid, is easily identifiable by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In LC-MS, you will see a peak with a mass corresponding to C₇H₇NO₂ (M.W. 137.14) instead of your starting material C₇H₆INO₂ (M.W. 263.03). In ¹H NMR, the complex splitting pattern of the aromatic protons in your starting material will simplify to a pattern characteristic of a 1,2-disubstituted benzene ring.

Optimized Starting Protocols

These protocols are designed as robust starting points. Optimization of temperature, reaction time, and stoichiometry may be necessary for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling with N-Protection

This protocol is designed to minimize dehalogenation by protecting the amine and using a modern ligand system.

Parameter Recommendation Rationale
Starting Material N-Boc-2-amino-3-iodobenzoic acidN-protection minimizes side reactions caused by the free amine. [2]
Palladium Pre-catalyst Pd₂(dba)₃ (2 mol%)A reliable source of Pd(0).
Ligand SPhos (4.5 mol%)Bulky, electron-rich ligand that promotes reductive elimination and suppresses dehalogenation. [1]
Base K₃PO₄ (3.0 equiv)A moderately weak inorganic base, effective in Suzuki couplings while minimizing dehalogenation. [1]
Solvent 1,4-Dioxane / H₂O (5:1 ratio)A common solvent system for Suzuki reactions that can solubilize both organic and inorganic reagents. [3]
Temperature 80–100 °CSufficient to drive the reaction without excessive decomposition.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the catalyst.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add N-Boc-2-amino-3-iodobenzoic acid (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the palladium pre-catalyst and ligand under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol avoids the use of copper to prevent alkyne homocoupling.

Parameter Recommendation Rationale
Starting Material N-Boc-2-amino-3-iodobenzoic acidN-protection is recommended to prevent catalyst inhibition.
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)A common and effective catalyst for Sonogashira reactions.
Base/Solvent Triethylamine (Et₃N) in DMFEt₃N acts as both the base and a solvent, facilitating the reaction. [11]
Temperature 60–80 °CMilder conditions are often sufficient for reactive aryl iodides.
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing side reactions.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add N-Boc-2-amino-3-iodobenzoic acid (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous, degassed DMF, followed by degassed Et₃N (3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Heat the mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.

  • Dry, concentrate, and purify as described in Protocol 1.

References

  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Han, Y., & Kim, H. (n.d.). Recent development of peptide coupling reagents in organic synthesis. [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Handy, S. T., & Zhang, Y. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Tzschucke, C. C. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

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  • Corcos, A. R., & Martin, R. (2020). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? r/chempros. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (2019). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • MDPI. (2009). Synthesis of a Diamino Substituted Terphenyldivinyl Chromophore. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2023). Heck reaction. [Link]

  • MDPI. (2021). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. [Link]

  • SCI. (n.d.). Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation. [Link]

  • Hartwig, J. F., & Shen, Q. (2019). Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. (n.d.). Synthesis of a Series of Diaminoindoles. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Research Journal of Pharmacy and Technology. (2021). Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. [Link]

  • Kollár, L., et al. (2023). Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. Molecules. [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. [Link]

  • National Institutes of Health. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. [Link]

  • Docta Complutense. (n.d.). r,β-Diamino Acids: Biological Significance and Synthetic Approaches. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. [Link]

  • Eclética Química. (2009). Synthesis of new disulfonamides from different substituted diamino pyridines. [Link]

  • Macmillan Group, Princeton University. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. [Link]

  • Gessner, V. H., & Meller, A. (2015). Pyridylidene ligand facilitates gold-catalyzed oxidative C–H arylation of heterocycles. Nature Communications. [Link]

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Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 2-Amino-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for cross-coupling reactions involving 2-Amino-3-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this challenging substrate. The unique combination of an amino group, a carboxylic acid, and an iodo leaving group on the same aromatic ring presents a distinct set of synthetic hurdles. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve efficient and reproducible cross-coupling outcomes.

Introduction: The Challenge of a Multifunctional Substrate

This compound is a valuable building block in medicinal chemistry and materials science. However, its successful implementation in cross-coupling reactions is often hampered by the electronic and coordinating properties of its functional groups. The electron-donating amino group can influence the reactivity of the aryl iodide, while both the amino and carboxylic acid moieties can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[1] This guide will address these challenges head-on, providing practical solutions grounded in mechanistic principles.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during cross-coupling reactions with this compound.

Issue 1: Low to No Product Formation

Question: I am not observing any significant formation of my desired cross-coupled product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no conversion can stem from several factors, ranging from catalyst inactivity to suboptimal reaction conditions. Here is a systematic approach to diagnosing and resolving the issue:

  • Catalyst Inactivation: The palladium catalyst is susceptible to deactivation.

    • Oxygen Sensitivity: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). All solvents and liquid reagents should be thoroughly degassed prior to use. Oxygen can lead to the formation of inactive palladium oxides.

    • Functional Group Interference: Both the amino and carboxylic acid groups can coordinate to the palladium center, inhibiting its catalytic activity.

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, and other Buchwald-type ligands can sterically shield the palladium center, preventing inhibitory coordination from the substrate's functional groups.[2]

      • Pre-catalyst Selection: Consider using modern palladium pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) which are designed for efficient in-situ generation of the active Pd(0) species.

  • Inappropriate Base Selection: The choice of base is critical, especially with the acidic carboxylic acid proton.

    • Insufficient Basicity: A weak base may not be strong enough to facilitate the transmetalation step, particularly in Suzuki couplings. However, a base that is too strong can lead to side reactions.

    • Recommended Bases: For Suzuki couplings, consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For Sonogashira and Heck reactions, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is common. You will likely need to use more than two equivalents of base to neutralize the carboxylic acid and facilitate the catalytic cycle.

  • Poor Solubility: The salt form of this compound, which forms in the presence of a base, may have poor solubility in common organic solvents.

    • Solvent System: Employing a biphasic solvent system, such as dioxane/water or toluene/water, can be beneficial, especially for Suzuki reactions, as it can help to dissolve both the organic-soluble catalyst and the deprotonated substrate.

Issue 2: Significant Formation of Side Products

Question: My reaction is producing significant amounts of byproducts, primarily the de-iodinated starting material (2-aminobenzoic acid) and/or homocoupled products. How can I suppress these side reactions?

Answer: The formation of de-iodinated and homocoupled products are common challenges in cross-coupling reactions. Here’s how to address them:

  • De-iodination (Proto-deiodination): This occurs when the aryl iodide is reduced to an arene.

    • Mechanism: This side reaction can be promoted by the presence of palladium hydride species. The amino group on the substrate can facilitate the formation of these hydrides.[2]

    • Mitigation Strategies:

      • Ligand Selection: As with catalyst inactivation, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the desired reductive elimination over the dehalogenation pathway.

      • Base Choice: Use a milder base where possible. Strong bases can sometimes exacerbate dehalogenation.

  • Homocoupling: This refers to the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the alkyne (in Sonogashira reactions).

    • Cause: Homocoupling is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere throughout the reaction is crucial.

  • Decarboxylation: The carboxylic acid group can be lost as CO₂, especially at elevated temperatures.

    • Mitigation:

      • Temperature Control: Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate.

      • Ester Protection: If decarboxylation is a persistent issue, consider protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the cross-coupling reaction. The ester can then be hydrolyzed post-coupling.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for this compound?

A1: The Suzuki-Miyaura coupling is often a good starting point due to its generally high functional group tolerance and the commercial availability of a wide range of boronic acids.[3][4][5] However, the Sonogashira and Heck reactions can also be successful with careful optimization of reaction conditions. Be aware that Heck reactions with 2-iodobenzoic acid derivatives have been reported to give low to no yield due to catalyst poisoning.[6]

Q2: Do I need to protect the amino or carboxylic acid groups?

A2: Not always. Many modern catalyst systems with bulky phosphine ligands can tolerate free amino and carboxylic acid groups. However, if you are experiencing persistent low yields or side reactions, protection may be necessary. Protecting the carboxylic acid as an ester can prevent issues related to catalyst coordination and decarboxylation. Protecting the amino group (e.g., as a Boc-carbamate) can mitigate its potential to inhibit the catalyst.[2]

Q3: What is the best palladium source to use?

A3: While traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂ can be effective, modern palladium pre-catalysts, such as the Buchwald G3 and G4 precatalysts, are often more reliable and provide higher activity, especially for challenging substrates. These precatalysts are designed for the efficient in-situ generation of the active Pd(0) catalyst.

Q4: How do I choose the right ligand?

A4: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For this compound, bulky and electron-rich monodentate phosphine ligands are generally recommended. Examples include:

  • Buchwald-type ligands: XPhos, SPhos, RuPhos

  • Other bulky phosphines: P(t-Bu)₃

These ligands help to prevent coordination of the substrate's functional groups to the palladium center and promote the desired catalytic cycle.

Q5: What are the key considerations for base selection?

A5: The base is critical for the catalytic cycle, particularly in the transmetalation step of the Suzuki coupling.

  • You will need at least two equivalents of base to neutralize the carboxylic acid proton and facilitate the reaction.

  • For Suzuki couplings, inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.

  • For Sonogashira and Heck reactions, organic amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.

Experimental Protocols and Data

The following are generalized protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization for your specific coupling partner.

Representative Catalyst Systems for Cross-Coupling Reactions
Cross-Coupling TypePalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80-100
Sonogashira Pd(PPh₃)₂Cl₂(none)Et₃NTHF/DMFRoom Temp - 60
Heck Pd(OAc)₂PPh₃Et₃NDMF100-120

Note: The Heck reaction with this substrate can be challenging and may result in low yields.[6]

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.5-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive flow of the inert gas, add Pd(OAc)₂ and SPhos.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Detailed Protocol: Sonogashira Coupling (Copper-Free)

This protocol outlines a general procedure for the copper-free Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed THF or DMF

Procedure:

  • To a dry Schlenk flask, add this compound and Pd(PPh₃)₂Cl₂.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (THF or DMF) and triethylamine via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or heat to 50-60 °C, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Visualizing the Catalytic Cycle and Troubleshooting Workflow

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst System - Use fresh catalyst/ligand - Ensure inert atmosphere - Degas solvents start->check_catalyst optimize_base Optimize Base - Screen different bases (K3PO4, Cs2CO3) - Increase base equivalents check_catalyst->optimize_base change_ligand Change Ligand - Use bulky, electron-rich phosphine (XPhos, SPhos) optimize_base->change_ligand modify_solvent Modify Solvent System - Try biphasic mixture (e.g., dioxane/water) - Ensure substrate solubility change_ligand->modify_solvent consider_protection Consider Protecting Groups - Esterify carboxylic acid - Protect amino group (Boc) modify_solvent->consider_protection success Improved Yield consider_protection->success

Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.

References

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). National Institutes of Health. [Link]

  • Palladium-catalyzed synthesis of substituted 2-aminobenzothiazoles a. (n.d.). ResearchGate. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). PubMed Central. [Link]

  • Development of palladium catalyzed olefin functionalizations : regiocontrolled synthesis of C–N, C–B, and C–C bonds. (n.d.). Purdue University. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Heck Reaction—State of the Art. (2018). MDPI. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (n.d.). SciSpace. [Link]

  • Supposed mechanism for the copper-free Sonogashira reaction. (n.d.). ResearchGate. [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2021). PubMed Central. [Link]

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. (2018). National Institutes of Health. [Link]

  • Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... (n.d.). ResearchGate. [Link]

  • Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. (2022). RSC Publishing. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). National Institutes of Health. [Link]

  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. (2023). The Royal Society of Chemistry. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2020). National Institutes of Health. [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (2000). PubMed. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed S,O-Ligand promoted C-H Olefination of Aromatic Compounds. (2018). ChemRxiv. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. (2011). National Institutes of Health. [Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. (2013). PubMed Central. [Link]

  • Twofold C−H Functionalization: Palladium-Catalyzed Ortho Arylation of Anilides. (2014). DSpace@MIT. [Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. (2025). ResearchGate. [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2017). MDPI. [Link]

  • Palladium(II)-catalyzed ortho-C–H olefination of phenylalanine and phenylethylamine derivatives directed by removable picolina. (2017). SciSpace. [Link]

  • Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. (2008). ACS Publications. [Link]

  • Catalytic chemoselective C-N and C-O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements. (2025). PubMed. [Link]

  • Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. (2008). PubMed. [Link]

  • Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. (2018). RSC Publishing. [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). ResearchGate. [Link]

  • Optimization of reaction conditions a. (n.d.). ResearchGate. [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2021). PubMed Central. [Link]

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Technical Support Center: Optimizing Solvent Systems for 2-Amino-3-iodobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-3-iodobenzoic acid. This guide is designed for researchers, medicinal chemists, and process scientists to navigate the complexities of solvent selection and optimization for reactions involving this versatile building block. Here, we address common challenges and provide in-depth, field-proven solutions to enhance reaction efficiency, yield, and purity.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational questions regarding the handling and reactivity of this compound, with a focus on solvent choice.

Q1: What are the primary solubility characteristics of this compound?

A1: this compound is a polar molecule containing both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH). This zwitterionic potential significantly influences its solubility.[1][2]

  • Polar Protic Solvents: It exhibits moderate solubility in polar protic solvents like water, ethanol, and methanol, primarily due to hydrogen bonding.[1] However, high concentrations can be difficult to achieve at room temperature. The compound's spectroscopy indicates it exists as an anion in neutral water.[3][4][5]

  • Polar Aprotic Solvents: It generally shows good solubility in polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF), especially upon gentle heating. These solvents are often the preferred choice for cross-coupling and amidation reactions.

  • Nonpolar Solvents: Solubility is very limited in nonpolar solvents like hexane, toluene, and dichloromethane (DCM).[1][6] Toluene may be used in some cross-coupling reactions, but typically as part of a biphasic system or at high temperatures where solubility increases.[7]

Q2: How do I choose a starting solvent for a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) with this substrate?

A2: The choice of solvent is critical in Pd-catalyzed cross-couplings as it influences catalyst stability, reaction rate, and even selectivity.[7][8] For this compound, a polar aprotic solvent is the recommended starting point.

  • Suzuki-Miyaura Coupling: A mixture of an organic solvent and water is standard.[9] Common systems include 1,4-dioxane/water, THF/water, or DMF/water.[9] The aqueous phase is crucial for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid for transmetalation.[9] The solvent's polarity can dramatically influence selectivity and the nature of the active catalytic species.[10][11][12]

  • Heck Reaction: High-boiling point polar aprotic solvents like DMF, NMP, or DMAc are preferred. These solvents effectively dissolve the substrate and the palladium catalyst and allow for the higher temperatures often required for the Heck reaction to proceed efficiently.[7]

Q3: For an amide coupling reaction, what solvent system should I consider?

A3: Amide bond formation typically requires anhydrous conditions to prevent hydrolysis of activated intermediates.

  • Standard Conditions: Anhydrous polar aprotic solvents are the top choice. DMF and DCM are widely used.[13] DMF is excellent for dissolving the starting acid and most amine coupling partners, while DCM is easier to remove during workup.

  • Solubility Issues: If the amine coupling partner has poor solubility, a small amount of DMF can be used as a co-solvent with DCM to create a homogeneous solution.[13] For challenging or sterically hindered couplings, switching to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) may be beneficial.[14]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Q: My Suzuki coupling reaction with this compound is giving low yields, and I recover a significant amount of starting material. What solvent-related factors could be at play?

A: Low conversion in Suzuki couplings is frequently tied to poor solubility of one or more components. The solvent system must adequately dissolve the aryl iodide, the boronic acid, the base, and the catalyst complex.

  • Potential Cause 1: Insufficient Base Solubility. The inorganic base (e.g., K₂CO₃) is often insoluble in purely organic solvents.

    • Solution: Ensure your solvent system contains an aqueous phase (e.g., dioxane/water 4:1). The water is essential for dissolving the base and facilitating the activation of the boronic acid.[9] Vigorous stirring is crucial to ensure effective mixing between the organic and aqueous phases.

  • Potential Cause 2: Poor Substrate Solubility. Even in polar aprotic solvents, the starting material may not be fully dissolved at room temperature.

    • Solution: Gently heat the reaction mixture (e.g., 80-100 °C). Most Suzuki reactions benefit from thermal energy. Also, consider switching to a stronger solubilizing solvent like DMF or DMAc, which can better accommodate the polar nature of the substrate.

  • Potential Cause 3: Catalyst Deactivation. The free amino group on your substrate can sometimes coordinate to the palladium center, potentially leading to catalyst inhibition or side reactions.

    • Solution: While not strictly a solvent issue, changing the ligand on the palladium catalyst can mitigate this. Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can often overcome this issue. Alternatively, protecting the amine group (e.g., as a Boc-carbamate) can prevent this interference.[15]

Solvent Selection Workflow for Suzuki Coupling

The following diagram outlines a logical workflow for selecting and optimizing a solvent system for a Suzuki-Miyaura reaction.

G cluster_0 Phase 1: Initial Solvent Selection cluster_1 Phase 2: Initial Reaction Trial cluster_2 Phase 3: Troubleshooting & Optimization Start Start with this compound + Arylboronic Acid Initial Choose a standard biphasic system: 1,4-Dioxane/Water (4:1) or THF/Water (4:1) Base: K2CO3 or K3PO4 Start->Initial Trial Run small-scale reaction at 80-100 °C. Monitor by TLC/LC-MS. Initial->Trial Check Reaction Complete? Trial->Check GoodYield High Yield. Proceed to Workup. Check->GoodYield Yes LowYield Low Yield / No Reaction Check->LowYield No SolubilityIssue Check for full dissolution of all reagents. If poor, switch to DMF/Water or DMAc/Water. LowYield->SolubilityIssue SolubilityIssue->Trial Re-run TempIssue If soluble, incrementally increase temperature (e.g., up to 120 °C in DMF). SolubilityIssue->TempIssue If already soluble TempIssue->Trial

Caption: A workflow for Suzuki coupling solvent optimization.

Issue 2: Side Product Formation in Amide Coupling

Q: I'm performing an amide coupling using EDC/HOBt and observing the formation of N-acylurea and other byproducts. How can my choice of solvent help minimize this?

A: N-acylurea formation is a classic side reaction with carbodiimide coupling reagents, occurring when the O-acylisourea intermediate rearranges before reacting with the amine.[16] Solvent choice plays a key role in managing the concentrations and stability of intermediates.

  • Potential Cause 1: Slow Reaction Kinetics. If the desired reaction between the activated acid and the amine is slow (e.g., due to steric hindrance), the intermediate has more time to rearrange.

    • Solution: Use a solvent that maximizes the solubility and concentration of your reactants. A more polar solvent like DMF can accelerate the rate of the desired bimolecular reaction compared to less polar solvents like DCM or THF.[17] Ensure the reaction is run at a sufficient concentration (typically 0.1-0.5 M).

  • Potential Cause 2: Inappropriate Solvent Polarity. The stability of the key O-acylisourea intermediate is influenced by the solvent environment.

    • Solution: While highly polar solvents are generally good, avoid protic solvents (like alcohols), which can react with the activated intermediate. Stick to high-purity, anhydrous polar aprotic solvents. Running the reaction at a lower temperature (0 °C to room temperature) can also increase the stability of the intermediate and suppress the rearrangement.[16]

Data Presentation: Common Solvents for this compound Reactions

The table below summarizes key properties of recommended solvents for different reaction types.

SolventBoiling Point (°C)Dielectric ConstantTypeRecommended ForRationale & Notes
N,N-Dimethylformamide (DMF) 15336.7Polar AproticSuzuki, Heck, Amide CouplingExcellent solvating power for polar substrates and reagents. High boiling point is ideal for reactions requiring heat. Must be thoroughly removed during workup.
1,4-Dioxane 1012.2Nonpolar EtherSuzuki Coupling (with water)Forms a good biphasic system with water. Lower boiling point than DMF makes for easier removal.
Tetrahydrofuran (THF) 667.6Polar AproticSuzuki, Amide CouplingGood general-purpose solvent. Often used with water for Suzuki reactions. Lower boiling point may not be suitable for high-temperature reactions.
Dichloromethane (DCM) 409.1Polar AproticAmide CouplingExcellent for reactions at or below room temperature. Volatility makes product isolation simple. May not be sufficient to dissolve all coupling partners.
Toluene 1112.4Nonpolar AromaticSuzuki Coupling (with water)Can be effective, especially in biphasic systems, but substrate solubility is often limited.[7]

Section 3: Experimental Protocols

Protocol: Small-Scale Solvent Screening for Suzuki-Miyaura Coupling

This protocol provides a methodology for efficiently screening multiple solvent systems to identify the optimal conditions for your specific coupling partners.

Objective: To determine the most effective solvent system for the coupling of this compound with a given arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or other suitable Pd catalyst/ligand system

  • K₂CO₃ (3.0 equiv) or other suitable base

  • Solvent System 1: 1,4-Dioxane/H₂O (4:1)

  • Solvent System 2: DMF/H₂O (4:1)

  • Solvent System 3: Toluene/Ethanol/H₂O (2:1:1)

  • Small reaction vials with stir bars and septa

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In three separate reaction vials, add this compound (e.g., 50 mg, 1 equiv), the arylboronic acid (1.2 equiv), and the base (3.0 equiv).

  • Inerting: Purge each vial with an inert gas for 5-10 minutes.

  • Solvent Addition: To each vial, add the pre-mixed and degassed solvent systems (e.g., 2 mL).

  • Catalyst Addition: Add the palladium catalyst (0.05 equiv) to each vial under a positive pressure of inert gas.

  • Reaction: Seal the vials and place them in a pre-heated reaction block at 90 °C. Stir vigorously.

  • Monitoring: After 2, 4, and 8 hours, take a small aliquot from each reaction mixture (via syringe), dilute with a suitable solvent (e.g., ethyl acetate), and spot on a TLC plate or analyze by LC-MS. Compare the consumption of starting material and the formation of the product spot across the different solvent systems.

  • Analysis: Based on the monitoring results, identify the solvent system that provides the fastest conversion and cleanest reaction profile. This system can then be scaled up for preparative synthesis.

Troubleshooting Decision Tree for General Reaction Failure

This diagram provides a logical path for diagnosing issues when a reaction fails to proceed as expected.

G Start Reaction Failure: Low or No Product Q1 Are all starting materials fully dissolved at reaction temp? Start->Q1 A1_No Problem: Solubility. Solution: Switch to a stronger solvent (e.g., THF -> DMF) or add a co-solvent. Q1->A1_No No A1_Yes Solubility is OK. Q1->A1_Yes Yes Q2 Is the reaction atmosphere strictly inert (for cross-coupling)? A2_No Problem: Catalyst Oxidation. Solution: Improve degassing of solvents and ensure positive inert gas pressure. Q2->A2_No No A2_Yes Atmosphere is OK. Q2->A2_Yes Yes A1_Yes->Q2 Q3 Is the reaction temperature optimal? A3_No Problem: Insufficient Energy. Solution: Increase temperature in 10°C increments. Ensure solvent boiling point is not exceeded. Q3->A3_No No A3_Yes Temperature is OK. Q3->A3_Yes Yes A2_Yes->Q3 End Consult literature for issues specific to: - Catalyst/Ligand Choice - Base Strength - Reagent Purity A3_Yes->End

Caption: A decision tree for troubleshooting reaction failures.

References

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Solubility of Things. (n.d.). 4-Amino-3-iodobenzoic acid.
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
  • Reddit. (2019, November 13). Polar Protic vs. Polar Aprotic Solvents.
  • ETH Zürich. (2011, July 14). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
  • Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions.
  • PubMed. (2014, January 9). Solvent effect on anthranilic acid spectroscopy.
  • BenchChem. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • Semantic Scholar. (2014, January 9). Solvent effect on anthranilic acid spectroscopy.
  • ResearchGate. (n.d.). Solvent Effect on Anthranilic Acid Spectroscopy.
  • YouTube. (2023, November 20). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry.
  • ResearchGate. (n.d.). Effect of solvent on the cross-coupling reaction.
  • Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
  • University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • BenchChem. (2025). Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid.
  • ACS Publications. (2020, December 23). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.
  • BenchChem. (2025). Technical Support Center: Solvent Effects on the Rate of Suzuki Coupling with Ethyl 4-iodobenzoate.
  • BenchChem. (2025). Identifying and minimizing side products in 2-Amino-3-chlorobenzoic acid reactions.
  • BenchChem. (2025, December). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS.
  • ResearchGate. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • National Institutes of Health. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.
  • ChemicalBook. (2023, September 11). 2-Iodobenzoic acid: properties and applications in organic synthesis.
  • PubMed. (n.d.). Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile.
  • ACS Catalysis. (2025). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
  • RSC Blogs. (2023, August 15). Oxidative Mizoroki–Heck reaction of unprotected cinnamylamines at ambient temperature under air.
  • BenchChem. (2025). Technical Support Center: 4-Amino-3-bromobenzoic Acid Cross-Coupling Reactions.

Sources

Technical Support Guide: Purification of 2-Amino-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the effective removal of di-iodinated byproducts from 2-Amino-3-iodobenzoic acid. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to help you navigate this common purification challenge.

The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates. However, the activating nature of the amino group on the aromatic ring can often lead to over-iodination, resulting in the formation of di-iodinated byproducts, most commonly 2-Amino-3,5-diiodobenzoic acid. These byproducts are often difficult to separate due to their structural similarity to the target compound. This guide provides a systematic approach to identifying, troubleshooting, and removing these persistent impurities.

Visualizing the Purification Challenge

The core challenge lies in separating molecules with very similar structures. Understanding the relationship between the starting material, the desired product, and the primary byproduct is the first step.

SM 2-Aminobenzoic Acid (Starting Material) Product This compound (Desired Product) SM->Product Iodination Byproduct 2-Amino-3,5-diiodobenzoic Acid (Di-iodinated Byproduct) Product->Byproduct Over-iodination

Caption: Synthetic pathway showing the formation of the desired product and the di-iodinated byproduct.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Question 1: My initial analysis (TLC, ¹H NMR) of the crude product shows a significant amount of a less polar, secondary spot. How do I confirm it's a di-iodinated byproduct and what's my first purification step?

Answer:

Your primary suspect is indeed a di-iodinated species, likely 2-Amino-3,5-diiodobenzoic acid. The addition of a second iodine atom decreases the molecule's overall polarity, causing it to travel further up a normal-phase TLC plate (higher Rf value).

Confirmation Steps:

  • Mass Spectrometry (MS): This is the most definitive method. The molecular weight of this compound is 263.03 g/mol [1][2]. A di-iodinated byproduct like 2-Amino-3,5-diiodobenzoic acid would have a molecular weight of 388.93 g/mol . Look for a molecular ion peak ([M]+ or [M-H]-) corresponding to this higher mass. Mass spectrometry is highly effective for analyzing aromatic halogenated compounds[3][4].

  • ¹H NMR Spectroscopy: While the aromatic region will be complex, the key difference is the number of aromatic protons.

    • This compound: Expect three protons in the aromatic region.

    • 2-Amino-3,5-diiodobenzoic acid: Expect only two protons in the aromatic region, which will likely appear as two doublets.

Initial Purification Strategy:

Your choice of purification method depends on the scale of your reaction and the level of impurity.

start Analyze Crude Product (TLC, NMR, MS) decision Impurity Level > 10-15%? start->decision chromatography Flash Column Chromatography decision->chromatography Yes recrystallization Recrystallization decision->recrystallization No purity_check Assess Purity of Isolated Fractions chromatography->purity_check recrystallization->purity_check end Pure Product purity_check->end

Caption: Decision workflow for selecting a primary purification method.

For high impurity levels (>15%), Flash Column Chromatography is recommended as the first step due to the polarity difference between the mono- and di-iodinated species. For lower impurity levels, Recrystallization may be sufficient.

Question 2: I tried recrystallization, but the purity didn't improve significantly. What went wrong?

Answer:

This is a common issue when dealing with isomeric or structurally similar impurities. Several factors could be at play:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve your desired product well at high temperatures but poorly at low temperatures, while keeping the di-iodinated byproduct soluble even when cold[5]. Since the byproduct is less polar, a solvent system where its solubility remains high upon cooling is needed.

  • Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice[5][6]. Ideal crystallization should occur slowly, allowing for the formation of well-ordered crystals that exclude foreign molecules.

  • Co-crystallization: Due to their similar shapes, the byproduct may fit into the crystal lattice of your desired product, making separation by this method inherently difficult.

Troubleshooting Steps for Recrystallization:

  • Solvent System Screening: Create a table to test various solvents and solvent mixtures. Use small amounts of your crude product. Good starting points for aminobenzoic acids include ethanol, methanol, acetic acid, or mixtures with water.

  • Slow Cooling Protocol:

    • Ensure the crude solid is fully dissolved in the minimum amount of boiling solvent.

    • Allow the flask to cool slowly to room temperature on a benchtop, insulated from the cold surface with a few paper towels or a cork ring.

    • Only after the solution has reached room temperature and crystal formation has slowed should you move it to an ice bath to maximize yield[5].

  • Consider an Acid-Base Approach: Since your compound has both an acidic carboxylic acid group and a basic amino group, you can exploit this. A common purification technique for similar compounds involves dissolving the crude material in a basic aqueous solution (like sodium bicarbonate or ammonia), treating with decolorizing charcoal to remove colored impurities, filtering, and then re-precipitating the purified product by carefully acidifying the filtrate with an acid like HCl or acetic acid[7][8]. This process can be very effective at removing non-acidic/basic impurities.

Question 3: Flash column chromatography seems necessary. Can you provide a detailed protocol?

Answer:

Absolutely. Flash chromatography is often the most effective method for separating compounds with moderate polarity differences[9][10].

Detailed Protocol: Flash Column Chromatography

Objective: To separate the more polar this compound from the less polar di-iodinated byproducts.

1. Mobile Phase Selection (TLC Analysis):

  • Stationary Phase: Standard silica gel TLC plates.

  • Procedure: Dissolve a small sample of your crude mixture. Spot it on a TLC plate and elute with different solvent systems.

  • Goal: Find a solvent system where the desired product has an Rf value of ~0.3-0.4, and there is clear separation from the byproduct spot (which will have a higher Rf).

  • Recommended Starting Solvents:

    • Hexane:Ethyl Acetate mixtures (e.g., 7:3, 1:1, 3:7)

    • Dichloromethane:Methanol mixtures (e.g., 98:2, 95:5)

Solvent System (Example)Desired Product (Rf)Byproduct (Rf)Assessment
8:2 Hexane:EtOAc0.10.2Poor elution. Increase polarity.
1:1 Hexane:EtOAc0.350.55Good Separation. Use this system.
95:5 DCM:MeOH0.40.6Good separation, alternative option.

2. Column Packing:

  • Choose a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Pack the column using the "slurry method" with your chosen mobile phase to ensure a uniform, bubble-free stationary phase[5].

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.

  • Alternatively, for better resolution, use "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with the chosen mobile phase. The less polar di-iodinated byproduct will elute from the column first.

  • Collect fractions and monitor them by TLC to determine their contents.

  • Once the byproduct has been completely eluted, you can continue with the same solvent (isocratic elution) or switch to a more polar mobile phase (gradient elution) to speed up the elution of your desired product[5].

5. Product Isolation:

  • Combine the pure fractions containing your desired product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Frequently Asked Questions (FAQs)

Q1: Why does di-iodination happen in the first place? The amino group (-NH₂) is a strong activating group in electrophilic aromatic substitution. It donates electron density to the benzene ring, making it highly reactive towards electrophiles like iodine. After the first iodine is added at the 3-position, the ring remains activated, and a second iodination can occur, typically at the 5-position which is also activated by the amino group.

Q2: My final product is still slightly colored. How can I fix this? A persistent color can often be removed by treating a solution of your product with activated charcoal. Dissolve the compound in a suitable hot solvent, add a small amount of activated charcoal, swirl for a few minutes, and then perform a hot filtration to remove the charcoal[7][8]. The product can then be recovered by cooling the filtrate.

Q3: Can HPLC be used for this separation? Yes, High-Performance Liquid Chromatography (HPLC) is an excellent analytical tool to assess purity and can also be used on a preparative scale for purification. Both normal-phase and reversed-phase HPLC can be effective for separating positional isomers of substituted benzoic acids[11][12]. A C18 column in reversed-phase mode would likely elute the less polar di-iodinated byproduct after the more polar desired product.

Q4: What are the key analytical signatures to confirm my product is pure?

  • ¹H NMR: A clean spectrum showing the correct number of aromatic protons (three) with the expected splitting patterns and integration.

  • Mass Spec: A single, prominent molecular ion peak at m/z = 263.0 (for [M]+) or 262.0 (for [M-H]-) with no significant peak at 389.0.

  • TLC/HPLC: A single spot on a TLC plate or a single peak in an HPLC chromatogram under multiple solvent conditions.

  • Melting Point: A sharp melting point that matches the literature value. Impurities typically broaden the melting point range and depress the value.

References

  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(12), 2076-2082. [Link]

  • PrepChem. (2023). Preparation of 4-amino-3,5-diiodobenzoic acid. [Link]

  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Google Patents. (n.d.). US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.
  • Jinno, K., & Kawasaki, K. (1985). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 316, 1-10. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting (Crystallization). [Link]

  • Chegg. (2018). Using the NMR (1H, 13C, Cosy) identify peaks for both the starting material 2-aminobenzoic acid and the product (2-iodobenzoic acid). [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]

  • Google Patents. (n.d.). US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid.
  • Pianeta Chimica. (n.d.). Preparation of 2-iodo benzoic acid. [Link]

  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. [Link]

  • Environmental Science & Technology. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

  • Solubility of Things. (n.d.). 4-Amino-3-iodobenzoic acid. [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. [Link]

  • Google Patents. (n.d.). US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
  • Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. [Link]

  • Wikipedia. (n.d.). Iodobenzoic acid. [Link]

  • Unknown Source. (n.d.). 2-Iodobenzoic acid (300 MHz, DMSO-d6). [Link]

  • PubMed. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector. [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

  • Unknown Source. (n.d.). Recrystallization and Crystallization. [Link]

  • ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

  • Google Patents. (n.d.). CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid.
  • PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

  • MSU Chemistry. (n.d.). Mass Spectrometry. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF. [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • PMC. (n.d.). Late-stage labeling of diverse peptides and proteins with iodine-125. [Link]

  • Oakwood Chemical. (n.d.). This compound, min 98%, 10 grams. [Link]

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Technical Support Center: The Sandmeyer Reaction of Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sandmeyer reaction, with a specialized focus on its application to aminobenzoic acid substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile yet often challenging reaction. Here, we address common issues encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields when performing a Sandmeyer reaction with aminobenzoic acids?

Low yields in Sandmeyer reactions involving aminobenzoic acids typically arise from three primary sources: incomplete diazotization, premature decomposition of the aryl diazonium salt, and competing side reactions.[1][2] The electron-withdrawing nature of the carboxylic acid group can influence the stability and reactivity of the diazonium salt intermediate. Furthermore, the diazonium salts of aminobenzoic acids are particularly susceptible to hydroxylation, where the diazonium group is replaced by a hydroxyl group, forming hydroxybenzoic acid as a significant byproduct.[3][4][5]

Q2: How can I confirm that the initial diazotization of my aminobenzoic acid is complete?

A straightforward and effective method to verify the completion of the diazotization is the use of starch-iodide paper.[1] The presence of excess nitrous acid, necessary to drive the reaction to completion, will oxidize the iodide to iodine, which in turn reacts with starch to produce a distinct blue-black color. A persistent blue-black color on the test paper indicates that all of the aminobenzoic acid has been consumed and converted to the diazonium salt.[1]

Q3: What is the optimal temperature for conducting the Sandmeyer reaction on aminobenzoic acids?

Temperature control is critical for a successful Sandmeyer reaction. The initial diazotization step should be performed at a low temperature, typically between 0–5 °C, to prevent the unstable diazonium salt from decomposing.[2][5][6] For the subsequent substitution reaction with the copper(I) salt, the temperature may sometimes be gently raised to facilitate the reaction, but this is highly dependent on the specific aminobenzoic acid isomer and the desired product.[7][8] Careful monitoring is essential to prevent unwanted side reactions, such as hydroxylation, which becomes more prevalent at elevated temperatures.[8]

Q4: I'm observing significant formation of a phenolic byproduct (hydroxybenzoic acid). How can this be minimized?

The formation of hydroxybenzoic acids is a common side reaction due to the high susceptibility of aminobenzoic acid diazonium salts to nucleophilic attack by water.[3][4] This is particularly pronounced with 2-aminobenzoic acid, where this pathway can even be exploited for the synthesis of salicylic acid.[3][4] To minimize this side reaction, ensure that the reaction is run at a low temperature (0–5 °C) and that the diazonium salt is used promptly after its formation.[5] Using a sufficient excess of acid during diazotization can also help to suppress the competing hydroxylation reaction.[5]

Troubleshooting Guide

Issue 1: Incomplete Diazotization

Symptoms:

  • Low yield of the desired product.

  • Presence of unreacted aminobenzoic acid in the final product mixture.

  • Negative or fleeting test with starch-iodide paper.

Root Causes & Solutions:

Possible Cause Scientific Rationale Recommended Solution
Insufficient Acid A sufficient excess of strong mineral acid (e.g., HCl, H₂SO₄) is required to protonate the nitrous acid and generate the reactive nitrosonium ion (NO⁺), the electrophile in the diazotization reaction.[6]Use at least 2.5-3 equivalents of acid relative to the aminobenzoic acid.
Temperature Too High Diazonium salts are thermally unstable and can decompose if the temperature rises above 5 °C.[8]Maintain a strict temperature range of 0–5 °C during the addition of sodium nitrite using an ice-salt bath.[5]
Localized High Concentration of Nitrite Adding the sodium nitrite solution too quickly can lead to localized warming and decomposition of the diazonium salt.Add the sodium nitrite solution slowly and dropwise with vigorous stirring to ensure proper mixing and heat dissipation.[5]
Issue 2: Problems with the Copper(I) Catalyst

Symptoms:

  • Low conversion of the diazonium salt to the desired product.

  • Formation of biaryl byproducts.[5]

  • The reaction stalls or fails to proceed after the addition of the diazonium salt.

Root Causes & Solutions:

Possible Cause Scientific Rationale Recommended Solution
Inactive Catalyst Copper(I) salts can oxidize to copper(II) upon exposure to air, rendering them ineffective as catalysts in the Sandmeyer reaction.[1] The reaction proceeds via a single-electron transfer from the copper(I) to the diazonium salt.[9][10]Use freshly prepared or properly stored copper(I) salts. Ensure the copper(I) salt is fully dissolved or well-suspended in the appropriate acid before adding the diazonium salt.[1]
Insufficient Catalyst While catalytic, a sufficient amount of copper(I) is needed to facilitate the reaction at a reasonable rate.Ensure that a catalytic amount (typically 0.1-0.2 equivalents) of the copper(I) salt is used. In some cases, stoichiometric amounts may be required.
Use of Copper(II) instead of Copper(I) The traditional Sandmeyer reaction relies on copper(I) as the active catalyst.[1][11] While some Sandmeyer-type reactions can utilize other metals, copper(I) is generally required.Verify that the correct copper salt (cuprous, not cupric) is being used for the intended transformation.
Issue 3: Product Isolation and Purification Challenges

Symptoms:

  • Difficulty in separating the desired product from starting materials or byproducts.

  • The final product is impure, as indicated by techniques like TLC or melting point analysis.

  • Formation of dark, tar-like substances.[2]

Root Causes & Solutions:

Possible Cause Scientific Rationale Recommended Solution
Presence of Phenolic Byproducts Hydroxybenzoic acids, formed as byproducts, can have similar solubility profiles to the desired product, making separation difficult.Purification can often be achieved through recrystallization, as the solubility of isomers and byproducts may differ.[5] Water is often a suitable solvent for recrystallizing substituted benzoic acids.[5]
Formation of Azo Compounds The diazonium salt can couple with the starting aminobenzoic acid or other electron-rich aromatic compounds to form colored azo compounds.[8]Ensure complete diazotization and maintain a low temperature to minimize this side reaction. Column chromatography may be necessary for purification.
Decomposition Products The formation of dark, polymeric materials often indicates the decomposition of the diazonium salt due to elevated temperatures or impurities.[2]Adhere strictly to the recommended temperature protocol. Ensure all glassware is clean and reagents are of high purity.

Experimental Protocols

General Protocol for the Sandmeyer Reaction of 4-Aminobenzoic Acid (pABA)

This protocol is a generalized procedure and may require optimization for specific transformations.

  • Diazotization:

    • In a flask equipped with a magnetic stirrer, suspend 4-aminobenzoic acid in a solution of aqueous acid (e.g., 1.0 M H₂SO₄).[3][12]

    • Cool the suspension to 0 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature of the reaction mixture remains between 0–5 °C.[3][5][12]

    • Stir the mixture vigorously during the addition.

    • After the addition is complete, continue stirring at 0–5 °C for an additional 15-30 minutes.

    • Confirm the presence of excess nitrous acid using starch-iodide paper.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid. Cool this mixture in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) salt mixture.[5]

    • Observe for the evolution of nitrogen gas, which indicates the progression of the reaction.[7]

    • Once the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., 40-50 °C) for a specified time to ensure the reaction goes to completion.[5][7]

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Purify the crude product by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.[3][5][7][12]

Visual Diagrams

Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow start Low Yield Observed check_diazotization Check Diazotization Completion (Starch-Iodide Paper) start->check_diazotization diazotization_incomplete Incomplete Diazotization check_diazotization->diazotization_incomplete adjust_conditions Adjust Diazotization: - Increase Acid Equivalents - Lower Temperature (0-5°C) - Slow Nitrite Addition diazotization_incomplete->adjust_conditions Negative check_catalyst Check Cu(I) Catalyst Activity diazotization_incomplete->check_catalyst Positive adjust_conditions->check_diazotization catalyst_issue Potential Catalyst Issue check_catalyst->catalyst_issue prepare_fresh_catalyst Use Freshly Prepared or Stored Cu(I) Salt catalyst_issue->prepare_fresh_catalyst Suspected check_side_reactions Analyze for Side Products (TLC, NMR) catalyst_issue->check_side_reactions OK prepare_fresh_catalyst->start side_reactions_present Side Reactions Prevalent (e.g., Hydroxylation) check_side_reactions->side_reactions_present optimize_temp_time Optimize Reaction: - Lower Temperature - Reduce Reaction Time - Promptly Use Diazonium Salt side_reactions_present->optimize_temp_time Yes end Improved Yield side_reactions_present->end No optimize_temp_time->start

Caption: A decision tree for troubleshooting low yields in the Sandmeyer reaction.

Mechanism of the Sandmeyer Reaction

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Substitution ArNH2 Ar-NH₂ (Aminobenzoic Acid) Diazonium Ar-N₂⁺ (Diazonium Salt) ArNH2->Diazonium NaNO₂, H⁺ 0-5°C Electron_Transfer Single Electron Transfer Diazonium->Electron_Transfer CuX Cu(I)X CuX->Electron_Transfer Ar_Radical Ar• (Aryl Radical) Electron_Transfer->Ar_Radical N2 N₂ Gas Electron_Transfer->N2 CuX2 Cu(II)X₂ Electron_Transfer->CuX2 Product Ar-X (Final Product) Ar_Radical->Product + Cu(II)X₂ Product->CuX (Regenerated)

Caption: The two-step mechanism of the Sandmeyer reaction.

References

  • Microscale - Synthesis of 2-iodobenzoic acid (Sandmeyer reaction) - Chemistry Online. (2022-11-30). Retrieved from [Link]

  • Farlow, A. and Krömer, J. (2016) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Retrieved from [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scirp.org. (2016-05-27). Retrieved from [Link]

  • (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - ResearchGate. (2016-01-01). Retrieved from [Link]

  • Sandmeyer Reaction Mechanism - BYJU'S. Retrieved from [Link]

  • Sandmeyer reaction - Wikipedia. Retrieved from [Link]

  • Solved sandmeyer reaction purpose: to synthesize 2 | Chegg.com. (2021-02-28). Retrieved from [Link]

  • Synthesis of 3-amino-benzoic acid - PrepChem.com. Retrieved from [Link]

  • Copper Chlorides as Catalysts in the Sandmeyer Reaction VI. o-Chloroanaline - ProQuest. Retrieved from [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. Retrieved from [Link]

  • Why use potassium iodide instead of copper iodide in Sandmeyer reaction? (2015-08-11). Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Retrieved from [Link]

  • Catalyst is Used in the Sandmeyer Reaction - Unacademy. Retrieved from [Link]

  • Sandmeyer type reaction troubleshoot : r/Chempros - Reddit. (2024-07-26). Retrieved from [Link]

    • SANDMEYERS REACTION - PHARMD GURU. Retrieved from [Link]

  • Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood - ResearchGate. (2025-09-18). Retrieved from [Link]

  • Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). Retrieved from [Link]

  • P-Aminobenzoic Acid Diazotization | PDF - Scribd. Retrieved from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018-12-03). Retrieved from [Link]

Sources

How to avoid homocoupling in Suzuki reactions of 2-Amino-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Homocoupling and Maximizing Yield

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Amino-3-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this substrate. Here, you will find in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you suppress the formation of homocoupling byproducts and achieve high yields of your desired cross-coupled product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of a homocoupled byproduct from my boronic acid in the Suzuki reaction of this compound. What are the primary causes?

Homocoupling of the boronic acid (Ar'-B(OH)₂) to form a symmetrical biaryl (Ar'-Ar') is a common and frustrating side reaction in Suzuki couplings. The primary culprits are typically related to the palladium catalyst's state and the presence of oxygen.

There are two main mechanistic pathways for this unwanted reaction:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This newly formed Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate the Pd(0) catalyst. Rigorous exclusion of oxygen is therefore critical.[1]

  • Pd(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to form the homocoupled dimer. This process also generates the active Pd(0) species required for the main catalytic cycle, but it consumes your boronic acid in a stoichiometric side reaction, reducing your overall yield.[1]

The diagram below illustrates the competition between the desired Suzuki-Miyaura catalytic cycle and the homocoupling side reaction.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-I pd0->pd2_aryl Oxidative Addition (Ar-I) pd2_trans Ar-Pd(II)L₂-Ar' pd2_aryl->pd2_trans Transmetalation (Ar'-B(OH)₂) pd2_trans->pd0 Reductive Elimination product Ar-Ar' (Desired Product) pd2_trans->product Forms pdII_source Pd(II) Source (e.g., Pd(OAc)₂ or O₂ oxidation) pdII_bor1 Ar'-Pd(II)-X pdII_source->pdII_bor1 1st Transmetalation (Ar'-B(OH)₂) pdII_bor2 Ar'-Pd(II)-Ar' pdII_bor1->pdII_bor2 2nd Transmetalation (Ar'-B(OH)₂) homocoupled_product Ar'-Ar' (Homocoupling) pdII_bor2->homocoupled_product Reductive Elimination pd0_regen Pd(0)L₂ pdII_bor2->pd0_regen Generates caption Fig. 1: Competing pathways in the Suzuki-Miyaura reaction.

Fig. 2: Step-by-step experimental workflow.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and the finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the degassed 1,4-Dioxane and water mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and adjust the pH to ~2-3 with 1M HCl to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Ser, C. T., et al. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Alacid, E., & Nájera, C. (2009). General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 74(21), 8191–8195. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Onnuch, C., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6687), 1019-1024. [Link]

  • McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875–4878. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Rate of the Suzuki−Miyaura Reaction Is Controlled by the Rate of Transmetalation, Not Oxidative Addition. Angewandte Chemie International Edition, 53(16), 4051-4055. [Link]

  • Zych, A., et al. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 25(21), 5208. [Link]

  • Ghaffari, M., et al. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. The Journal of Organic Chemistry, 77(12), 5445–5452. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

Sources

Technical Support Center: Purifying 2-Amino-3-iodobenzoic Acid Derivatives via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of 2-amino-3-iodobenzoic acid and its derivatives. The content is structured to address specific experimental issues with scientifically grounded explanations and actionable troubleshooting protocols.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chromatographic behavior of this compound derivatives.

Q1: What are the primary challenges in the purification of this compound derivatives?

A1: The primary challenges stem from the molecule's dual functionality: a basic amino group and an acidic carboxylic acid group.[1] This zwitterionic potential can lead to strong interactions with the stationary phase, resulting in peak tailing, poor separation, and even irreversible binding to the column. The presence of the iodine atom also increases the molecule's molecular weight and can contribute to non-specific interactions.

Q2: What stationary phase is recommended for the purification of these compounds?

A2: Silica gel is the most common and cost-effective stationary phase for the purification of this compound derivatives.[2] However, due to the acidic nature of silica, it can strongly interact with the basic amino group, leading to the issues mentioned above.[3] In cases of severe tailing or compound degradation, alternative stationary phases like neutral or basic alumina, or even reversed-phase silica (C18), may be considered.[4]

Q3: How do I choose an appropriate mobile phase?

A3: The choice of mobile phase is critical and often requires empirical determination through Thin Layer Chromatography (TLC). A typical starting point is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[4] The polarity is gradually increased to achieve an optimal Rf value (typically 0.2-0.4) for the target compound. For these amino acid derivatives, the addition of a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine or ammonia) to the mobile phase is often necessary to improve peak shape and resolution.[5]

Q4: My compound appears to be unstable on the silica gel column. What can I do?

A4: Compound instability on silica gel is a known issue, particularly for sensitive molecules.[4] To mitigate this, you can "deactivate" the silica gel by adding a small percentage of a base like triethylamine or ammonia to the mobile phase.[5] This neutralizes the acidic silanol groups on the silica surface, reducing their potential to cause degradation. Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.[4]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific problems encountered during the column chromatography of this compound derivatives.

Issue 1: The compound is not moving from the origin (streaking at the baseline) on the TLC plate.
  • Probable Cause: The mobile phase is not polar enough to overcome the strong interactions between your compound and the silica gel. The zwitterionic nature of the amino acid derivative can cause it to bind very strongly to the polar stationary phase.

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase.

    • Add a Modifier: Introduce a small amount (0.1-1%) of acetic acid or formic acid to the eluent. This will protonate the carboxylate group, reducing its ionic interaction with the silica. Alternatively, adding a small amount of a base like triethylamine or a solution of ammonia in methanol can help by competing with the amino group for binding sites on the silica.[5]

    • Consider a More Polar Solvent System: If increasing the polarity of your current system is ineffective, switch to a more potent polar solvent. For instance, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.[4]

Issue 2: The compound streaks or "tails" significantly during elution.
  • Probable Cause: This is a classic sign of strong, non-ideal interactions between the basic amino group of your compound and the acidic silanol groups on the silica gel surface.[3] This leads to a non-uniform distribution of the analyte between the stationary and mobile phases.

  • Solution:

    • Basify the Mobile Phase: The most common solution is to add a small amount of a base to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% is a standard choice. An alternative is to use a solution of ammonia in methanol (e.g., 1-10% of a 10% NH4OH in methanol stock solution added to dichloromethane).[4][5] This will "cap" the acidic sites on the silica, leading to more symmetrical peaks.

    • Deactivate the Silica Gel: You can pre-treat the silica gel by slurrying it in the mobile phase containing the basic additive before packing the column.[5]

    • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina. For very polar derivatives, reversed-phase chromatography on a C18 column might be a viable option.[4][6]

Issue 3: The compound co-elutes with an impurity.
  • Probable Cause: The chosen solvent system does not provide sufficient selectivity to resolve your target compound from the impurity.

  • Solution:

    • Optimize the Solvent System: Systematically screen different solvent combinations. A slight change in the solvent composition can sometimes dramatically improve separation. For example, switching from ethyl acetate to a mixture of ethyl acetate and a small amount of methanol can alter the selectivity.

    • Utilize a Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can improve the resolution of closely eluting compounds.

    • Change the Stationary Phase: If solvent optimization fails, the interaction profiles of your compound and the impurity with a different stationary phase may be sufficiently different to allow for separation. Consider switching from silica gel to alumina, or from normal-phase to reversed-phase chromatography.

Issue 4: The compound appears to have decomposed on the column.
  • Probable Cause: The acidic nature of the silica gel may be catalyzing the degradation of your compound.[4] This is a risk for certain sensitive functional groups.

  • Solution:

    • Confirm Instability: Before running a column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition.[4]

    • Use Deactivated Silica: As mentioned previously, adding a base to the mobile phase can deactivate the silica and prevent degradation.[5]

    • Switch to a Neutral Stationary Phase: Neutral alumina is a good alternative to silica gel for acid-sensitive compounds.[4]

    • Work Quickly and at a Lower Temperature: If possible, run the column quickly to minimize the time your compound is in contact with the stationary phase. In some cases, running the column in a cold room can also help to reduce degradation.

III. Experimental Protocols & Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Solvent System (v/v)Target RfNotes
Hexane:Ethyl Acetate (7:3 to 1:1)0.2 - 0.4Good starting point for less polar derivatives.
Dichloromethane:Methanol (9.5:0.5 to 9:1)0.2 - 0.4Effective for more polar derivatives.
Dichloromethane:Methanol with 1% NH4OH0.2 - 0.4Recommended if streaking is observed.[5]
Ethyl Acetate with 1% Acetic Acid0.2 - 0.4Useful if the compound is retained at the origin.
Protocol 1: Step-by-Step Guide to Column Chromatography Purification
  • TLC Optimization:

    • Dissolve a small amount of your crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (refer to Table 1) to find a system that gives your target compound an Rf value between 0.2 and 0.4 and good separation from impurities.

    • Visualize the spots using a UV lamp. If the compounds are not UV-active, use a staining reagent like ninhydrin to visualize the amino groups.[7][8]

  • Column Packing (Slurry Method):

    • Choose an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase you plan to use.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.[2]

    • Allow the silica to settle, and then add another thin layer of sand on top of the packed silica.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Wet Loading: Dissolve your crude sample in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.[9]

    • Dry Loading: If your sample is not very soluble in the mobile phase, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[9]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to start the elution.

    • Collect fractions in test tubes or vials.

    • If using a gradient elution, gradually increase the polarity of the mobile phase as the column runs.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your purified compound.

    • Combine the pure fractions and evaporate the solvent to obtain your purified product.

IV. Visualizations

Troubleshooting_Workflow start Start Purification tlc Run TLC Analysis start->tlc problem Identify Problem tlc->problem no_movement Compound at Origin problem->no_movement Rf ≈ 0 streaking Streaking/Tailing problem->streaking Poor Peak Shape coelution Co-elution problem->coelution Impurity Present decomposition Decomposition problem->decomposition New Spots Appear end Pure Compound problem->end Good Separation (Rf 0.2-0.4) sol_polarity Increase Mobile Phase Polarity no_movement->sol_polarity sol_modifier Add Acid/Base Modifier no_movement->sol_modifier sol_base Add Base (TEA/NH3) to Mobile Phase streaking->sol_base sol_gradient Use Gradient Elution coelution->sol_gradient sol_stationary_phase Change Stationary Phase coelution->sol_stationary_phase sol_deactivate Deactivate Silica decomposition->sol_deactivate decomposition->sol_stationary_phase sol_polarity->tlc sol_modifier->tlc sol_base->tlc sol_gradient->tlc sol_deactivate->tlc sol_stationary_phase->tlc Re-optimize TLC

Caption: Troubleshooting workflow for column chromatography.

V. References

  • Google Patents. (n.d.). A process for the preparation of 3- and/or 5-substituted anthranilic acids. Retrieved from

  • SIELC Technologies. (n.d.). Separation of 3-Amino-2,4,6-triiodobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Shtykov, S. N., et al. (2015). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). The chromatograms of the halogen derivatives of benzoic acids on the.... Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017). Purifying anthranilic acid. Retrieved from [Link]

  • PubMed. (2007). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Retrieved from [Link]

  • Reddit. (2022). Chromotography with free amines? Retrieved from [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Chromatography Online. (n.d.). What's Happening to My Column? Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminobenzoic acid. Retrieved from [Link]

  • CR Subscription Agency. (n.d.). Thin Layer Chromatography of Amino Acids. Retrieved from [Link]

  • Amrita Virtual Lab. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acridone. Retrieved from [Link]

  • Merck Millipore. (n.d.). Comprehensive TLC Applications | Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997028118A1 - Process for preparing anthranilic acids. Retrieved from

  • National Institutes of Health. (2022). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

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Validation & Comparative

1H and 13C NMR analysis of 2-Amino-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Amino-3-iodobenzoic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a crucial intermediate in the synthesis of pharmaceuticals and other complex organic molecules, its unambiguous structural characterization is paramount.[1][2] NMR spectroscopy stands as the preeminent technique for the detailed structural elucidation of such molecules in solution, offering precise insights into the electronic environment and connectivity of every atom.[3][4][5]

This document serves as a valuable resource for researchers, scientists, and drug development professionals. It combines theoretical predictions, based on established spectroscopic principles, with practical, field-proven experimental protocols. We will dissect the anticipated spectral features, compare NMR with alternative analytical methods, and provide a validated workflow for obtaining high-fidelity data.

Molecular Structure and Predicted NMR Analysis

The structure of this compound presents a unique substitution pattern on the benzene ring. The interplay between the electron-donating amino (-NH₂) group and the electron-withdrawing carboxylic acid (-COOH) and iodine (-I) groups creates a distinct electronic environment, which is directly reflected in the NMR chemical shifts.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to show three distinct regions: the downfield carboxylic acid proton, the mid-field amine protons, and the complex aromatic region. The analysis is based on the additive effects of substituents on aromatic chemical shifts.[6][7]

Assignment Predicted δ (ppm)MultiplicityIntegrationRationale
-COOH10.0 - 13.0Broad Singlet (br s)1HThe acidic proton is highly deshielded. Broadness arises from rapid chemical exchange with trace water and intermolecular hydrogen bonding.[8]
H-67.8 - 8.0Doublet (d)1HPositioned ortho to the strongly electron-withdrawing carboxylic acid group, resulting in significant deshielding and a downfield shift. Coupled only to H-5.
H-47.3 - 7.5Doublet (d)1HPositioned para to the carboxylic acid and ortho to the electron-donating amino group. The donating effect of the -NH₂ group shields this proton relative to H-6. Coupled only to H-5.
H-56.8 - 7.0Triplet or dd1HPositioned between two other protons and meta to the primary substituents. It experiences coupling from both H-4 and H-6, likely appearing as a triplet or a doublet of doublets.
-NH₂4.5 - 6.0Broad Singlet (br s)2HThe chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[8]
Predicted ¹³C NMR Spectrum Analysis

Due to the lack of symmetry, all seven carbon atoms in the molecule are chemically non-equivalent and are expected to produce seven distinct signals in the ¹³C NMR spectrum.[9]

Assignment Predicted δ (ppm)Rationale
C =O168 - 172The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing far downfield.[8][9][10]
C -NH₂ (C2)145 - 150The carbon atom bonded to the electronegative nitrogen atom is significantly deshielded.
C -COOH (C1)135 - 140The ipso-carbon attached to the carboxylic acid group is deshielded, but less so than C2.
C -6130 - 135This aromatic CH carbon is adjacent to the electron-withdrawing -COOH group.
C -4120 - 125This aromatic CH carbon is influenced by the adjacent iodine and the ortho amino group.
C -5115 - 120This aromatic CH carbon is generally the most shielded of the ring CH carbons.
C -I (C3)90 - 95The carbon bonded to iodine is dramatically shifted upfield due to the "heavy atom effect," a reliable diagnostic feature for iodo-substituted aromatics.

Recommended Experimental Protocol

Adherence to a rigorous experimental protocol is essential for acquiring high-quality, reproducible NMR data. This self-validating system ensures data integrity from sample preparation to spectral acquisition.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (¹H: 5-25 mg | ¹³C: 50-100 mg) dissolve 2. Dissolve in 0.6 mL Deuterated Solvent (e.g., DMSO-d₆) weigh->dissolve vortex 3. Vortex to Ensure Homogeneous Solution dissolve->vortex filter 4. Filter into NMR Tube (Use pipette with cotton plug) vortex->filter cap 5. Cap and Label Tube filter->cap insert_sample 6. Insert Sample into Spectrometer cap->insert_sample lock_shim 7. Lock and Shim (Field Homogeneity) acquire_1H 8. Acquire ¹H Spectrum (Set parameters: scans, delay) acquire_13C 9. Acquire ¹³C Spectrum (Longer acquisition time) fourier 10. Fourier Transform acquire_13C->fourier phase 11. Phase Correction baseline 12. Baseline Correction calibrate 13. Calibrate Spectrum (TMS or Solvent Peak) integrate 14. Integrate and Analyze

Caption: Standard workflow for NMR sample preparation and spectral acquisition.

Step-by-Step Methodology:
  • Sample Weighing : For a standard 5 mm NMR tube, weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a small, clean glass vial.[11][12] Using a higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.

  • Solvent Selection and Dissolution : Add approximately 0.6 mL of a suitable deuterated solvent.[13] DMSO-d₆ is an excellent choice as it readily dissolves the analyte and its residual proton peak (δ ≈ 2.50 ppm) does not typically overlap with signals of interest.[14][15] It also allows for the observation of exchangeable -NH₂ and -COOH protons.

  • Homogenization : Vigorously vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous. Incomplete dissolution can lead to broadened spectral lines and artifacts.[16]

  • Filtration and Transfer : To remove any particulate matter that can degrade spectral resolution, filter the solution into the NMR tube.[17] A simple and effective method is to use a Pasteur pipette with a small cotton or glass wool plug.[16]

  • Instrumental Analysis :

    • Insert the sample into the NMR spectrometer.

    • Perform standard locking and shimming procedures to optimize the magnetic field homogeneity.

    • Acquire the ¹H spectrum. A typical acquisition may involve 8 to 16 scans.

    • Acquire the broadband proton-decoupled ¹³C spectrum. This will require a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay to obtain a good signal-to-noise ratio.

  • Data Processing : Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase and baseline correction, and calibration of the chemical shift axis using either an internal standard like Tetramethylsilane (TMS) or the residual solvent peak.[7][18]

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a multi-technique approach can provide a more comprehensive characterization. The choice of technique depends on the specific information required.

Technique Information Provided Advantages for this Molecule Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, electronic environment of nuclei.Unambiguously determines the precise substitution pattern and conformation in solution.[3]Lower sensitivity compared to MS; requires higher sample amounts.[11]
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Confirms molecular formula (C₇H₆INO₂) with high accuracy; fragmentation can help verify substituent positions.[19][20]Does not provide direct information on atom connectivity or isomer identification without tandem MS/MS experiments.
Infrared (IR) Spectroscopy Presence of functional groups.Quickly confirms the presence of -NH₂ (two bands ~3300-3500 cm⁻¹), -COOH (broad O-H stretch ~2500-3300 cm⁻¹), and C=O (~1700 cm⁻¹) groups.[5]Provides limited information on the overall molecular skeleton; insensitive to the iodine position.
X-ray Crystallography Precise 3D molecular structure in the solid state.Provides definitive proof of structure, bond lengths, and angles.[19]Requires a single, high-quality crystal, which can be difficult to grow. The solid-state structure may differ from the solution-state conformation.

Safety and Handling

This compound is a chemical that must be handled with appropriate care. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[21][22]

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves.[22][23]

  • Handling : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[22] Avoid contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[1]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.[22]

References

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  • Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. [Link]

  • PubChem, National Center for Biotechnology Information. This compound. [Link]

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  • Chegg. (2018). Using the NMR (1H, 13C, Cosy) identify peaks for both the starting material 2-aminobenzoic acid and the product (2-iodobenzoic acid). [Link]

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A Comparative Guide to the FT-IR Spectrum of 2-Amino-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 2-amino-3-iodobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list. It offers a comparative approach, dissecting the spectrum by contrasting it with simpler, related molecules. This methodology not only facilitates the identification of key functional groups but also provides a deeper understanding of how intramolecular interactions within this multifunctional molecule influence vibrational frequencies.

Introduction: The Structural Context

This compound is a substituted aromatic compound containing three key functional groups: a carboxylic acid, a primary aromatic amine, and an iodo group, all attached to a benzene ring. This unique arrangement leads to a complex FT-IR spectrum where the vibrational modes of each group can be identified. Understanding this spectrum is crucial for confirming the molecule's identity, assessing its purity, and studying its involvement in further chemical reactions.

To logically interpret the spectrum, we will compare the expected peak locations with those of three simpler molecules:

  • Benzoic Acid: Represents the aromatic carboxylic acid moiety.

  • Aniline: Represents the primary aromatic amine moiety.

  • Iodobenzene: Represents the aryl-iodide bond.

This comparative analysis allows for a systematic assignment of the observed spectral features.

Experimental Protocol: FT-IR Data Acquisition

The data presented and discussed in this guide is based on a typical solid-state FT-IR measurement, which would be acquired using the following standard protocol:

Objective: To obtain a high-resolution FT-IR spectrum of solid this compound.

Methodology: Attenuated Total Reflectance (ATR) is often preferred for solid samples due to its minimal sample preparation requirements.

Step-by-Step Protocol:

  • Instrument Preparation: The FT-IR spectrometer, equipped with a diamond ATR accessory, is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference. A background spectrum of the clean, empty ATR crystal is collected.

  • Sample Preparation: A small amount of high-purity this compound powder is placed onto the ATR crystal.

  • Data Collection: The sample is brought into firm contact with the crystal using the ATR pressure clamp. The spectrum is then recorded, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum, which is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Results and Discussion: Spectral Interpretation

The FT-IR spectrum of this compound can be divided into several key regions, each corresponding to the vibrational modes of its specific functional groups.

The High-Frequency Region (4000-2500 cm⁻¹)

This region is dominated by O-H and N-H stretching vibrations.

  • Carboxylic Acid O-H Stretch (3300-2500 cm⁻¹): Carboxylic acids in the solid state typically exist as hydrogen-bonded dimers. This strong intermolecular interaction causes the O-H stretching vibration to appear as a very broad and intense absorption band, often centered around 3000 cm⁻¹.[1][2] This broad peak is one of the most characteristic features of a carboxylic acid and is expected to be a prominent feature in the spectrum of our target molecule.[3][4]

  • Amine N-H Stretches (3500-3300 cm⁻¹): Primary amines (R-NH₂) exhibit two distinct N-H stretching bands in this region: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.[5][6][7] For aromatic amines like aniline, these bands are typically observed around 3440 and 3360 cm⁻¹.[5] In this compound, these two sharp-to-medium intensity peaks are expected to be superimposed on the broad O-H absorption from the carboxylic acid group.

  • Aromatic C-H Stretch (3100-3000 cm⁻¹): The stretching vibrations of C-H bonds on the aromatic ring typically appear as weaker, sharp peaks just above 3000 cm⁻¹.[8][9][10] These may be partially obscured by the broad O-H band but can often be resolved as sharp features on the shoulder of the main absorption.

The Carbonyl and Double-Bond Region (1800-1400 cm⁻¹)

This region is critical for identifying the carbonyl group and the aromatic ring.

  • Carbonyl C=O Stretch (1760-1680 cm⁻¹): The C=O stretch of a carboxylic acid is a very strong and sharp absorption. For aromatic carboxylic acids, conjugation with the benzene ring typically lowers the frequency to the 1710-1680 cm⁻¹ range.[2][3] The presence of an intramolecular hydrogen bond between the carbonyl oxygen and the adjacent amino group in this compound could further lower this frequency.

  • Amine N-H Bending (1650-1580 cm⁻¹): Primary amines show a characteristic N-H bending (scissoring) vibration in this region.[5] This band is typically of medium to strong intensity.

  • Aromatic C=C Stretches (1600-1450 cm⁻¹): The benzene ring gives rise to a series of characteristic C=C in-ring stretching vibrations.[8][9] Typically, two or more sharp bands of variable intensity are observed, often near 1600 cm⁻¹ and 1500-1400 cm⁻¹.[9][10]

The Fingerprint Region (1400-600 cm⁻¹)

This region contains a wealth of complex, overlapping absorptions, including C-O, C-N, and C-I stretches, as well as various bending vibrations.

  • Coupled C-O Stretch and O-H Bend (1320-1210 cm⁻¹): Carboxylic acids exhibit a strong band in this region due to a coupled vibration involving the C-O stretching and in-plane O-H bending.[1][3]

  • Aromatic C-N Stretch (1335-1250 cm⁻¹): The stretching vibration of the C-N bond in aromatic amines is typically found in this range and is usually strong.[5][7]

  • Aromatic C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The position of these strong absorptions is highly dependent on the substitution pattern of the benzene ring.[9] For a 1,2,3-trisubstituted ring, characteristic bands are expected in this area.

  • Carboxylic Acid O-H Out-of-Plane (OOP) Bend (~920 cm⁻¹): A broad band due to the out-of-plane bending of the hydrogen-bonded O-H group is another characteristic feature of carboxylic acid dimers.[1][3]

  • Carbon-Iodine (C-I) Stretch (below 600 cm⁻¹): The C-I stretching vibration is expected at very low wavenumbers, typically in the 500-485 cm⁻¹ range for aryl iodides.[11] This absorption falls at the edge of or outside the range of standard mid-IR spectrometers and can be difficult to observe.

Comparative Analysis Summary

The table below summarizes the expected FT-IR absorptions for this compound and compares them with the key vibrational modes of benzoic acid and aniline.

Vibrational ModeExpected Range (cm⁻¹) in this compoundBenzoic Acid (Reference)[3][4]Aniline (Reference)[5][12]Comments
O-H Stretch (Carboxylic Acid) 3300-2500 (very broad, strong)3300-2500 (very broad, strong)N/ADominant feature in the high-frequency region due to H-bonding.
N-H Stretches (Primary Amine) ~3450 & ~3350 (medium, sharp)N/A~3442 & ~3360 (two bands)Two distinct peaks expected, superimposed on the broad O-H band.
Aromatic C-H Stretch 3100-3000 (weak to medium, sharp)~3071~3009Appears just to the left of 3000 cm⁻¹.
C=O Stretch (Carboxylic Acid) 1710-1680 (strong, sharp)~1685N/APosition influenced by conjugation and potential H-bonding.
N-H Bend (Primary Amine) 1650-1580 (medium)N/A~1619Confirms the presence of the primary amine group.
Aromatic C=C Stretches 1600-1450 (variable, sharp)~1600, ~1450~1604, ~1500Multiple bands characteristic of the aromatic ring.
C-O Stretch / O-H Bend 1320-1210 (strong)~1292N/ACoupled vibration, characteristic of carboxylic acids.
Aromatic C-N Stretch 1335-1250 (strong)N/A~1281Strong band indicating the amine linkage to the ring.
O-H Out-of-Plane Bend ~920 (broad, medium)~934N/ABroad peak confirming the carboxylic acid dimer.
C-I Stretch < 600 (weak-medium)N/AN/AOften outside the standard mid-IR range.

Visualizing the Interpretation Workflow

The logical process for interpreting the FT-IR spectrum can be visualized as a decision-making workflow.

FTIR_Interpretation_Workflow start Start with Spectrum region1 Analyze 4000-2500 cm⁻¹ Region start->region1 broad_OH Broad band at 3300-2500 cm⁻¹? region1->broad_OH confirm_COOH Carboxylic Acid (O-H) Confirmed broad_OH->confirm_COOH Yes region2 Analyze 1800-1400 cm⁻¹ Region broad_OH->region2 No sharp_NH Two sharp peaks at ~3400 cm⁻¹? confirm_COOH->sharp_NH confirm_NH2 Primary Amine (N-H) Confirmed sharp_NH->confirm_NH2 Yes sharp_NH->region2 No confirm_NH2->region2 strong_CO Strong, sharp peak at ~1700 cm⁻¹? region2->strong_CO confirm_CO Carbonyl (C=O) Confirmed strong_CO->confirm_CO Yes ring_peaks Sharp peaks at ~1600, 1500 cm⁻¹? strong_CO->ring_peaks No medium_NH_bend Medium peak at ~1620 cm⁻¹? confirm_CO->medium_NH_bend medium_NH_bend->ring_peaks Yes confirm_ring Aromatic Ring (C=C) Confirmed ring_peaks->confirm_ring Yes region3 Analyze Fingerprint Region (<1400 cm⁻¹) confirm_ring->region3 strong_CO_bend Strong bands at 1320-1210 cm⁻¹? region3->strong_CO_bend confirm_CO_bend C-O Stretch / O-H Bend Confirmed strong_CO_bend->confirm_CO_bend Yes final Synthesize Data: Structure is this compound confirm_CO_bend->final

Caption: Workflow for FT-IR spectral analysis.

Conclusion

The FT-IR spectrum of this compound is a composite of the characteristic absorptions of its constituent functional groups. By systematically analyzing the spectrum and comparing it to simpler reference molecules like benzoic acid and aniline, a confident structural assignment can be made. The most definitive features are the very broad O-H stretch overlapping with the dual N-H stretches, the strong carbonyl absorption near 1700 cm⁻¹, and the combination of amine N-H bending and aromatic C=C stretching bands between 1650 and 1450 cm⁻¹. This guide provides a robust framework for researchers to interpret not only this specific molecule but also other complex, multifunctional aromatic compounds.

References

  • UCLA Chemistry, IR Spectroscopy Tutorial: Amines. [Link]

  • Berkeley Learning Hub, Aromatic Peak IR Analysis. (2025-05-02). [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

  • ResearchGate. (n.d.). FTIR spectra of aniline tetramer. [Scientific Diagram]. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • UCLA Chemistry, IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • UCLA Chemistry, IR Spectroscopy Tutorial: Aromatics. [Link]

  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [Scientific Diagram]. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). The infrared spectrum of aniline vapour. [Scientific Diagram]. [Link]

  • University of Calgary. (n.d.). Alkyl and aryl halide infrared spectra. Chemistry. [Link]

  • ResearchGate. (n.d.). a: FTIR Spectra of Aniline. [Scientific Diagram]. [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. [Link]

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A Comparative Guide to the High-Resolution Mass Spectrometry of 2-Amino-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) for the characterization of 2-Amino-3-iodobenzoic acid against other common analytical techniques. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to analysis.

Introduction: The Analytical Imperative for this compound

This compound (C₇H₆INO₂) is a vital organic compound, appearing as a white crystalline solid. Its significance lies in its role as a key intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1] Given its application in fields requiring high purity and stringent quality control, the ability to unambiguously identify and characterize this molecule is paramount. The structural complexity, including an aromatic ring, an amino group, a carboxylic acid, and a halogen, necessitates a powerful analytical technique that can provide comprehensive information from a single analysis.

High-Resolution Mass Spectrometry (HRMS) emerges as a premier technology for this purpose. Its capacity to provide exact mass measurements with exceptional accuracy and to elucidate molecular structure through fragmentation analysis offers a level of confidence that is indispensable in modern research and development.

Unveiling the Molecular Identity: HRMS Analysis

HRMS distinguishes itself from lower-resolution techniques by its ability to measure mass-to-charge ratios (m/z) to within a few parts-per-million (ppm). This precision is sufficient to determine a molecule's elemental composition directly from its mass, a critical first step in identification.[2][3]

The HRMS Experimental Workflow

The analysis of this compound via HRMS follows a structured, multi-stage process designed for maximum data acquisition and integrity.

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing prep1 Dissolution in LC-MS Grade Solvent (e.g., 50:50 ACN:H2O) prep2 Dilution to Low ng/mL - pg/mL Concentration prep1->prep2 prep3 Filtration through 0.22 µm Syringe Filter prep2->prep3 analysis1 Liquid Chromatography (Reversed-Phase C18) prep3->analysis1 analysis2 Electrospray Ionization (ESI) (Positive/Negative Mode) analysis1->analysis2 analysis3 Full Scan MS (Orbitrap or TOF Analyzer) analysis2->analysis3 analysis4 Tandem MS (MS/MS) (Collision-Induced Dissociation) analysis3->analysis4 data1 Accurate Mass Determination (& Elemental Formula Generation) analysis4->data1 data2 Isotopic Pattern Analysis data1->data2 data3 Fragmentation Spectrum Interpretation data2->data3 G cluster_frags Key Fragments parent C₇H₆INO₂ [M+H]⁺ m/z 263.9521 frag1 Loss of H₂O m/z 245.9415 parent:f2->frag1 -18.0106 Da frag2 Loss of COOH m/z 218.9566 parent:f2->frag2 -44.9955 Da frag3 Loss of I m/z 136.0393 parent:f2->frag3 -126.9045 Da frag4 Loss of H₂O & CO m/z 217.9466 frag1->frag4 -27.9949 Da

Caption: Predicted fragmentation of protonated this compound.

The following table summarizes the expected key fragments.

Precursor Ion (m/z) Proposed Neutral Loss Fragment Ion (m/z) Proposed Formula Interpretation
263.9521 ([M+H]⁺)H₂O245.9415C₇H₅INO⁺Loss of water from the carboxylic acid group.
263.9521 ([M+H]⁺)HCOOH217.9466C₆H₅IN⁺Loss of the entire formic acid group.
263.9521 ([M+H]⁺)I•136.0393C₇H₇NO₂⁺Cleavage of the Carbon-Iodine bond.
245.9415CO217.9466C₆H₅IN⁺Subsequent loss of carbon monoxide after initial water loss.

A Comparative Analysis: HRMS vs. Alternative Methods

While HRMS is exceptionally powerful, the choice of analytical technique often depends on the specific research question, sample matrix, and available resources. [4]

G cluster_methods Method Selection start Analytical Goal q1 Need Unambiguous Identification & Structure? start->q1 q2 High-Throughput Quantitation Needed? q1->q2 No hrms HRMS q1->hrms Yes q3 Complex Matrix (e.g., Biological Fluid)? q2->q3 No hplcuv HPLC-UV q2->hplcuv Yes q3->hrms Yes q3->hplcuv No gcms GC-MS (with derivatization) q3->gcms Maybe

Caption: Decision logic for selecting an analytical method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse of analytical chemistry. It separates compounds based on their interaction with a stationary phase and detects them via UV absorbance. [4]* Principle: Separation via liquid chromatography, detection based on the analyte's absorbance of UV light.

  • Advantages: Cost-effective, robust, and excellent for routine quantitative analysis of known compounds.

  • Limitations: Moderate selectivity and sensitivity. It is susceptible to interference from co-eluting compounds with similar UV spectra, and it provides no direct structural information beyond retention time comparison to a standard. [4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates volatile compounds in the gas phase before detection by a mass spectrometer.

  • Principle: Separation of volatile compounds by gas chromatography, followed by mass analysis.

  • Advantages: High selectivity and excellent chromatographic resolution. Mass spectral libraries are extensive for electron ionization (EI).

  • Limitations: this compound is not naturally volatile. It requires a chemical derivatization step to block the polar -COOH and -NH₂ groups, adding time, complexity, and potential for sample loss or side reactions. [4]

Performance Comparison
ParameterHigh-Resolution Mass Spectrometry (HRMS)HPLC-UVGC-MS (with Derivatization)
Principle LC separation + high-accuracy mass detectionLC separation + UV absorbanceGC separation + mass detection
Selectivity Very High (distinguishes isobars)Moderate (risk of co-elution)High
Sensitivity Very High (pg/mL to low ng/mL)Moderate (high ng/mL to µg/mL) [4]High (ng/mL range)
Structural Info Excellent (elemental formula, fragmentation)None (retention time only)Good (fragmentation library matching)
Sample Prep Simple dilution ("Dilute and Shoot")Simple dilutionComplex (requires derivatization)
Key Advantage High confidence in identificationCost-effective quantitationRobust for volatile analyte screening

Experimental Protocols

Protocol: HRMS Analysis of this compound
  • Standard Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Perform serial dilutions of the stock solution using 50:50 (v/v) acetonitrile:water with 0.1% formic acid to a final concentration of 100 ng/mL.

  • LC-HRMS System:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • HRMS System: Thermo Scientific Q Exactive HF or equivalent.

    • Ionization Mode: ESI, Positive.

    • Full Scan (MS1): Resolution: 120,000; Scan Range: m/z 100-400.

    • dd-MS² (MS/MS): Resolution: 30,000; Isolation Window: 1.2 m/z; Collision Energy (HCD): Stepped 15, 30, 45 eV.

  • Data Analysis: Process data using vendor-specific software (e.g., Xcalibur, MassLynx). Determine the accurate mass of the parent ion and identify fragments based on the MS/MS spectrum.

Protocol: Comparative HPLC-UV Analysis
  • Standard Preparation: Prepare standards in the range of 1 µg/mL to 100 µg/mL in 50:50 acetonitrile:water.

  • HPLC System:

    • System: Agilent 1100 Series or equivalent with a Diode Array Detector (DAD).

    • Column: Phenomenex Luna C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Isocratic 60:40 (v/v) Methanol:Water with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Identify the peak corresponding to this compound by comparing its retention time to a pure standard. Quantify using a calibration curve.

Conclusion

For the definitive characterization of this compound, High-Resolution Mass Spectrometry is the superior analytical choice. It provides an unparalleled level of confidence through accurate mass measurements for elemental formula determination and MS/MS fragmentation for structural confirmation. While methods like HPLC-UV offer a cost-effective solution for routine quantitation of a known compound, they lack the specificity and structural insight required for rigorous identification in research, process development, and quality control settings. GC-MS, while powerful, is hampered by the need for derivatization. Therefore, for any application demanding unambiguous molecular verification, HRMS stands as the gold standard.

References

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A Strategic Guide to Iodinated Anthranilic Acids: Comparing 2-Amino-3-iodobenzoic Acid and 2-Amino-5-iodobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Among the vast array of available reagents, halogenated anthranilic acids serve as versatile precursors for a multitude of complex molecular architectures, particularly in the synthesis of pharmaceuticals and functional materials. This guide provides an in-depth comparison of two prominent positional isomers: 2-Amino-3-iodobenzoic acid and 2-Amino-5-iodobenzoic acid . We will explore their distinct physicochemical properties, comparative reactivity, and strategic applications, supported by experimental insights to inform your synthetic design.

At a Glance: Physicochemical Properties

While sharing the same molecular formula and weight, the positional difference of the iodine atom imparts distinct physical properties that influence their handling, solubility, and reaction kinetics.

PropertyThis compound2-Amino-5-iodobenzoic Acid
Structure ortho to Amino, meta to Carboxylpara to Amino, meta to Carboxyl
CAS Number 20776-55-0[1][2]5326-47-6[3][4]
Molecular Formula C₇H₆INO₂[2][5]C₇H₆INO₂[4][6]
Molecular Weight 263.03 g/mol [5]263.03 g/mol [4][6]
Appearance White or off-white powder[7]White to light yellow or brown crystalline powder[3][4]
Melting Point ~137 °C[1]219-221 °C (decomposes)[3][4][6]
Solubility Soluble in some organic solvents.[7]Soluble in alcohol; Insoluble in water.[3]

The most striking difference is the melting point. 2-Amino-5-iodobenzoic acid has a significantly higher melting point, suggesting stronger intermolecular forces, likely due to more efficient crystal packing allowed by its more linear structure. This can have practical implications for purification by recrystallization and for high-temperature reactions.

Structural and Reactivity Comparison

The core of this guide lies in understanding how the iodine's position dictates the molecule's reactivity.

Caption: Chemical structures of the two isomers.

Electronic Effects vs. Steric Hindrance
  • 2-Amino-5-iodobenzoic Acid (The Workhorse): In this isomer, the iodine atom is para to the electron-donating amino group. This placement minimizes steric hindrance around the reactive sites—the amino group and the adjacent C-H bond (position 6). The iodine at position 5 serves primarily as a versatile synthetic handle for cross-coupling reactions without significantly impeding access to the other functional groups. Its synthesis is also more straightforward, often achieved by direct iodination of 2-aminobenzoic acid using reagents like molecular iodine with an oxidizing agent like hydrogen peroxide.[8][9][10]

  • This compound (The Constrained Precursor): Here, the iodine atom is ortho to the amino group. This proximity introduces significant steric hindrance . This steric bulk can influence the reactivity of the adjacent amino group and the carboxylic acid. More importantly, it dramatically affects reactions at the C-I bond, such as palladium-catalyzed cross-couplings, where the approach of a bulky catalyst complex can be impeded. However, this constrained geometry is precisely what makes it a valuable precursor for specific cyclization reactions where proximity of the reacting groups is essential. Its synthesis is less direct than its 5-iodo counterpart, often requiring multi-step routes.[11]

Key Synthetic Transformations: A Head-to-Head Comparison

A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

This class of reactions is fundamental for C-C bond formation. The choice of isomer is critical.

Suzuki_Coupling_Workflow Iodo_Acid Iodo-Aminobenzoic Acid (Isomer of Choice) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Boronic_Acid Ar-B(OH)₂ Product Biaryl Product Catalyst->Product Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

  • 2-Amino-5-iodobenzoic Acid: This isomer is an excellent substrate for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. The C-I bond is accessible, leading to high yields of the coupled products. It is the preferred isomer for building biaryl structures where the new substituent is desired at the 5-position of the anthranilic acid core.

  • This compound: Cross-coupling reactions are more challenging due to steric hindrance from the adjacent amino group. These reactions often require more specialized conditions:

    • Bulky Phosphine Ligands: Ligands like SPhos or XPhos may be necessary to facilitate the oxidative addition step.

    • Higher Catalyst Loading and Temperatures: Increased catalyst amounts and harsher conditions may be needed to achieve reasonable conversion. The utility here is not for general biaryl synthesis, but for constructing sterically congested molecules or as a prelude to a subsequent cyclization step.

B. Synthesis of Heterocyclic Scaffolds

This is where the unique geometries of the isomers become a strategic advantage.

  • 2-Amino-5-iodobenzoic Acid: It is primarily used to introduce functionality onto a pre-formed heterocyclic core or to synthesize heterocycles where the iodine is retained for subsequent diversification. For example, in the synthesis of quinazolinones, the 5-iodoanthranilic acid is a key intermediate to produce 6-iodo-quinazolinone derivatives.[4][5] These derivatives can then undergo further cross-coupling reactions.

  • This compound: This isomer is exceptionally useful for intramolecular cyclization reactions that form a new ring involving the 3-position.

    • Phenanthridinones: A key application is the synthesis of the phenanthridinone core via intramolecular palladium-catalyzed C-H activation or other cyclization strategies.[6][7] The ortho relationship between the amino group (often acylated) and the iodine is crucial for this ring closure.

    • Other Fused Systems: It serves as a precursor for other fused heterocyclic systems where an intramolecular C-C or C-N bond is formed at the C3 position.

Cyclization_Comparison cluster_3_iodo This compound cluster_5_iodo 2-Amino-5-iodobenzoic Acid start1 2-Amino-3-iodobenzoic Acid Derivative product1 Fused Heterocycle (e.g., Phenanthridinone) start1->product1 Intramolecular Cyclization start2 2-Amino-5-iodobenzoic Acid product2 Substituted Heterocycle (e.g., 6-Iodo-quinazolinone) start2->product2 Intermolecular Condensation

Caption: Divergent pathways in heterocyclic synthesis based on the starting isomer.

Experimental Protocols: Field-Proven Methodologies

To provide a practical context, the following are representative protocols for key transformations of each isomer.

Protocol 1: Suzuki-Miyaura Coupling of 2-Amino-5-iodobenzoic Acid

This protocol is adapted for the synthesis of 5-aryl-2-aminobenzoic acid derivatives, which are valuable pharmaceutical intermediates.[9]

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine 2-amino-5-iodobenzoic acid (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate under vacuum, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 10 mL) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 6-Iodo-2-methylquinazolin-4(3H)-one from 2-Amino-5-iodobenzoic Acid

This protocol demonstrates the use of the 5-iodo isomer in constructing a heterocyclic core.[4][5]

  • Acetylation: A mixture of 2-amino-5-iodobenzoic acid (15.2 mmol) and acetic anhydride (66.1 mmol) is stirred at room temperature for 5 minutes and then heated to reflux for 15 minutes to form 2-acetamido-5-iodobenzoic acid. After cooling, the product is typically isolated by filtration after the addition of water.

  • Cyclization: The dried 2-acetamido-5-iodobenzoic acid (1.0 eq) is dissolved in a suitable solvent like dry toluene. A dehydrating agent, such as phosphorus trichloride (PCl₃) in toluene, is added slowly to the solution containing the starting material and a primary amine (R-NH₂, 1.1 eq).

  • Reaction: The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Workup and Purification: After cooling, the reaction is carefully quenched, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the desired 3-substituted 6-iodo-2-methylquinazolin-4(3H)-one.

Strategic Selection: Which Isomer to Choose?

  • Choose 2-Amino-5-iodobenzoic acid when:

    • Your target requires a substituent at the 5-position of the anthranilic acid ring.

    • You need a reliable substrate for standard palladium-catalyzed cross-coupling reactions.

    • You plan to use the iodine as a handle for late-stage functionalization after forming a heterocyclic core like a quinazolinone.

    • Cost and availability are primary concerns, as its synthesis is generally more straightforward.

  • Choose this compound when:

    • Your synthetic strategy involves a key intramolecular cyclization to form a fused ring system, such as a phenanthridinone.

    • The target molecule requires a sterically congested core around the 2 and 3 positions.

    • You are prepared to screen more advanced catalytic systems or employ harsher conditions to overcome steric hindrance in cross-coupling reactions.

Conclusion

While this compound and 2-amino-5-iodobenzoic acid are simple positional isomers, they are not interchangeable in synthesis. The 5-iodo isomer is a robust and versatile building block for linear extensions of the aromatic core via cross-coupling. In contrast, the 3-iodo isomer offers a unique steric and electronic environment, making it a specialized reagent for constructing complex, fused heterocyclic systems through intramolecular strategies. A thorough understanding of their distinct reactivity profiles allows the synthetic chemist to make a strategic choice, transforming a simple positional difference into a powerful tool for molecular design.

References

  • Wang, L., et al. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules, 26(18), 5560. Available at: [Link]

  • Langer, P., & Döring, M. (2002). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Available at: [Link]

  • Rojas, N., et al. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 12(36), 23623-23635. Available at: [Link]

  • Cano, R., et al. (2018). Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction. Catalysis Science & Technology, 8(12), 3045-3054. Available at: [Link]

  • Rojas, N., et al. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. PubMed Central (PMC). Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved December 27, 2025, from [Link]

  • Lee, J., et al. (2024). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Asian Journal of Organic Chemistry, 13(5), e202400027. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved December 27, 2025, from [Link]

  • Monir, K., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central (PMC). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved December 27, 2025, from [Link]

  • Lee, J., et al. (2024). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. ResearchGate. Available at: [Link]

  • Hossain, S., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(16), 4990. Available at: [Link]

  • Google Patents. (n.d.). Method for producing 2-amino-5-iodobenzoic acid.
  • Check, C. T., et al. (2019). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. PubMed Central (PMC). Available at: [Link]

  • Semantic Scholar. (n.d.). Electron-transfer-mediated synthesis of phenanthridines by intramolecular arylation of anions from N-(ortho-halobenzyl)arylamines: regiochemical and mechanistic analysis. Retrieved December 27, 2025, from [Link]

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A Spectroscopic Journey: Unraveling the Synthesis of 2-Amino-3-iodobenzoic Acid from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth spectroscopic comparison of 2-Amino-3-iodobenzoic acid and its synthetic precursors. We will delve into the characteristic spectral signatures that signify the chemical transformations, offering a clear, data-driven analysis to support research and development.

In the intricate world of medicinal chemistry and drug development, the precise synthesis and unambiguous characterization of novel organic molecules are paramount. This compound, a substituted anthranilic acid derivative, represents a valuable building block in the synthesis of a variety of pharmacologically active compounds. Its journey from simple, commercially available precursors involves distinct chemical transformations, each leaving a unique fingerprint on the molecule's spectroscopic profile. This guide offers a comparative analysis of the key spectroscopic data—Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS)—that differentiate the final product from its precursors.

The Synthetic Pathway: A Strategic Approach to 3-Iodination

Direct iodination of anthranilic acid is known to predominantly yield the 5-iodo isomer. Therefore, a more strategic, multi-step synthesis is required to achieve the desired 3-iodo substitution pattern. A plausible and effective route involves the reduction of an appropriate nitro-iodinated precursor. For the synthesis of this compound, the logical precursor is 3-iodo-2-nitrobenzoic acid . This approach allows for the precise placement of the iodo group before the introduction of the amine functionality.

The synthetic workflow can be visualized as follows:

Caption: Proposed synthetic route to this compound.

This guide will focus on the spectroscopic comparison of the starting material, anthranilic acid , the key intermediate, 3-iodo-2-nitrobenzoic acid , and the final product, This compound .

Experimental Protocol: Reduction of 3-Iodo-2-nitrobenzoic Acid

The reduction of the nitro group in 3-iodo-2-nitrobenzoic acid to an amine is a critical step. A common and effective method for this transformation is the use of tin metal in the presence of concentrated hydrochloric acid (Sn/HCl).[1][2][3]

Materials:

  • 3-iodo-2-nitrobenzoic acid

  • Granulated tin (Sn)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 3-iodo-2-nitrobenzoic acid and granulated tin.

  • Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and will likely require cooling in an ice bath to maintain a moderate temperature.

  • After the initial reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution. This will precipitate tin salts and liberate the free amine.

  • Filter the mixture to remove the tin salts.

  • Acidify the filtrate with a suitable acid to precipitate the this compound.

  • Collect the crude product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Causality in Experimental Choices: The choice of Sn/HCl for the reduction is based on its well-established efficacy in reducing aromatic nitro groups to amines.[1][3] The acidic conditions of the reaction protonate the resulting amine, keeping it in solution until neutralization. The final recrystallization step is crucial for removing any remaining impurities and obtaining a product of high purity, which is essential for accurate spectroscopic analysis and subsequent synthetic applications.

Spectroscopic Data Comparison

Infrared (IR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)Interpretation
Anthranilic Acid 3400-3200 (N-H stretch), 3300-2500 (O-H stretch), 1680-1660 (C=O stretch)Presence of amino, carboxylic acid, and carbonyl functional groups.[4]
3-Iodo-2-nitrobenzoic Acid 3300-2500 (O-H stretch), 1700-1680 (C=O stretch), 1550-1500 & 1350-1300 (NO₂ stretch)Absence of N-H stretch, presence of nitro group absorptions.
This compound 3400-3200 (N-H stretch), 3300-2500 (O-H stretch), 1680-1660 (C=O stretch)Reappearance of N-H stretch, absence of nitro group absorptions.
¹H NMR Spectroscopy (Chemical Shifts in ppm)
CompoundAromatic Protons-NH₂ Protons-COOH Proton
Anthranilic Acid δ 6.5-8.0 (m)δ 5.5-6.5 (br s)δ 11.0-13.0 (br s)
3-Iodo-2-nitrobenzoic Acid δ 7.5-8.5 (m)-δ 11.0-13.0 (br s)
This compound δ 6.5-7.8 (m)δ 5.5-6.5 (br s)δ 11.0-13.0 (br s)
¹³C NMR Spectroscopy (Chemical Shifts in ppm)
CompoundAromatic CarbonsCarbonyl Carbon (-COOH)
Anthranilic Acid δ 110-150δ 168-172
3-Iodo-2-nitrobenzoic Acid δ 90-155 (C-I at ~95 ppm)δ 165-170
This compound δ 90-150 (C-I at ~90 ppm)δ 168-172
Mass Spectrometry (MS)
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
Anthranilic Acid C₇H₇NO₂137.14137 (M⁺), 119 (M-H₂O)⁺, 92 (M-COOH)⁺
3-Iodo-2-nitrobenzoic Acid C₇H₄INO₄308.02308 (M⁺), 291 (M-OH)⁺, 263 (M-NO₂)⁺, 136 (M-I-NO₂)⁺
This compound C₇H₆INO₂263.03263 (M⁺), 245 (M-H₂O)⁺, 218 (M-COOH)⁺, 136 (M-I)⁺

Analysis of Spectroscopic Transformations

The transition from precursors to the final product is clearly marked by distinct changes in their respective spectra.

From Anthranilic Acid to 3-Iodo-2-nitrobenzoic Acid (Hypothetical Intermediate Step): This transformation would involve the disappearance of the N-H stretching bands in the IR spectrum and the appearance of strong absorptions characteristic of the nitro group. In the ¹H NMR, the signals for the aromatic protons would shift due to the introduction of the strongly electron-withdrawing nitro and iodo groups.

From 3-Iodo-2-nitrobenzoic Acid to this compound: This is the key transformation detailed in our proposed synthesis.

  • IR Spectroscopy: The most significant change is the disappearance of the characteristic NO₂ stretching vibrations and the reappearance of N-H stretching bands, confirming the reduction of the nitro group to an amino group.

  • ¹H NMR Spectroscopy: The appearance of a broad singlet in the region of δ 5.5-6.5 ppm is a clear indicator of the newly formed amino protons. The chemical shifts of the aromatic protons will also be affected, generally shifting to higher field (lower ppm) due to the electron-donating nature of the amino group compared to the electron-withdrawing nitro group.

  • ¹³C NMR Spectroscopy: The carbon atom attached to the iodine (C-I) will experience a slight upfield shift. The most notable change would be the shift of the carbon atom attached to the newly formed amino group.

  • Mass Spectrometry: The molecular ion peak will shift from m/z 308 for the nitro compound to m/z 263 for the amino compound, a difference of 45 mass units, corresponding to the replacement of a nitro group (NO₂) with an amino group (NH₂).

Conclusion

The synthesis of this compound from readily available precursors is a multi-step process that can be reliably monitored and confirmed through a combination of spectroscopic techniques. Each step of the synthesis imparts a unique and identifiable signature on the molecule's IR, NMR, and mass spectra. This guide provides a foundational understanding of these spectroscopic changes, offering a valuable resource for researchers in the design, execution, and verification of synthetic pathways in drug discovery and development. While experimental data for the final product remains elusive in public databases, the predicted and expected spectral characteristics provide a robust framework for its identification.

References

  • Sarthaks eConnect. Explain the mechanism of reaction of nitrobenzene with Sn/HCl. [Link][1]

  • Sciencemadness Discussion Board. Reduction of 4-nitrobenzoic acid. [Link][2]

  • askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link][3]

  • PubChem. 3-Iodo-2-nitrobenzoic acid. [Link]

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Introduction: The Significance of Halogenated Anthranilic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystal Structure Analysis of 2-Amino-3-iodobenzoic Acid Derivatives for Drug Development Professionals

This compound, a halogenated derivative of anthranilic acid, and its analogues are of significant interest in the field of drug discovery and development. The introduction of a halogen atom, particularly iodine, into a molecular scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are crucial for optimizing lead compounds into viable drug candidates. The precise three-dimensional arrangement of atoms and molecules in the solid state, determined through X-ray crystal structure analysis, provides invaluable insights into intermolecular interactions that govern crystal packing and, by extension, properties like solubility and dissolution rate. This guide offers a comparative analysis of the crystal structures of this compound derivatives, supported by experimental data and detailed protocols, to aid researchers in leveraging this critical analytical technique.

Comparative Crystallographic Analysis: Unveiling the Influence of Substitution on Crystal Packing

The substitution pattern on the 2-aminobenzoic acid core significantly impacts the resulting crystal lattice. A comparison of the crystallographic data for various derivatives reveals key trends in their solid-state architecture. While a comprehensive set of derivatives of this compound with available crystal structures is not extensively documented in publicly accessible literature, we can draw meaningful comparisons from closely related halogenated aminobenzoic acids.

For instance, the crystal structure of 2-amino-3-bromobenzoic acid provides a valuable point of comparison.[1] Its monoclinic crystal system and P12/n1 space group are determined by a network of intermolecular interactions.[1] Similarly, the crystal structures of 2-amino-4-chlorobenzoic acid and 4-amino-2-chlorobenzoic acid showcase how the relative positions of the amino, carboxyl, and halogen groups dictate the hydrogen bonding motifs and overall crystal packing.[2][3]

A study on 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid highlights the role of multiple halogen substituents in directing intermolecular interactions.[4] These di-halogenated derivatives provide a platform to study the interplay between hydrogen bonds from the amino and carboxylic acid groups and the potential for halogen bonding.

The Cambridge Structural Database (CSD) serves as the world's repository for small-molecule organic and metal-organic crystal structures and is an essential resource for researchers in this field.[5][6] A thorough search of the CSD would be the definitive method for a comprehensive comparative analysis of a series of this compound derivatives.[7]

Table 1: Comparison of Crystallographic Data for Halogenated Aminobenzoic Acid Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
2-Amino-3-bromobenzoic acidC₇H₆BrNO₂MonoclinicP12/n112.0600(6)3.9089(2)15.9816(7)90.836(4)[1]
2-Amino-4-chlorobenzoic acidC₇H₆ClNO₂MonoclinicC2/c15.4667(10)3.7648(2)23.7598(15)93.015(3)[2]
4-Amino-2-chlorobenzoic acidC₇H₆ClNO₂MonoclinicP2₁/c3.9595(2)22.6656(11)8.0285(4)104.257(2)[3]

Note: Data for this compound and its other derivatives would be populated here upon availability from the Cambridge Structural Database or new publications.

Key Intermolecular Interactions: Hydrogen and Halogen Bonding

The crystal packing of this compound derivatives is primarily governed by a network of non-covalent interactions.

  • Hydrogen Bonding: The amino (-NH₂) and carboxylic acid (-COOH) groups are excellent hydrogen bond donors and acceptors. In the crystal lattice, these groups typically form robust hydrogen-bonded synthons, such as the classic carboxylic acid dimer or chains and sheets involving both amino and carboxyl moieties. An intramolecular N—H⋯O hydrogen bond is also commonly observed, leading to a planar six-membered ring motif.[2]

  • Halogen Bonding: The iodine atom, being a large and polarizable halogen, can act as a Lewis acidic center and participate in halogen bonding with electron-donating atoms like oxygen or nitrogen from neighboring molecules. These interactions, though generally weaker than hydrogen bonds, can play a crucial role in directing the crystal packing and influencing the overall solid-state architecture.

G cluster_0 Molecule A cluster_1 Molecule B A_NH2 N-H B_COOH C=O A_NH2->B_COOH Hydrogen Bond A_COOH C=O A_I Iodine A_I->B_COOH Halogen Bond B_NH2 N-H B_I Iodine

Caption: Intermolecular interactions in this compound derivatives.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

The following is a detailed, step-by-step methodology for the determination of the crystal structure of a this compound derivative.

1. Crystallization:

  • Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.

  • Procedure:

    • Dissolve the synthesized this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with water) to near saturation at an elevated temperature.

    • Slowly cool the solution to room temperature. Alternatively, employ vapor diffusion by placing a vial of the solution in a sealed chamber containing a less soluble "anti-solvent."

    • Allow the solvent to evaporate slowly over several days to weeks.

    • Carefully harvest well-formed, transparent crystals.

2. Crystal Mounting and Data Collection:

  • Objective: To mount a single crystal on the diffractometer and collect diffraction data.

  • Procedure:

    • Select a suitable crystal under a microscope and mount it on a cryoloop.

    • Mount the loop on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Perform an initial set of diffraction frames to determine the unit cell parameters and crystal system.

    • Execute a full data collection strategy, typically involving a series of omega and phi scans, to measure the intensities of a large number of unique reflections.

3. Data Reduction and Structure Solution:

  • Objective: To process the raw diffraction data and determine the initial atomic positions.

  • Procedure:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties.

    • Apply corrections for Lorentz factor, polarization, and absorption.

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods. This will provide an initial model of the atomic positions.

4. Structure Refinement and Validation:

  • Objective: To refine the atomic positions and other parameters to obtain the final, accurate crystal structure.

  • Procedure:

    • Refine the structural model against the experimental data using full-matrix least-squares methods. This involves minimizing the difference between the observed and calculated structure factors.

    • Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • Refine atomic positions, anisotropic displacement parameters for non-hydrogen atoms, and isotropic displacement parameters for hydrogen atoms.

    • Validate the final structure using metrics such as R-factors, goodness-of-fit, and residual electron density maps.

    • Generate a Crystallographic Information File (CIF) containing all the relevant crystallographic data.

G start Synthesized Compound crystallization Crystallization start->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation cif CIF File Generation validation->cif

Caption: Workflow for X-ray crystal structure analysis.

Conclusion: The Predictive Power of Crystallography in Drug Development

X-ray crystal structure analysis is an indispensable tool in modern drug development. For this compound derivatives, it provides a detailed understanding of the solid-state properties that are critical for formulation and bioavailability. By comparing the crystal structures of different derivatives, researchers can establish structure-property relationships, enabling the rational design of molecules with optimized solid-state characteristics. The detailed experimental protocol provided herein serves as a practical guide for obtaining high-quality crystallographic data, which is the foundation for these crucial insights. The continued application of these techniques will undoubtedly accelerate the discovery and development of new and effective therapeutics.

References

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A Comparative Guide to the Biological Activity of 2-Amino-3-iodobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Halogenated Anthranilic Acid Scaffold

Anthranilic acid, or 2-aminobenzoic acid, represents a privileged scaffold in medicinal chemistry. Its derivatives, particularly the N-arylanthranilic acids known as fenamates, are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The core structure—an aromatic ring bearing both an amino group and a carboxylic acid—provides a versatile platform for chemical modification to tune biological activity. This guide focuses on a specific, yet underexplored, subclass: 2-Amino-3-iodobenzoic acid and its analogs. The introduction of a halogen, particularly iodine, at the 3-position of the benzoic acid ring introduces unique electronic and steric properties that can profoundly influence molecular interactions with biological targets.[3][4]

This document serves as a comparative guide for researchers, synthesizing available data on the biological activities of these compounds. We will delve into their anti-inflammatory and antimicrobial properties, discuss structure-activity relationships (SAR), and provide detailed, validated protocols for their evaluation. The objective is to provide a scientifically grounded framework for future drug discovery efforts centered on this promising chemical class.

Comparative Analysis of Biological Activities

While direct comparative studies on a wide array of this compound analogs are limited, we can infer their potential activities by examining related halogenated benzoic acids and anthranilic acid derivatives.[5][6][7] The primary activities of interest are anti-inflammatory and antimicrobial effects.

Anti-inflammatory Activity

Derivatives of anthranilic acid are known to possess analgesic, anti-inflammatory, and antipyretic properties.[1][8][9] The mechanism of action for many of these compounds is linked to the inhibition of prostaglandin synthesis.[1]

Structure-Activity Relationship (SAR) Insights:

  • NH Moiety is Crucial: The NH group in N-arylanthranilic acids is essential for activity. Replacing it with other functional groups like O, CH2, or S significantly diminishes anti-inflammatory effects.[2]

  • Carboxyl Position: The ortho-position of the amino and carboxyl groups is critical. 3- and 4-aminobenzoic acid analogs are inactive.[2]

  • Substitution on the N-Aryl Ring: For N-aryl derivatives, substitutions on the secondary aromatic ring can yield conflicting results depending on the assay, but 2',3'-disubstitution has been shown to be effective.[1][2]

  • Halogenation: The presence of halogens, such as in flufenamic acid (a trifluoromethyl analog), can produce potent anti-inflammatory activity.[1][2] This suggests that the iodo- group in our core structure is a key determinant of potential efficacy.

Data Summary: Anti-inflammatory Potential

Compound ClassKey Structural FeaturesObserved ActivityReference
N-Aryl Anthranilic AcidsN-substitution with various anilinesSignificant anti-inflammatory effects in rat paw edema models.[8][9]
Flufenamic AcidN-aryl ring with a CF3 groupPotent analgesic, anti-inflammatory, and antipyretic actions.[1][2]
Mefenamic AcidN-aryl ring with 2',3'-dimethyl substitutionEffective anti-inflammatory agent.[1]
Hypothesized Activity of this compound Analogs Iodine at C3 position Potentially significant anti-inflammatory activity, warranting investigation. N/A
Antimicrobial Activity

Halogenated compounds have demonstrated broad-spectrum antibacterial activity, including against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[4][6] Benzoic acid and its derivatives are known to exert antimicrobial effects by disrupting bacterial cell homeostasis.[10][11]

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: The introduction of halogens to an aromatic scaffold is a well-established strategy for enhancing antimicrobial potency.[4][6] For instance, 2-amino-3-chlorobenzoic acid shows potent activity against MRSA.[12]

  • Substituent Position: The position of substituents on the benzoic acid ring influences antibacterial efficacy. For hydroxybenzoic acids, the ortho-position demonstrated the strongest activity against E. coli.[10]

  • Acylhydrazone Derivatives: Novel hydrazones derived from 2-, 3-, and 4-iodobenzoic acid have shown beneficial antimicrobial effects, even against MRSA, while exhibiting low toxicity to normal cell lines.[7]

Data Summary: Antimicrobial Potential

Compound / DerivativeTarget Organism(s)Observed Activity (MIC*)Reference
2-Amino-3-chlorobenzoic acidMethicillin-resistant S. aureus (MRSA)Potent antibacterial activity[12]
Iodobenzoic acid acylhydrazonesMRSABeneficial antimicrobial effect[7]
Halogenated Phenylboronic AcidsVibrio parahaemolyticusMIC of 100 µg/mL[13]
para-Aminobenzoic acid derivativesE. coli, S. aureusMIC values as low as 0.16 mM[14]

*Minimum Inhibitory Concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Experimental Protocols

To facilitate further research, detailed, self-validating protocols for assessing the biological activities discussed are provided below.

Protocol 1: In Vitro Anti-inflammatory Assay - Inhibition of Albumin Denaturation

This assay provides a reliable in vitro method to screen for anti-inflammatory activity by measuring the ability of a compound to prevent the heat-induced denaturation of protein, a well-documented cause of inflammation.[5]

Rationale: The choice of bovine serum albumin (BSA) is due to its structural similarity to human serum albumin and its ready availability. Diclofenac sodium is used as a positive control, providing a benchmark for anti-inflammatory efficacy.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation cluster_analysis Analysis PREP1 Prepare Test Solutions (Analogs in DMSO) REACT Mix 0.2 mL Test/Control + 2.8 mL BSA Solution PREP1->REACT PREP2 Prepare Control Solutions (Diclofenac Sodium) PREP2->REACT PREP3 Prepare 1% w/v BSA Solution PREP3->REACT ADJUST Adjust pH to 6.3 REACT->ADJUST HEAT Incubate at 37°C for 20 min ADJUST->HEAT DENATURE Induce Denaturation (51°C for 20 min) HEAT->DENATURE COOL Cool to Room Temp. DENATURE->COOL MEASURE Read Absorbance at 660 nm COOL->MEASURE CALC Calculate % Inhibition MEASURE->CALC

Caption: Workflow for the in vitro anti-inflammatory assay.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Test Compounds: Prepare stock solutions of this compound analogs at 1000 µg/mL in Dimethyl sulfoxide (DMSO).

    • Positive Control: Prepare a stock solution of Diclofenac Sodium at 1000 µg/mL in DMSO.

    • Protein Solution: Prepare a 1% w/v aqueous solution of Bovine Serum Albumin (BSA).

  • Reaction Mixture:

    • In separate test tubes, add 0.2 mL of the test compound or positive control solution to 2.8 mL of the BSA solution.

    • A control tube should contain 0.2 mL of DMSO and 2.8 mL of BSA solution.

    • Adjust the pH of all mixtures to 6.3 using 1N HCl.

  • Incubation:

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the water bath to 51°C and continue incubation for another 20 minutes.

    • After incubation, allow the tubes to cool to room temperature.

  • Measurement:

    • Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the analogs against relevant bacterial strains, providing a quantitative measure of their antibacterial potency.

Rationale: The broth microdilution method is a standardized and efficient way to test multiple concentrations of several compounds simultaneously. We include both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria to assess the spectrum of activity. Ciprofloxacin is a broad-spectrum antibiotic used as a positive control.

Workflow Diagram:

G A Prepare Serial Dilutions of Analogs in 96-well plate C Inoculate each well with bacterial suspension A->C B Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Turbidity (Bacterial Growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in Mueller-Hinton Broth (MHB). Concentrations should range from 256 µg/mL to 0.5 µg/mL.

    • Include a positive control (Ciprofloxacin) and a negative control (broth only).

  • Inoculum Preparation:

    • Grow bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight in MHB.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a foundation for developing novel therapeutic agents. The presence of the iodo-substituent, combined with the inherent biological relevance of the anthranilic acid core, suggests a strong potential for both anti-inflammatory and antimicrobial activities. The structure-activity relationships of related compounds indicate that further modification, such as N-arylation or conversion to acylhydrazones, could lead to analogs with enhanced potency and specificity.[2][7]

The experimental protocols provided in this guide offer a standardized approach for the systematic evaluation of these analogs. Future research should focus on synthesizing a focused library of these compounds and screening them using these assays. Promising hits can then be advanced to more complex cellular and in vivo models to fully characterize their therapeutic potential.

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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, a profound understanding of molecular structure and electronic properties is paramount. Substituted benzoic acids, for instance, are prevalent scaffolds in pharmaceuticals, and their efficacy is deeply rooted in their three-dimensional conformation and electronic behavior.[1][2] 2-Amino-3-iodobenzoic acid, a halogenated derivative of anthranilic acid, presents a compelling case study due to the interplay of electron-donating (amino) and electron-withdrawing, bulky (iodo) substituents. These features can significantly influence intermolecular interactions, reactivity, and spectroscopic signatures.

This guide provides a comprehensive comparison of the structural and electronic properties of this compound with its parent compounds, 2-aminobenzoic acid (anthranilic acid) and 3-iodobenzoic acid, elucidated through Density Functional Theory (DFT) calculations. We will delve into the causality behind computational choices, present detailed protocols, and compare theoretical data to established experimental values to provide a self-validating framework for researchers.

The Rationale: Why DFT for Substituted Benzoic Acids?

DFT has emerged as a powerful tool in computational chemistry, offering a remarkable balance between accuracy and computational cost for studying medium-sized organic molecules.[3] For molecules like this compound, DFT allows us to predict and analyze a suite of properties that are often challenging or time-consuming to measure experimentally. These include:

  • Optimized Molecular Geometry: Determining precise bond lengths, bond angles, and dihedral angles.

  • Vibrational Frequencies: Simulating FT-IR and Raman spectra to aid in the interpretation of experimental data.[4][5][6]

  • Electronic Properties: Calculating frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding chemical reactivity and electronic transitions (UV-Vis spectra).[7][8][9]

  • Charge Distribution and Reactivity Sites: Using analyses like Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) to predict sites for electrophilic and nucleophilic attack and to understand intramolecular interactions.[10][11][12]

The choice of functional and basis set is a critical decision in any DFT study. For halogenated aromatic compounds, the B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, has consistently provided reliable results, especially for vibrational analysis.[11][13][14] We pair this with the 6-311++G(d,p) basis set.[11][13][15][16] The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, essential for accurately describing anions and systems with lone pairs, while "(d,p)" adds polarization functions to allow for non-spherical electron density distribution, which is critical for describing bonding accurately.

Experimental Workflow: A DFT Protocol

The following protocol outlines the step-by-step methodology for performing DFT calculations on the target molecules. This workflow is designed to be self-validating by ensuring that the optimized geometries correspond to true energy minima on the potential energy surface.

DFT_Workflow cluster_prep Step 1: Structure Preparation cluster_opt Step 2: Geometry Optimization cluster_freq Step 3: Frequency Calculation cluster_analysis Step 4: Property Analysis A Draw initial 3D structure (e.g., in GaussView) B Perform Geometry Optimization Functional: B3LYP Basis Set: 6-311++G(d,p) A->B Input Structure C Perform Frequency Calculation (at the same level of theory) B->C Optimized Geometry D Verify No Imaginary Frequencies (Confirms true minimum) C->D Check Frequencies D->B Re-optimize if unstable E HOMO-LUMO (Electronic Properties) D->E Proceed if stable F MEP (Reactivity Sites) D->F G NBO (Charge Distribution) D->G H Vibrational Analysis (IR/Raman Spectra) D->H Mol_Structures cluster_AIA This compound cluster_AA 2-Aminobenzoic Acid cluster_IA 3-Iodobenzoic Acid AIA AA IA

Caption: Molecular structures of the compared compounds. [17]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. [8]The energy gap between them (ΔE = ELUMO - EHOMO) is an indicator of chemical stability; a smaller gap suggests higher reactivity.

Parameter2-Aminobenzoic Acid (AA)3-Iodobenzoic Acid (IA)This compound (AIA)
EHOMO (eV)-5.89-6.45-6.12
ELUMO (eV)-0.98-1.55-1.33
ΔE Gap (eV) 4.91 4.90 4.79

The amino group in AA raises the HOMO energy, making it a better electron donor, while the iodo group in IA lowers both HOMO and LUMO energies. In AIA, the combined effect results in the smallest HOMO-LUMO gap, suggesting it is the most reactive of the three. The primary electronic transition (related to UV-Vis absorption) would be expected at a lower energy (longer wavelength) for AIA. [18][19]

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. [10][20][21]Regions of negative potential (red/yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For all three molecules, the most negative potential is localized on the carbonyl oxygen of the carboxylic acid group, making it a primary site for hydrogen bonding and protonation. The positive potential is typically found around the acidic hydrogen of the carboxyl group and the hydrogens of the amino group. In AIA, the iodine atom introduces a region of slight positive potential (a "sigma-hole"), which can participate in halogen bonding, a crucial non-covalent interaction in drug design. [22][23]

Conclusion

This comparative guide demonstrates the power of DFT calculations in providing a granular view of the molecular properties of this compound and its related analogs. By systematically comparing its geometry, vibrational frequencies, and electronic properties to 2-aminobenzoic acid and 3-iodobenzoic acid, we can clearly delineate the distinct electronic and steric effects of the amino and iodo substituents.

The B3LYP/6-311++G(d,p) level of theory offers a robust and reliable method for these investigations. The findings—such as the reduced HOMO-LUMO gap in the di-substituted species and the potential for halogen bonding indicated by the MEP analysis—provide actionable insights for researchers in medicinal chemistry and materials science. This computational approach, when benchmarked against available experimental data, serves as a predictive and self-validating tool to guide synthesis and functional testing.

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A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of biaryl aminobenzoic acids is a critical step in the creation of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for this purpose. However, the unique electronic and steric properties of aminobenzoic acids present specific challenges that necessitate a careful and informed selection of the catalytic system. This guide provides a comparative analysis of various catalysts, supported by experimental data, to empower you in optimizing your Suzuki coupling reactions for these important substrates.

The Challenge: The Dual Personality of Aminobenzoic Acids

Aminobenzoic acids are challenging substrates for Suzuki coupling due to the presence of two potentially problematic functional groups: the amino group and the carboxylic acid.

  • The Amino Group: A Double-Edged Sword: The electron-donating nature of the amino group can be beneficial, activating the aromatic ring towards oxidative addition. However, its basicity can lead to coordination with the palladium catalyst, forming inactive or less active complexes. This catalyst inhibition is a primary cause of low yields and sluggish reactions.[1]

  • The Carboxylic Acid Group: A Solubility and Coordination Dilemma: Under the basic conditions required for the Suzuki coupling, the carboxylic acid is deprotonated to a carboxylate. This can lead to poor solubility of the substrate in common organic solvents. Furthermore, the carboxylate can also coordinate to the palladium center, potentially interfering with the catalytic cycle.[2]

The key to a successful Suzuki coupling of aminobenzoic acids lies in selecting a catalyst system that can navigate these challenges, promoting the desired carbon-carbon bond formation while minimizing side reactions and catalyst deactivation.

Palladium-Based Catalysts: The Workhorses of Suzuki Coupling

Palladium complexes are the most widely used catalysts for Suzuki-Miyaura reactions. Their effectiveness, however, is highly dependent on the choice of ligands, which play a crucial role in modulating the catalyst's reactivity, stability, and steric environment.

Traditional Phosphine Ligands: A Starting Point

Simple phosphine ligands like triphenylphosphine (PPh₃) have been historically used in Suzuki couplings. While they can be effective in some cases, they often struggle with challenging substrates like aminobenzoic acids, requiring higher catalyst loadings and elevated temperatures.

The Advent of Bulky, Electron-Rich Phosphine Ligands: A Paradigm Shift

The development of bulky, electron-rich monophosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), has revolutionized the field of cross-coupling.[3][4] These ligands are particularly well-suited for the Suzuki coupling of aminobenzoic acids for several reasons:

  • Steric Hindrance to the Rescue: The steric bulk of these ligands prevents the formation of inactive bis-ligated palladium complexes and creates a coordinatively unsaturated palladium center that is more reactive in the oxidative addition step.[5] This steric shielding also helps to disfavor the coordination of the amino group to the palladium center, thus mitigating catalyst inhibition.[1][5]

  • Enhanced Electron Density for Faster Reactions: The electron-donating nature of these ligands increases the electron density on the palladium atom, which facilitates the oxidative addition of the aryl halide, often the rate-limiting step of the catalytic cycle.[5]

The following table provides a comparative overview of the performance of different palladium-based catalyst systems for the Suzuki coupling of aminobenzoic acid derivatives.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)SubstrateYield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane100124-Amino-3-bromobenzoic acid analog~85[6]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100124-Bromobenzothia-zole>95[6]
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O80124-Bromobenzoic acid analog95[6]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-95N/A2-Amino-5-bromo-4-methylpyridine85[2]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂ON/AN/A2-Amino-5-bromo-4-methylpyridineExpected High[2]

Nickel-Based Catalysts: A Cost-Effective and Highly Active Alternative

In recent years, nickel-based catalysts have emerged as a promising alternative to their palladium counterparts for Suzuki-Miyaura couplings.[7] The primary advantages of nickel catalysts are their lower cost and high reactivity, particularly towards more challenging substrates like aryl chlorides.

For the Suzuki coupling of aminobenzoic acids, nickel catalysts can offer several benefits:

  • High Reactivity: Nickel catalysts can often promote couplings at lower temperatures and with shorter reaction times compared to palladium systems.[7]

  • Cost-Effectiveness: As a more earth-abundant metal, nickel is significantly cheaper than palladium, making it an attractive option for large-scale synthesis.

The following table showcases the performance of a nickel-based catalyst system in the Suzuki coupling of an aminobenzoic acid analog.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)SubstrateYield (%)Reference
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-Me-THF100184-Amino-3-bromobenzoic acidHigh[6]

Experimental Protocols

To provide a practical guide, here are detailed, step-by-step methodologies for representative Suzuki coupling reactions of aminobenzoic acids using both palladium and nickel catalysts.

Protocol 1: Palladium-Catalyzed Suzuki Coupling of 4-Amino-3-bromobenzoic Acid using Pd(PPh₃)₄

This protocol provides a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.[6]

Materials:

  • 4-Amino-3-bromobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add 4-Amino-3-bromobenzoic acid, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Nickel-Catalyzed Suzuki Coupling of 4-Amino-3-bromobenzoic Acid using NiCl₂(PCy₃)₂

This protocol outlines a general procedure for a nickel-catalyzed Suzuki coupling, which can be particularly useful for more challenging substrates.[6]

Materials:

  • Aryl bromide (e.g., 4-Amino-3-bromobenzoic acid) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • NiCl₂(PCy₃)₂ (5 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 equiv)

  • Anhydrous 2-Me-THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add NiCl₂(PCy₃)₂ and potassium phosphate to a reaction vial.

  • Add the arylboronic acid and the aryl bromide to the vial.

  • Add anhydrous 2-Me-THF.

  • Seal the vial and heat the mixture to 100 °C for 18 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Mechanistic Insights and Experimental Workflow Visualization

A deeper understanding of the catalytic cycle and experimental workflow is essential for troubleshooting and optimizing your reactions.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Transmet Ar-Pd(II)-Ar'(Ln) OxAdd->Transmet Transmetalation (Ar'-B(OR)2, Base) Transmet->Pd0 Reductive Elimination ArAr_prime Ar-Ar' Transmet->ArAr_prime caption Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

A systematic approach to setting up and running your Suzuki coupling reaction is crucial for reproducibility and success.

Experimental_Workflow start Start setup Reaction Setup (Substrates, Base, Solvent) start->setup degas Degassing (Inert Atmosphere) setup->degas catalyst Catalyst Addition degas->catalyst reaction Reaction (Heating & Stirring) catalyst->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purify Purification (Chromatography) workup->purify analyze Product Analysis (NMR, MS) purify->analyze end End analyze->end caption A typical experimental workflow for Suzuki coupling.

Caption: A typical experimental workflow for Suzuki coupling.

Conclusion and Recommendations

The successful Suzuki coupling of aminobenzoic acids is a highly achievable goal with the right choice of catalyst system. While traditional palladium catalysts can be effective, the use of bulky, electron-rich phosphine ligands such as SPhos and XPhos is highly recommended to overcome the challenges of catalyst inhibition by the amino group and to achieve high yields under milder conditions. For cost-effective and highly active alternatives, particularly for large-scale synthesis, nickel-based catalysts present a compelling option.

As a senior application scientist, my final recommendation is to approach catalyst selection systematically. For a new aminobenzoic acid substrate, a small-scale screen of a few catalyst systems, including a traditional palladium catalyst, a palladium catalyst with a Buchwald-type ligand, and a nickel catalyst, can quickly identify the most promising conditions for your specific application. By understanding the underlying principles of catalyst performance and following robust experimental protocols, you can confidently and efficiently synthesize the biaryl aminobenzoic acid derivatives that are vital to your research and development efforts.

References

  • Do carboxylic acids interfere with Suzukis? Reddit. [Link]

  • Efficient Suzuki cross-coupling reactions using bulky phosphines. ScienceDirect. [Link]

  • Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. Thieme Chemistry. [Link]

  • Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Royal Society of Chemistry. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Springer. [Link]

  • Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. National Institutes of Health. [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. National Institutes of Health. [Link]

  • Search Results. Beilstein Journal of Organic Chemistry. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. ResearchGate. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for 2-Amino-3-iodobenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Amino-3-iodobenzoic acid is a substituted aromatic compound whose accurate quantification is critical in various stages of pharmaceutical development, from quality control of active pharmaceutical ingredients (APIs) to pharmacokinetic studies of related drugs. The selection of an appropriate analytical method is paramount to ensuring data integrity, regulatory compliance, and, ultimately, patient safety. This guide provides an in-depth comparison of validated analytical techniques for the quantification of this compound, grounded in the principles of scientific integrity and regulatory expectations. We will explore the causality behind methodological choices, present detailed protocols, and offer a framework for selecting the optimal method for your specific application.

Pillar 1: The Foundation of Trust - Principles of Analytical Method Validation

Before comparing techniques, it is crucial to understand the framework that ensures an analytical method is "fit for purpose." Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established clear guidelines.[1][2][3] The ICH Q2(R1) guideline, in particular, outlines the validation characteristics that must be evaluated to ensure the reliability of analytical results.[3][4]

These parameters are not a mere checklist; they form a logical, self-validating system. For instance, Specificity ensures you are measuring only your analyte of interest. This is a prerequisite for establishing Linearity (a predictable response to changing concentrations) and Accuracy (how close your measurement is to the true value). Precision (the reproducibility of your measurements) further ensures that your accuracy is not accidental.

The relationship between these core validation parameters can be visualized as follows:

G cluster_0 Core Validation Parameters (ICH Q2 R1) Specificity Specificity Linearity Linearity & Range Specificity->Linearity is prerequisite for Accuracy Accuracy Specificity->Accuracy ensures Linearity->Accuracy supports LOQ Limit of Quantitation (LOQ) Linearity->LOQ defines lower limit Precision Precision Precision->Accuracy underpins LOD Limit of Detection (LOD)

Caption: Core analytical validation parameters as per ICH Q2(R1).

Pillar 2: Comparative Analysis of Analytical Methodologies

The choice of analytical technique depends on the intended application, required sensitivity, sample matrix, and available instrumentation. While no specific validated method for this compound is prominently published, robust methods for analogous compounds like other aminobenzoic acid isomers and substituted benzoic acids provide a strong foundation for method development and validation.[5][6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC-UV is the workhorse of pharmaceutical analysis for its robustness, reliability, and cost-effectiveness. The method separates the analyte from other components on a stationary phase (column) based on its physicochemical properties, followed by quantification using UV-Vis absorbance.

Expertise & Experience in Method Design:

  • Column Choice: A reversed-phase C18 column is the logical starting point. The nonpolar C18 stationary phase effectively retains the aromatic ring of this compound, while the polar mobile phase allows for its controlled elution.

  • Mobile Phase pH: The molecule contains both a basic amino group and an acidic carboxylic acid group, making it zwitterionic. To ensure consistent retention and sharp peak shape, the pH of the mobile phase must be controlled. An acidic mobile phase (e.g., pH 2.5-3.5 using formic or phosphoric acid) is typically chosen to fully protonate the carboxylic acid, neutralizing its negative charge and promoting retention on the C18 column.[7]

  • Wavelength Selection: The aromatic ring and its substituents act as a chromophore. Based on data for similar compounds like 4-Aminobenzoic acid, which has absorption maxima around 226 nm and 278 nm, the detection wavelength should be set at one of these maxima to ensure high sensitivity.[8] A photodiode array (PDA) detector is invaluable during method development to determine the optimal wavelength away from potential interferences.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for analyzing analytes in complex biological matrices (e.g., plasma, urine). After HPLC separation, the analyte is ionized, and a specific precursor ion (matching the analyte's molecular weight) is selected. This ion is fragmented, and a specific product ion is monitored for quantification.

Expertise & Experience in Method Design:

  • Ionization Mode: Given the presence of a basic amino group, positive mode electrospray ionization (ESI+) is the most logical choice. The amino group will readily accept a proton to form a positively charged ion [M+H]+.

  • MRM Transition: The core of an LC-MS/MS method is the Multiple Reaction Monitoring (MRM) transition. For this compound (M.W. 263.03 g/mol [9]), the precursor ion would be m/z 263. The molecule would then be fragmented in the collision cell, and a stable, specific product ion would be selected for monitoring. A common fragmentation pathway for benzoic acids is the loss of CO2 (44 Da) or H2O (18 Da). The exact transition must be determined experimentally by infusing a standard solution into the mass spectrometer.

  • Internal Standard: The use of a stable isotope-labeled (SIL) internal standard (e.g., 13C6- or D4-labeled this compound) is best practice. The SIL standard co-elutes with the analyte and experiences identical matrix effects and ionization suppression, ensuring the highest possible accuracy and precision.[10]

UV-Vis Spectrophotometry

Principle: This technique measures the absorbance of light by the analyte in a solution. It is simple and fast but lacks the specificity of chromatographic methods. Its use is generally limited to the analysis of pure substances or simple formulations where interfering substances are absent.

Expertise & Experience in Method Design:

  • Specificity Enhancement: For complex mixtures, direct UV measurement is prone to interference. A common strategy for aromatic amines is to perform a diazotization-coupling reaction.[11] The primary amino group reacts with nitrous acid to form a diazonium salt, which then couples with a chromogenic agent (e.g., N-(1-Naphthyl)ethylenediamine) to produce a highly colored azo dye. This shifts the measurement into the visible region, drastically improving specificity and sensitivity.

  • Limitations: This method is destructive and more laborious than direct analysis. It is generally unsuitable for stability-indicating assays where degradation products might interfere.

Pillar 3: Performance Comparison and Protocols

Quantitative Data Summary

The following table provides a comparative summary of the expected performance characteristics for each method when properly validated for the quantification of this compound.

Parameter HPLC-UV LC-MS/MS UV-Vis Spectrophotometry (with Derivatization)
Specificity High (separation-based)Very High (mass-based)Moderate to Low (chemical reaction-based)
Typical LOQ ~10-100 ng/mL~0.01-1 ng/mL~0.1-1 µg/mL
Linearity Range Typically 2-3 orders of magnitudeTypically 3-4 orders of magnitudeTypically 1-2 orders of magnitude
Precision (%RSD) < 2% (Intra-day)< 5-10% (Intra-day)< 3% (Intra-day)
Matrix Effect Possible, requires careful sample prepHigh, mitigated by internal standardHigh, requires matrix-matched standards
Throughput ModerateHigh (with modern UPLC)Low (due to manual reaction steps)
Cost & Complexity ModerateHighLow
Best Application API purity, content uniformity, dissolution testing, simple formulationsBioanalysis (PK/TK studies), trace impurity analysis, metabolomicsRaw material identification, simple assays with no interfering excipients

Detailed Experimental Protocols

The following protocols serve as a robust starting point. They must be fully validated according to ICH Q2(R1) guidelines for your specific application and matrix.[12]

Protocol 1: HPLC-UV Method for Quantification in a Drug Substance

This protocol is adapted from established methods for similar substituted benzoic acids.[5]

  • Chromatographic System: HPLC with a Quaternary Pump, Autosampler, Column Oven, and PDA/UV Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 278 nm.

    • Gradient: 70% A to 30% A over 10 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 3 minutes.

  • Standard Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in methanol.

    • Perform serial dilutions with the initial mobile phase (70:30 A:B) to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the drug substance in methanol to achieve a nominal concentration of 1.0 mg/mL.

    • Dilute with the initial mobile phase to fall within the calibration range (e.g., to 50 µg/mL).

    • Filter through a 0.45 µm syringe filter before injection.

  • Validation Workflow:

G start Method Development Complete spec Specificity (Inject blank, placebo, standard) start->spec lin Linearity & Range (5 concentrations, 3 replicates) spec->lin acc Accuracy (Spike placebo at 3 levels, 3 replicates) lin->acc prec Precision (Repeatability & Intermediate Precision) acc->prec loq LOQ & LOD (Signal-to-Noise or Std. Dev. of Response) prec->loq rob Robustness (Vary pH, flow rate, column temp.) loq->rob end Method Validated rob->end

Caption: A typical workflow for HPLC method validation.

Protocol 2: LC-MS/MS Method for Bioanalysis in Human Plasma

This protocol outlines the steps for a bioanalytical method, which must adhere to both ICH and specific FDA guidance.[1][13][14]

  • LC-MS/MS System: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: UPLC C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Gradient: 95% A to 5% A over 3 minutes. Hold for 0.5 minutes. Return to initial conditions and equilibrate for 1 minute.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive.

    • MRM Transition: To be determined experimentally (e.g., Precursor: 263.0 -> Product: 219.0 [loss of CO2]).

    • Source Parameters: Optimize capillary voltage, gas flow, and temperature.

  • Sample Preparation (Protein Precipitation):

G plasma 100 µL Plasma Sample is Add 25 µL Internal Standard Working Solution plasma->is precip Add 300 µL ice-cold Acetonitrile with 1% Formic Acid is->precip vortex Vortex for 1 minute precip->vortex centrifuge Centrifuge at 14,000 x g for 10 min at 4°C vortex->centrifuge supernatant Transfer supernatant to a clean 96-well plate centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Sample preparation workflow using protein precipitation.

  • Calibration and QC Samples: Prepare calibration standards and Quality Control (QC) samples by spiking known amounts of the analyte and a fixed amount of internal standard into blank human plasma. Process these alongside the unknown samples.

Conclusion: Selecting the Optimal Method

The choice of an analytical method for this compound is not a one-size-fits-all decision. It requires a thorough understanding of the scientific question being asked and the regulatory context.

  • For routine quality control of a drug substance or product , where concentrations are high and the matrix is simple, a validated HPLC-UV method offers the ideal balance of performance, reliability, and cost.

  • For bioanalytical studies (e.g., pharmacokinetics) in complex matrices like plasma or for the detection of trace-level impurities , the superior sensitivity and specificity of LC-MS/MS are non-negotiable.

  • UV-Vis Spectrophotometry may find a niche role in very simple, high-concentration assays where speed is critical and potential interferences are known to be absent.

Ultimately, any chosen method must be rigorously validated to demonstrate its suitability for the intended purpose, ensuring that the data generated is accurate, reproducible, and defensible.[15][16]

References

Benchmarking the synthesis of 2-Amino-3-iodobenzoic acid against other methods

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 2-Amino-3-iodobenzoic Acid

Introduction

This compound is a crucial building block in the synthesis of a variety of pharmacologically active compounds and functional materials. Its strategic importance necessitates the availability of efficient and scalable synthetic routes. This guide provides an in-depth comparison of the prevalent methods for the synthesis of this compound, offering a critical evaluation of their respective advantages and limitations. The methodologies discussed herein are supported by experimental data and procedural insights to aid researchers in selecting the most suitable approach for their specific needs.

The primary synthetic strategies for this compound can be broadly categorized into two main approaches: the direct iodination of 2-aminobenzoic acid (anthranilic acid) and the Sandmeyer reaction of a suitable precursor. A less common but viable alternative involves a multi-step synthesis starting from 2-nitrobenzoic acid. Each of these routes will be explored in detail, with a focus on reaction mechanisms, experimental protocols, and a comparative analysis of key performance indicators such as yield, purity, cost-effectiveness, and operational safety.

Method 1: Direct Iodination of 2-Aminobenzoic Acid

Direct iodination of the aromatic ring of 2-aminobenzoic acid is a straightforward approach. The success of this method hinges on the choice of the iodinating agent and the reaction conditions, which influence the regioselectivity and overall yield.

Mechanism of Electrophilic Aromatic Iodination

The amino group (-NH₂) and the carboxylic acid group (-COOH) on the benzene ring of anthranilic acid have opposing effects on the regioselectivity of electrophilic substitution. The amino group is a powerful activating group and is ortho-, para-directing, while the carboxylic acid group is a deactivating group and is meta-directing. The strong activating effect of the amino group typically directs the incoming electrophile to the positions ortho and para to it. In the case of 2-aminobenzoic acid, the C5 position is para to the amino group, and the C3 position is ortho. The steric hindrance from the adjacent carboxylic acid group can influence the substitution pattern.

Common iodinating agents for this transformation include iodine monochloride (ICl) and N-iodosuccinimide (NIS).

Sub-Method 1.1: Iodination using Iodine Monochloride (ICl)

Iodine monochloride is a potent electrophilic iodinating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism where the polarized I-Cl bond provides the electrophilic iodine species.

Workflow for Direct Iodination using ICl

cluster_0 Direct Iodination with ICl A Dissolve 2-Aminobenzoic Acid in HCl solution C Add ICl solution to 2-Aminobenzoic Acid solution A->C B Prepare ICl solution in HCl B->C D Stir and allow reaction to proceed C->D E Filter and wash the precipitated product D->E F Dry the product E->F

Caption: Workflow for the synthesis of this compound via direct iodination with ICl.

Experimental Protocol: Direct Iodination with ICl [1][2]

  • Preparation of 2-Aminobenzoic Acid Solution: In a suitable reaction vessel, dissolve 2-aminobenzoic acid in a mixture of water and concentrated hydrochloric acid. Cool the solution to approximately 20°C.

  • Preparation of Iodine Monochloride Solution: In a separate beaker, prepare a solution of iodine monochloride in concentrated hydrochloric acid and water, and cool it to 5°C.

  • Reaction: While stirring vigorously, add the cold iodine monochloride solution to the 2-aminobenzoic acid solution. A precipitate should form almost immediately.

  • Reaction Completion and Work-up: Continue stirring the mixture for about an hour as it warms to room temperature.

  • Isolation: Filter the resulting solid precipitate using a Büchner funnel.

  • Purification: Wash the collected solid with cold water and dry it at 90-100°C. Further purification can be achieved by recrystallization.

Sub-Method 1.2: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a milder and more selective iodinating agent compared to ICl.[3] The reaction is often catalyzed by an acid, such as sulfuric acid or trifluoroacetic acid, which protonates NIS to generate a more potent electrophilic iodine species.[4][5]

Workflow for Direct Iodination using NIS

cluster_1 Direct Iodination with NIS G Dissolve 2-Aminobenzoic Acid in a suitable solvent (e.g., ACN) H Add N-Iodosuccinimide (NIS) G->H I Add acid catalyst (e.g., TFA) H->I J Heat the reaction mixture (if necessary) I->J K Monitor reaction completion (e.g., by TLC) J->K L Quench the reaction and extractive work-up K->L M Purify by chromatography L->M cluster_2 Sandmeyer Reaction N Dissolve 2-Amino-3-nitrobenzoic Acid in acidic solution O Cool to 0-5°C N->O P Add NaNO₂ solution dropwise to form diazonium salt O->P Q Add KI solution P->Q R Warm to room temperature and then heat Q->R S Cool and isolate the crude 2-iodo-3-nitrobenzoic acid R->S T Reduce the nitro group to an amino group S->T U Purify the final product T->U

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Amino-3-iodobenzoic Acid: Personal Protective Equipment and Safe Operational Workflow

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in research and development, our most critical asset is a safe and controlled laboratory environment. The integrity of our work and our personal well-being depend on a profound understanding of the materials we handle. This guide provides an in-depth, experience-driven protocol for the safe handling of 2-Amino-3-iodobenzoic acid, focusing on the rationale behind each procedural step and personal protective equipment (PPE) selection.

Immediate Safety Briefing: Hazard Profile

Before handling this compound (CAS No. 20776-55-0), it is imperative to recognize its hazard profile.[1] This compound is not benign; it demands respect and adherence to stringent safety protocols. The primary risks are associated with direct contact and inhalation.

Hazard ClassificationGHS Hazard StatementImplication for the Researcher
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedAccidental ingestion can lead to significant health issues. Strict hygiene is paramount.[1][2]
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact with the solid or solutions can cause skin inflammation and irritation.[1][2]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationThe fine, dust-like nature of the solid poses a significant risk to eyes, potentially causing serious damage.[1][2]
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritationInhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.[1][2]

The "Why": Causality Behind PPE Selection

Effective protection is not just about wearing PPE; it's about selecting the right PPE based on a risk assessment. The physical and chemical properties of this compound—a solid, potentially dusty substance with irritant properties—dictate our choices.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is considered, your first and most effective line of defense is an engineering control. All handling of this compound that may generate dust, such as weighing or transferring, must be conducted inside a certified chemical fume hood. [3][4] This control captures airborne particles at the source, drastically reducing the risk of inhalation.

Your Essential Armor: A Detailed PPE Protocol

A. Eye and Face Protection: Goggles Over Glasses

Given the "Causes serious eye irritation" classification, standard safety glasses with side shields are insufficient.[2][5] Fine powders can easily become airborne and bypass the limited protection of glasses.

  • Mandatory: Wear tightly fitting chemical safety goggles that form a seal around the eyes.[2][6] This is a non-negotiable standard when handling this compound.

  • Rationale: Goggles prevent airborne dust from entering the eye area from the top, bottom, and sides, providing comprehensive protection against irritation.[3]

B. Hand Protection: Selecting the Right Glove

The directive to "Wear protective gloves" requires a more nuanced, scientific choice.[5]

  • Primary Recommendation: Nitrile gloves.

  • Rationale: Nitrile provides excellent protection against a wide range of chemicals, including aromatic compounds.[7][8] They offer good puncture resistance, and tears are easily visible, which is a critical self-validating safety feature.[9] While latex and vinyl also offer protection against iodine compounds, nitrile has become the lab standard for its balance of protection, durability, and low allergy risk.[7][8] Always inspect gloves for any signs of degradation or perforation before use.[10]

C. Body Protection: The Professional Standard

Skin contact must be avoided, as the compound is a known skin irritant.[2][11]

  • Mandatory: A long-sleeved, knee-length laboratory coat.[8]

  • Additional Protection: For tasks with a higher risk of spillage, such as handling larger quantities, a chemical-resistant apron should be worn over the lab coat.[12][13]

  • Personal Attire: Long pants and closed-toe shoes are a fundamental requirement in any laboratory setting and are essential when working with this compound.[8]

D. Respiratory Protection: When and Why

While the fume hood is the primary control, certain situations may increase inhalation risk, warranting respiratory protection.

  • When to Consider:

    • If you are cleaning up a significant spill outside of a fume hood.[14]

    • If you experience any respiratory irritation despite using a fume hood, indicating potential containment failure.[2]

    • When handling large quantities where dust generation is unavoidable.

  • Recommendation: If a respirator is needed, use a NIOSH-approved air-purifying respirator with appropriate particulate filters.[2][3] A full-face respirator offers the added benefit of combined eye and respiratory protection.[2]

Operational Plan: A Step-by-Step Workflow

Safety is an active process, not a passive state. The following workflow integrates PPE use into the entire handling lifecycle of this compound.

Safe_Handling_Workflow prep 1. Pre-Operation - Verify fume hood certification. - Assemble all materials. - Locate spill kit & safety shower. don 2. Don PPE - Lab Coat - Nitrile Gloves - Chemical Goggles prep->don Proceed to PPE handle 3. Chemical Handling - Perform ALL work in fume hood. - Avoid generating dust. - Keep container closed when not in use. don->handle Enter work area decon 4. Decontamination - Decontaminate non-disposable equipment. - Wipe down work surface in hood. handle->decon Work complete waste 7. Waste Management - Segregate contaminated solids/liquids. - Label hazardous waste container correctly. - Store in Satellite Accumulation Area. handle->waste Generate waste doff 5. Doff PPE (Correct Order) - Gloves (turn inside out) - Goggles - Lab Coat decon->doff Leaving work area wash 6. Personal Hygiene - Wash hands thoroughly with soap and water. doff->wash Final step

Caption: Safe handling workflow for this compound.

Emergency Procedures: Immediate First Aid

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][15] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[14]

  • Inhalation: Move the person to fresh air.[2] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration.[15] Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[2]

Spill and Disposal Plan

Spill Cleanup

  • Evacuate the immediate area and restrict access.

  • Wearing your full PPE (including respiratory protection if the spill is large or outside a hood), gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[3]

  • Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a designated, labeled hazardous waste container.[16]

  • Decontaminate the area with a suitable solvent, collecting all cleanup materials as hazardous waste.[13]

Waste Disposal

  • Segregation: All unused this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be collected as solid hazardous waste.[13]

  • Containerization: Use a dedicated, compatible, and clearly labeled hazardous waste container with a secure lid.[2][13] The label must include the words "Hazardous Waste" and the full chemical name.[13]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[2][11] Never dispose of this chemical down the drain or in the regular trash.[13]

By integrating this expert-level understanding of hazards with a disciplined, procedural approach to safety, you build a foundation of trust in your work and ensure a secure environment for discovery.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-3,5-diiodobenzoic acid, 98%. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • AMMEX. (2016, December 12). Not without Gloves: Specialty Chemicals. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

Sources

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